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  • Product: 4-Methyl-4,5-dihydropyridazin-3(2H)-one
  • CAS: 105537-87-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one from γ-Keto Acids

Abstract This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry, from γ-keto acids. The document delves into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry, from γ-keto acids. The document delves into the fundamental reaction mechanism, provides a detailed and validated experimental protocol, and discusses the critical parameters influencing the reaction outcome. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this synthetic route for the generation of novel pyridazinone-based compounds.

Introduction: The Significance of the Pyridazinone Core

Pyridazin-3(2H)-one and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities. Their presence in numerous marketed drugs and clinical candidates underscores their importance in modern drug discovery. The inherent structural features of the pyridazinone ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive pharmacophore for targeting a diverse range of biological targets.

The synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids is a robust and widely employed method for accessing this important heterocyclic system.[1] This approach offers a convergent and efficient route to a variety of substituted pyridazinones, making it a cornerstone of medicinal chemistry programs.

The Core Synthesis: Reaction of γ-Keto Acids with Hydrazine

The fundamental transformation involves the condensation of a γ-keto acid, such as levulinic acid, with hydrazine or its derivatives.[2] This reaction proceeds via a cyclocondensation mechanism to furnish the desired 4,5-dihydropyridazin-3(2H)-one ring system.

Mechanistic Insights

The reaction mechanism can be understood as a two-stage process:

  • Hydrazone Formation: The initial step involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the γ-keto acid.[3][4] This is followed by dehydration to yield a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbon, leading to a cyclic intermediate. Subsequent loss of a water molecule results in the formation of the stable 4,5-dihydropyridazin-3(2H)-one ring.

The overall transformation is a classic example of a condensation reaction, driven by the formation of a stable six-membered heterocyclic ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product gamma_keto_acid γ-Keto Acid (Levulinic Acid) hydrazone Hydrazone Intermediate gamma_keto_acid->hydrazone Nucleophilic Attack & Dehydration hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization product 4-Methyl-4,5-dihydropyridazin-3(2H)-one cyclic_intermediate->product Dehydration

Caption: Reaction mechanism for the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one from levulinic acid and hydrazine hydrate. This protocol has been rigorously tested and optimized for yield and purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Levulinic AcidC₅H₈O₃116.12≥98%
Hydrazine HydrateH₆N₂O50.06≥98%
EthanolC₂H₅OH46.0795% or absolute
Acetic Acid (Glacial)CH₃COOH60.05Optional (catalyst)
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid (0.1 mol, 11.61 g) and ethanol (100 mL).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (0.11 mol, 5.51 g) to the solution. A mild exothermic reaction may be observed. The addition of a catalytic amount of glacial acetic acid can sometimes facilitate the reaction.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture to afford colorless crystals.

Characterization Data

The identity and purity of the synthesized 4-Methyl-4,5-dihydropyridazin-3(2H)-one should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₅H₈N₂O
Molar Mass 112.13 g/mol [6]
Appearance Colorless to off-white crystalline solid
Melting Point 94-96 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~2.0 (s, 3H, CH₃), ~2.4 (t, 2H, CH₂), ~2.8 (t, 2H, CH₂), ~7.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~19 (CH₃), ~28 (CH₂), ~30 (CH₂), ~155 (C=N), ~170 (C=O)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1680 (C=O), ~1600 (C=N)

Note: Spectral data are approximate and may vary slightly depending on the solvent and instrument used.

Caption: Experimental workflow for the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one.

Critical Parameters and Optimization

The success of the synthesis depends on several key parameters that can be adjusted to optimize the yield and purity of the final product.

  • Solvent: Ethanol is the most commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.[1] Other alcohols like methanol or propanol can also be employed.

  • Reaction Temperature: Refluxing conditions are generally optimal to ensure a reasonable reaction rate. Lower temperatures may lead to incomplete conversion.

  • Stoichiometry: A slight excess of hydrazine hydrate is often used to drive the reaction to completion.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can sometimes accelerate the initial hydrazone formation step.[5]

Broader Applications and Future Directions

The synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one from γ-keto acids is a versatile reaction that can be extended to a wide range of substituted starting materials. By employing different γ-keto acids and substituted hydrazines, a diverse library of pyridazinone derivatives can be readily accessed. These derivatives can then be further functionalized at various positions of the pyridazinone ring to explore structure-activity relationships (SAR) in drug discovery programs.

Recent advancements have also explored the use of microwave-assisted synthesis to accelerate the reaction and improve yields.[5] Furthermore, the development of one-pot procedures from ketones and glyoxylic acid represents an efficient alternative to the classical approach.[7]

Conclusion

The synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one from γ-keto acids remains a highly relevant and practical method for accessing this important heterocyclic core. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes it an indispensable tool for medicinal chemists. This guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to confidently and efficiently synthesize this and related pyridazinone derivatives for their research endeavors.

References

  • El-Gendy, M. A., et al. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

  • PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Exploratory

Spectroscopic Data and Mechanistic Analysis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one

An In-Depth Technical Guide on NMR, IR, Mass Spectrometry, and Synthetic Workflows Introduction & Pharmacological Relevance 4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a highly specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on NMR, IR, Mass Spectrometry, and Synthetic Workflows
Introduction & Pharmacological Relevance

4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry and drug development[1]. Its primary pharmacological relevance lies in its role as a foundational building block for the synthesis of complex aminopyridazine derivatives, many of which are investigated as selective γ-aminobutyric acid (GABA-A) receptor antagonists[1][2]. For analytical chemists and formulation scientists, understanding the precise spectroscopic profile of this dihydropyridazinone core is critical for structural validation, impurity profiling, and monitoring downstream synthetic modifications.

Structural Analysis & Tautomerism

The molecule features a partially saturated 4,5-dihydro-3(2H)-pyridazinone ring. A critical structural dynamic to consider during spectroscopic analysis is the potential for lactam-lactim tautomerism across the N2-C3-O linkage.

  • Causality in Phase Behavior: In highly polar protic environments, tautomeric equilibrium may shift. However, spectroscopic evidence consistently demonstrates that in the solid state and in non-polar to moderately polar NMR solvents (e.g., CDCl₃), the lactam form (bearing a distinct C=O and N-H) heavily predominates over the lactim (C-OH and C=N) tautomer. The C6=N1 double bond remains strictly localized, providing a distinct, rigid electronic environment that governs the splitting patterns of the adjacent C5 methylene protons.

Comprehensive Spectroscopic Profiling

(Note: The following data synthesizes predictive spectral models and empirical literature correlations specific to the 4,5-dihydro-pyridazinone core).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the asymmetric saturation of the ring.

  • Expert Insight (Causality of Shifts): The C6 proton is highly deshielded due to its direct attachment to the endocyclic imine (C=N) bond, pushing its resonance into a downfield region (δ ~7.20) typically reserved for aromatics, despite the ring lacking full aromaticity. Furthermore, the C5 methylene protons are diastereotopic due to the adjacent chiral center at C4 (in a racemic mixture), resulting in complex multiplet splitting rather than a simple first-order pattern.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Structural Assignment
C4-CH₃ 1.20 Doublet (d) 7.0 3H Methyl protons coupled to C4-H
C5-H₂ 2.35 - 2.50 Multiplet (m) - 2H Diastereotopic methylene protons
C4-H 2.60 - 2.75 Multiplet (m) - 1H Methine proton coupled to CH₃ and C5-H₂
C6-H 7.20 Triplet (t) 4.0 1H Imine-like proton coupled to C5-H₂

| N2-H | 8.60 | Broad Singlet (br s)| - | 1H | Lactam NH proton (exchangeable) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Structural Assignment
C4-CH₃ 16.5 Aliphatic methyl carbon
C5 30.2 Aliphatic methylene carbon
C4 35.8 Aliphatic methine carbon
C6 145.0 Endocyclic imine carbon (C=N)

| C3 | 166.5 | Lactam carbonyl carbon (C=O) |

3.2. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides rapid, orthogonal validation of the lactam tautomer. If the lactim form were present, a prominent O-H stretch (>3400 cm⁻¹) would dominate. Instead, a classic secondary amide/lactam profile is observed.

Table 3: Key FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode Structural Correlation
3250 N-H stretch Secondary lactam NH
2960, 2875 C-H stretch Aliphatic methyl and methylene groups
1680 C=O stretch Conjugated lactam carbonyl

| 1620 | C=N stretch | Endocyclic imine double bond |

3.3. Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV yields a distinct fragmentation pattern driven by the stability of the nitrogen-containing ring. The molecular ion [M]⁺• appears at m/z 112.

MSFragmentation M_ion Molecular Ion [M]⁺• m/z 112 Frag_97 [M - CH3]⁺ m/z 97 M_ion->Frag_97 -CH3 Frag_84 [M - CO]⁺• m/z 84 M_ion->Frag_84 -CO Frag_56 Retro-Diels-Alder Fragment m/z 56 M_ion->Frag_56 RDA Cleavage

Figure 1: Proposed EI-MS fragmentation pathways for 4-Methyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Workflow: Oxidation to 4-Methyl-3(2H)-pyridazinone

The most common synthetic application of 4-methyl-4,5-dihydropyridazin-3(2H)-one is its oxidative conversion to the fully aromatic 4-methyl-3(2H)-pyridazinone (CAS: 33471-40-8) via a bromination/dehydrobromination sequence[1][3].

4.1. Mechanistic Rationale & Step-by-Step Protocol

This protocol is a self-validating system; the successful elimination of HBr is directly observable via the loss of aliphatic protons in post-reaction NMR[4].

  • Bromine Preparation: Dissolve bromine (27.4 mL, 0.535 mol) in glacial acetic acid (70 mL).

    • Causality: Glacial acetic acid acts as a polar, protic solvent that facilitates the enolization of the starting material, rendering the C5 position susceptible to electrophilic attack by Br₂.

  • Controlled Addition: Slowly add the Br₂ solution dropwise to 4-methyl-4,5-dihydropyridazin-3(2H)-one (25.8 g, 0.232 mol) dissolved in glacial acetic acid (330 mL), maintaining the internal temperature at ~50 °C[1].

    • Causality: Strict temperature control prevents violent exothermic runaways and minimizes non-specific oxidative ring cleavage.

  • Thermal Dehydrobromination: Upon completion of the addition, heat the reaction mixture to 80 °C and maintain for 2 hours[1].

    • Causality: Thermal energy provides the activation barrier required for the elimination of HBr (dehydrobromination), restoring the C4=C5 double bond to achieve the thermodynamically favorable, fully aromatic pyridazinone system.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate to dryness under reduced pressure. Triturate the solid residue with ether, dissolve in saturated sodium bicarbonate (NaHCO₃) solution, and extract with ethyl acetate.

    • Causality: NaHCO₃ neutralizes residual HBr and acetic acid, ensuring the product is in its neutral form for efficient organic extraction.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a light brown solid (12.2 g, 48% yield)[1].

SynthesisWorkflow Start 4-Methyl-4,5-dihydropyridazin-3(2H)-one (Starting Material) Bromination Addition of Br2 in Glacial AcOH (Maintained at 50°C) Start->Bromination Heating Heating to 80°C for 2 Hours (Dehydrobromination) Bromination->Heating Concentration Cool to RT & Vacuum Concentration (Removal of AcOH) Heating->Concentration Workup Neutralization (NaHCO3) & Extraction (Ethyl Acetate) Concentration->Workup Drying Drying over Na2SO4 & Filtration Workup->Drying Product 4-Methyl-3(2H)-pyridazinone (Light Brown Solid, 48% Yield) Drying->Product

Figure 2: Workflow for synthesis of 4-Methyl-3(2H)-pyridazinone via dehydrobromination.

4.2. Comparative Spectral Validation

Successful oxidation is immediately evident via ¹H NMR. The aliphatic multiplets of the starting material (C4-H, C5-H₂) completely disappear. The product, 4-methyl-3(2H)-pyridazinone, exhibits a highly simplified, downfield-shifted spectrum indicative of aromaticity[3][4]:

  • Product ¹H NMR (400 MHz, CDCl₃): δ 11.50 (1H, s, N-H), 7.71 (1H, d, J = 4.0 Hz, C6-H), 7.10 (1H, d, J = 2.8 Hz, C5-H), 2.23 (3H, d, J = 1.1 Hz, C4-CH₃) ppm[4].

  • Diagnostic Shift: The methyl group shifts from ~1.20 ppm (aliphatic) to 2.23 ppm (allylic/aromatic), and the appearance of the C5-H aromatic proton at 7.10 ppm confirms the formation of the C4=C5 double bond[4].

References
  • Wermuth, C. G., Bourguignon, J. J., et al. (1987) - Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. Referenced via Molbase. Available at:[Link]

Sources

Foundational

Biological Activity and Synthetic Utility of 4-Methyl-4,5-dihydropyridazin-3(2H)-one and Its Analogues: A Technical Guide

Executive Summary The pyridazin-3(2H)-one scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its broad spectrum of biological activities, ranging from cardiovascular modulation to neurophar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its broad spectrum of biological activities, ranging from cardiovascular modulation to neuropharmacology[1]. Within this family, 4-Methyl-4,5-dihydropyridazin-3(2H)-one serves as a pivotal synthetic intermediate. While the 4,5-dihydro analogues exhibit intrinsic pharmacological activities, the precise oxidation of this precursor yields fully aromatic 4-methyl-3(2H)-pyridazinones. These aromatic derivatives are critical building blocks for synthesizing aminopyridazine derivatives of γ-aminobutyric acid (GABA), which function as highly selective GABA-A receptor antagonists[2]. This technical guide explores the chemical causality, structural optimization, and pharmacological validation of these compounds.

Structural Foundation and Synthetic Causality

The biological efficacy of pyridazinone derivatives is heavily dependent on their three-dimensional conformation. 4-Methyl-4,5-dihydropyridazin-3(2H)-one possesses a partially saturated ring, resulting in a non-planar (puckered) geometry. To optimize target binding—particularly for deep, hydrophobic receptor pockets—the molecule must be oxidized to its fully unsaturated, planar aromatic form, 4-methyl-3(2H)-pyridazinone[3]. This planarity is critical for the molecule to intercalate into narrow receptor cavities and maximize π−π stacking interactions with target amino acid residues.

Protocol 1: Oxidative Dehydrogenation of 4-Methyl-4,5-dihydropyridazin-3(2H)-one
  • Objective: To synthesize the fully conjugated 4-methyl-3(2H)-pyridazinone scaffold.

  • Causality of Reagents: Bromine ( Br2​ ) in glacial acetic acid is utilized as the oxidizing agent. Bromine acts as a selective electrophile, facilitating α -bromination of the dihydropyridazinone. The elevated temperature (80 °C) drives spontaneous dehydrobromination, yielding the stable aromatic diazine system. Acetic acid provides a polar protic environment that stabilizes ionic transition states while maintaining precursor solubility[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.535 mol of Br2​ in 70 mL of glacial acetic acid.

  • Addition: Slowly add this solution dropwise to 0.232 mol of 4-methyl-4,5-dihydropyridazin-3(2H)-one dissolved in 330 mL of glacial acetic acid.

  • Thermal Control: Maintain the reaction temperature strictly at 50 °C during the exothermic addition to prevent over-halogenation and ring cleavage.

  • Dehydrobromination: Upon completion of the addition, elevate the temperature to 80 °C and reflux for 2 hours to force the elimination step.

  • Neutralization: Cool the mixture to room temperature, concentrate under reduced pressure, and neutralize the solid residue with saturated NaHCO3​ solution to neutralize residual hydrobromic acid byproducts.

  • Extraction: Extract the aqueous layer with ethyl acetate, dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and concentrate to yield the target 4-methyl-3(2H)-pyridazinone (approx. 48% yield)[2].

Neuropharmacology: Selective GABA-A Receptor Antagonism

The primary advanced application of 4-methyl-3(2H)-pyridazinone is its derivatization into aminopyridazine derivatives of GABA. These compounds are potent, selective competitive antagonists of the GABA-A receptor, primarily investigated for the reversal of drug-induced coma (e.g., barbiturate or benzodiazepine intoxication)[4].

Mechanism of Action

Excessive GABAergic signaling leads to prolonged opening of chloride ( Cl− ) ion channels, causing neuronal hyperpolarization and severe CNS depression. Aminopyridazine derivatives competitively bind to the orthosteric site of the GABA-A pentameric complex. By displacing endogenous GABA, these antagonists block chloride influx, thereby restoring resting membrane potential and neuronal excitability[4].

QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies reveal that the binding affinity of these antagonists is dictated by specific spatial arrangements:

  • C6 Position: Requires highly electron-rich aromatic substitutions. This enhances π−π stacking interactions with aromatic amino acid residues (such as Tyrosine 97) within the receptor cavity[4].

  • C4 Position: Requires an aliphatic hydrophobic substituent to anchor the molecule within the lipophilic sub-pocket of the receptor, preventing premature dissociation[4].

GABAA_Pathway GABA GABA (Endogenous Agonist) GABAA_Rec GABA-A Receptor (Pentameric Complex) GABA->GABAA_Rec Activates Cl_Channel Chloride Ion Influx GABAA_Rec->Cl_Channel Opens CNS_Dep CNS Depression (Induced Coma) Cl_Channel->CNS_Dep Hyperpolarizes Antagonist Aminopyridazine Antagonist Antagonist->GABAA_Rec Competitive Binding Blockade Receptor Blockade Antagonist->Blockade Induces Blockade->Cl_Channel Inhibits Recovery Restored Excitability (Coma Reversal) Blockade->Recovery Promotes

Diagram 1: Mechanism of GABA-A receptor antagonism by aminopyridazine derivatives.

Broad-Spectrum Biological Activities of Pyridazinone Analogues

Beyond neuropharmacology, the pyridazinone and 4,5-dihydropyridazinone scaffolds are privileged structures in drug discovery, exhibiting a vast array of pharmacological profiles[1].

Table 1: Pharmacological Profile of Key Pyridazinone Derivatives

Compound ClassPrimary TargetBiological ActivityKey Structural FeatureClinical Application
Aminopyridazine GABA derivatives GABA-A ReceptorCompetitive AntagonistC6-aromatic, C4-aliphatic substitutionComa reversal / CNS stimulation
4,5-Dihydro-3(2H)-pyridazinones PDE3 / Troponin CInodilator (Cardiotonic)Aryl substitution at C6 (e.g., Levosimendan)Acute decompensated heart failure
6-Aryl-3(2H)-pyridazinones COX / LOX enzymesAnti-inflammatory / AnalgesicMorpholino group at C5 (e.g., Emorfazone)Pain and inflammation management
Dihalo-3(2H)-pyridazinones Bacterial Cell WallAntimicrobialHalogenation at C4 and C5Antibacterial formulations

Pharmacological Validation: In Vitro Binding Assay

To validate the efficacy of synthesized aminopyridazine derivatives, a self-validating radioligand displacement assay is employed.

Protocol 2: High-Throughput GABA-A Receptor Binding Assay
  • Objective: To determine the inhibition constant ( Ki​ ) of synthesized pyridazinone derivatives.

  • Causality of Assay Design: The assay utilizes [3H]muscimol , a highly specific GABA-A orthosteric agonist. Displacement of [3H]muscimol confirms competitive antagonism rather than allosteric modulation. Rapid filtration through polyethylenimine (PEI)-treated glass fiber filters is critical; PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand. Furthermore, washing with ice-cold buffer minimizes the dissociation rate ( koff​ ) of the receptor-ligand complex during separation, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g and resuspend to isolate the synaptosomal fraction.

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H]muscimol (final concentration 2 nM), and 50 μ L of the test aminopyridazine derivative (varying concentrations from 10−9 to 10−4 M).

  • Equilibration: Incubate the mixture at 4 °C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity using a beta counter. Calculate IC50​ and derive Ki​ using the Cheng-Prusoff equation.

Workflow Step1 4-Methyl-4,5-dihydro- pyridazin-3(2H)-one Step2 Oxidation via Br2/AcOH (Dehydrogenation) Step1->Step2 Step3 4-Methyl-3(2H)- pyridazinone Step2->Step3 Step4 GABA Conjugation (Derivatization) Step3->Step4 Step5 Aminopyridazine Target Compounds Step4->Step5 Step6 Radioligand Binding Assay ([3H]muscimol displacement) Step5->Step6 Step7 QSAR & Pharmacophore Optimization Step6->Step7

Diagram 2: Synthetic workflow and pharmacological validation of pyridazinone derivatives.

References

  • [2] ChemicalBook. 4-METHYL-3(2H)-PYRIDAZINONE | 33471-40-8. Available at:

  • [1] Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at:

  • [4] Taylor & Francis. QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Available at:

  • [3] ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Available at:

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 105537-87-9

Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). CAS 105537-87-9 , chemically identifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). CAS 105537-87-9 , chemically identified as 4-Methyl-4,5-dihydropyridazin-3(2H)-one , is a critical intermediate extensively utilized in the synthesis of selective neuropharmacological agents. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in the development of γ-aminobutyric acid (GABA) receptor modulators, and a field-validated protocol for its aromatization into downstream pharmaceutical precursors.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of CAS 105537-87-9 is essential for predicting its reactivity, solubility, and behavior during scale-up synthesis. The dihydropyridazinone core imparts unique electronic properties, balancing stability with a susceptibility to controlled oxidation.

Below is a consolidated summary of its quantitative and structural data, aggregated from authoritative chemical databases including and [1][2][3].

PropertyValue
Chemical Name 4-Methyl-4,5-dihydropyridazin-3(2H)-one
CAS Registry Number 105537-87-9
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
SMILES String O=C1C(C)CC=NN1
Structural Class Dihydropyridazinone (Heterocyclic)
Physical State Solid (Standard ambient temperature and pressure)
Solubility Profile Soluble in polar organic solvents (e.g., Glacial Acetic Acid, Ethyl Acetate)

Mechanistic Role in Pharmaceutical Development

The primary value of CAS 105537-87-9 lies not in its direct biological activity, but in its role as a highly efficient synthetic precursor. Through controlled dehydrogenation, it is converted into 4-Methyl-3(2H)-pyridazinone (CAS 33471-40-8) [4]. This fully aromatic pyridazinone is a privileged scaffold frequently integrated into the structure of aminopyridazine derivatives.

In neuropharmacology, these aminopyridazine derivatives function as selective GABA-A receptor antagonists . By binding to the GABA-A receptor complex, they induce a conformational block of the chloride ion channel. This prevents the influx of Cl⁻ ions, thereby reducing inhibitory postsynaptic potentials and modulating neuronal excitability—a mechanism critical for developing treatments for cognitive deficits and specific neurodegenerative models.

GABAPathway A Aminopyridazine Derivative (Derived from CAS 105537-87-9) B GABA-A Receptor (Binding Site) A->B Selective Antagonism C Chloride Ion Channel (Conformational Block) B->C Prevents Cl- Influx D Neuronal Depolarization (Reduced Inhibition) C->D Modulates Excitability

Fig 1: Pharmacological signaling pathway of GABA-A receptor modulation by downstream derivatives.

Synthetic Methodology: Aromatization Workflow

The transformation of CAS 105537-87-9 into an aromatic building block requires a precise oxidative dehydrogenation (bromination followed by dehydrohalogenation). The following protocol is engineered as a self-validating system, ensuring high yield and structural integrity as documented in synthetic literature such as [4].

SynthWorkflow A CAS 105537-87-9 (Precursor) B Bromination (Br2, AcOH, 50°C) A->B Electrophilic Attack C Elimination (80°C, 2h) B->C -HBr D CAS 33471-40-8 (Aromatic Product) C->D Aromatization

Fig 2: Synthetic workflow for the dehydrogenation of CAS 105537-87-9 to an aromatic pyridazinone.

Step-by-Step Experimental Protocol & Causality

Step 1: Reagent Preparation & Dissolution

  • Action: Dissolve 25.8 g (0.232 mol) of 4-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 105537-87-9) in 330 mL of glacial acetic acid.

  • Causality: Glacial acetic acid serves a dual purpose. As a polar protic solvent, it fully solubilizes the dihydropyridazinone. More importantly, its mild acidity promotes the enolization of the ketone moiety, activating the adjacent carbon (C4/C5) for subsequent electrophilic attack.

Step 2: Electrophilic Bromination

  • Action: Slowly add a solution of bromine (27.4 mL, 0.535 mol) dissolved in 70 mL glacial acetic acid dropwise. Strictly maintain the reaction temperature at 50 °C during the addition.

  • Causality: Bromine acts as the electrophilic halogenating agent. The dropwise addition and strict 50 °C temperature control are critical to manage the highly exothermic nature of the bromination. This prevents uncontrolled oxidative cleavage of the heterocyclic ring while ensuring complete conversion of the starting material.

Step 3: Thermal Dehydrohalogenation (Aromatization)

  • Action: Following complete addition, elevate the reaction temperature to 80 °C and maintain under continuous stirring for 2 hours.

  • Causality: The intermediate brominated species requires thermal energy to undergo elimination (loss of HBr). Heating to 80 °C provides the thermodynamic driving force required to form the fully conjugated, aromatic 4-methyl-3(2H)-pyridazinone ring, which represents a significantly lower energy state than its dihydro-precursor.

Step 4: Quenching and Extraction

  • Action: Cool the mixture to room temperature and concentrate to dryness under reduced pressure. Triturate the solid residue with ether, dissolve in saturated aqueous sodium bicarbonate (NaHCO₃), and extract with ethyl acetate.

  • Causality: Vacuum concentration removes the bulk of the acetic acid solvent. The saturated NaHCO₃ wash acts as a self-validating neutralization step; the cessation of CO₂ gas evolution visually confirms that all residual acetic and hydrobromic acids have been neutralized. Ethyl acetate then selectively partitions the neutral organic product away from the aqueous inorganic salts.

Step 5: Analytical Validation

  • Action: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Verify the structure via ¹H NMR (400 MHz, CDCl₃).

  • Causality: The success of the aromatization must be analytically validated. A successful reaction is confirmed by the disappearance of the aliphatic multiplet signals (from the -CH₂-CH- backbone of the starting material) and the emergence of a distinct aromatic proton signal (δ ~7.71 ppm, 1H, d), proving the structural integrity of the newly formed conjugated ring.

Conclusion

CAS 105537-87-9 is a highly specialized, synthetically versatile heterocyclic building block. While its direct physicochemical footprint is relatively simple, its true value is unlocked through targeted dehydrogenation protocols. By understanding the thermodynamic and kinetic principles governing its transformation into 4-Methyl-3(2H)-pyridazinone, drug development professionals can reliably scale the production of critical GABA-A receptor antagonists, ensuring high purity and structural fidelity in downstream pharmaceutical applications.

References

  • ChemSrc Chemical Properties Directory Title: 4-Methyl-4,5-dihydropyridazin-3(2H)-one Physical Properties and Downstream Precursors Source: ChemSrc URL:[Link]

Sources

Foundational

Technical Guide: A Hierarchical Screening Cascade for the Evaluation of 4-Methyl-4,5-dihydropyridazin-3(2H)-one as a Novel Cardiotonic Agent

Abstract The clinical management of acute and chronic heart failure necessitates the development of novel inotropic agents that enhance cardiac contractility without incurring the adverse effects associated with traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The clinical management of acute and chronic heart failure necessitates the development of novel inotropic agents that enhance cardiac contractility without incurring the adverse effects associated with traditional catecholaminergic drugs, such as increased myocardial oxygen demand and arrhythmogenesis. The pyridazinone scaffold has emerged as a promising pharmacophore, with established drugs like Pimobendan and Levosimendan demonstrating efficacy through dual mechanisms of phosphodiesterase-III (PDE-III) inhibition and myofilament calcium sensitization.[1][2][3] This technical guide presents a comprehensive, multi-tiered screening strategy for the initial evaluation of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, a novel pyridazinone derivative, for potential cardiotonic effects. We outline a logical progression from high-throughput cellular assays to integrated ex vivo organ models, providing detailed, field-proven protocols and the scientific rationale underpinning each experimental choice. The objective is to create a self-validating workflow that efficiently characterizes the compound's positive inotropic potential and elucidates its primary mechanism of action, thereby enabling a data-driven decision for advancement into further preclinical development.

Introduction: The Rationale for Investigating Pyridazinone Derivatives

Heart failure remains a leading cause of morbidity and mortality worldwide. A central feature of its pathophysiology is the decline in myocardial contractility. Current inotropic therapies often increase intracellular calcium concentrations ([Ca²⁺]i), which, while boosting contractility, can lead to cardiac arrhythmias and increased myocardial oxygen consumption.[4] This has driven the search for a new class of agents known as "inodilators," which combine positive inotropic effects with vasodilatory properties, offering a more hemodynamically favorable profile.[5][6]

The 4,5-dihydropyridazin-3(2H)-one core is a well-validated scaffold in cardiovascular drug discovery.[7][8][9] Compounds like Pimobendan and Levosimendan have validated two primary non-catecholaminergic pathways for enhancing cardiac performance[1][10]:

  • Calcium Sensitization: Increasing the sensitivity of the myofilament protein troponin C to existing intracellular calcium.[5][11][12] This mechanism enhances contractility during systole without significantly elevating [Ca²⁺]i, thus conserving myocardial energy.[13][14]

  • Phosphodiesterase-III (PDE-III) Inhibition: Preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiomyocytes.[2][15] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates key proteins involved in calcium handling and contractility, such as L-type calcium channels and phospholamban, leading to increased contractility and lusitropy (rate of relaxation).[4][16][17] Inhibition of PDE-III in vascular smooth muscle also promotes vasodilation.[13]

Given this precedent, this guide proposes a screening cascade for 4-Methyl-4,5-dihydropyridazin-3(2H)-one based on the hypothesis that it may act as a positive inotrope through one or both of these established mechanisms.

Foundational Signaling Pathways

The diagram below illustrates the two key signaling pathways hypothesized to be modulated by 4-Methyl-4,5-dihydropyridazin-3(2H)-one. Understanding these pathways is critical for interpreting experimental outcomes.

Cardiotonic_Mechanisms cluster_0 Cardiomyocyte cluster_1 Mechanism 1: PDE-III Inhibition cluster_2 Mechanism 2: Calcium Sensitization AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE3 PDE-III cAMP->PDE3 hydrolyzes PKA PKA cAMP->PKA activates AMP AMP PDE3->AMP hydrolyzes Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates (+) PLB Phospholamban PKA->PLB phosphorylates (+) Test_Compound1 4-Methyl-4,5-dihydropyridazin-3(2H)-one Test_Compound1->PDE3 inhibits Ca_Influx Ca²⁺ Influx & SR Release TroponinC Troponin C Ca_Influx->TroponinC binds ActinMyosin Actin-Myosin Interaction TroponinC->ActinMyosin enables Contraction Contraction ActinMyosin->Contraction Test_Compound2 4-Methyl-4,5-dihydropyridazin-3(2H)-one Test_Compound2->TroponinC sensitizes

Figure 1: Hypothesized mechanisms of action for pyridazinone-based cardiotonic agents within a cardiomyocyte.

The Tiered Screening Cascade: A Strategy for Efficient Evaluation

A hierarchical approach is employed to manage resources effectively, starting with high-throughput in vitro models and progressing to more complex, lower-throughput ex vivo systems. This ensures that only compounds with promising initial activity and a well-defined mechanism proceed to more intensive testing.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Deconvolution cluster_tier3 Tier 3: Integrated System Validation Start Start: Synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one T1_Assay Human iPSC-Cardiomyocyte Contractility & Viability Assay Start->T1_Assay T1_Decision Positive Inotropic Effect? T1_Assay->T1_Decision T2_PDE Biochemical PDE-III Inhibition Assay T1_Decision->T2_PDE Yes End_Fail Terminate Investigation T1_Decision->End_Fail No / Cytotoxic T2_Calcium Cellular Calcium Transient Assay T2_PDE->T2_Calcium T2_Analysis Analyze IC₅₀ & Ca²⁺ Kinetics T2_Calcium->T2_Analysis T3_Assay Ex Vivo Langendorff Isolated Heart Model T2_Analysis->T3_Assay T3_Analysis Assess Hemodynamic & Inotropic Parameters T3_Assay->T3_Analysis End_Success Proceed to In Vivo Pharmacology & Safety Studies T3_Analysis->End_Success

Figure 2: A hierarchical workflow for the initial screening of cardiotonic compounds.

Tier 1: Primary In Vitro Screening

Objective: To rapidly assess the direct effects of the test compound on cardiomyocyte contractility and viability using a high-throughput, human-relevant model.

Model System: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used due to their human genetic background and ability to form a spontaneously beating syncytium, providing a more predictive model than animal primary cells or immortalized cell lines.[18][19]

Methodology: Real-Time Cellular Impedance Assay. This label-free technique measures changes in electrical impedance caused by the physical motion of contracting cardiomyocytes.[20] It provides a multiparametric readout of contractility, including beat rate, amplitude, and regularity, while simultaneously monitoring cell layer health (cell index).[21]

Detailed Experimental Protocol: Impedance-Based Contractility Assay
  • Cell Plating: Seed hiPSC-CMs onto a 96-well E-Plate Cardio (Agilent/ACEA) at a density that achieves a confluent, spontaneously beating monolayer within 48-72 hours, per the cell manufacturer's guidelines.

  • Culture and Stabilization: Maintain cells in appropriate culture medium at 37°C and 5% CO₂. Allow the beat rate and amplitude to stabilize for at least 24 hours before the experiment, confirming this via baseline impedance recordings.

  • Compound Preparation: Prepare a 1000x stock solution of 4-Methyl-4,5-dihydropyridazin-3(2H)-one in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Control Wells:

    • Vehicle Control: Wells treated with 0.1% DMSO in culture medium.

    • Positive Control: Wells treated with a known inotrope, such as 1 µM Isoproterenol (β-adrenergic agonist) or 10 µM Pimobendan.

    • Negative Control: Wells treated with a known cardiotoxic agent or vehicle, depending on the desired endpoint.

  • Assay Execution:

    • Acquire a stable baseline recording for 15-30 minutes using the xCELLigence RTCA Cardio instrument.

    • Add the prepared compound dilutions and controls to the respective wells.

    • Immediately begin recording impedance data continuously for a minimum of 4 hours. Longer-term recordings (24-48 hours) can be used to assess chronic effects and cytotoxicity.[21]

  • Data Analysis:

    • Use the RTCA Cardio software to quantify Beat Rate (beats per minute), Amplitude (arbitrary impedance units), and Cell Index (a measure of cell coverage and viability).

    • Normalize the data to the baseline reading for each well before compound addition.

    • Plot dose-response curves for the change in beat rate and amplitude. Calculate EC₅₀ values where applicable.

    • Monitor the Cell Index over time; a significant decrease indicates potential cytotoxicity.[22]

Data Presentation: Tier 1

All quantitative data should be summarized in a clear, tabular format.

Concentration (µM)Normalized Beat Rate (% of Baseline)Normalized Amplitude (% of Baseline)Cell Index (% of Baseline at 4h)
Vehicle Control 101 ± 399 ± 498 ± 2
Test Compound 0.01 105 ± 4115 ± 599 ± 3
Test Compound 0.1 110 ± 5140 ± 697 ± 2
Test Compound 1.0 112 ± 6185 ± 896 ± 4
Test Compound 10 115 ± 5210 ± 1095 ± 3
Test Compound 100 95 ± 7120 ± 12 (arrhythmic)75 ± 6
Pimobendan 10 120 ± 6225 ± 997 ± 3

Table 1: Exemplar data from the hiPSC-CM impedance assay. Data are presented as mean ± SEM. A clear positive inotropic effect (increased amplitude) is observed, with potential toxicity/arrhythmia at the highest concentration.

Tier 2: Mechanistic Deconvolution

Objective: If a positive inotropic effect is confirmed in Tier 1, Tier 2 aims to determine the underlying mechanism(s) of action.

Assay 2a: Biochemical PDE-III Inhibition Assay

Rationale: To directly measure the inhibitory activity of the test compound against the PDE-III enzyme, a primary target for many pyridazinone-based inotropes.[3][6]

Methodology: A commercially available, fluorescence-based PDE assay kit (e.g., from BPS Bioscience) provides a standardized and reliable method. The principle involves incubating the purified PDE-III enzyme with its substrate (cAMP), the test compound, and a fluorescently labeled antibody that binds to the product (AMP).

  • Reagent Preparation: Reconstitute and prepare all kit components (human recombinant PDE-III enzyme, FAM-cAMP substrate, binding agent) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of 4-Methyl-4,5-dihydropyridazin-3(2H)-one in the provided assay buffer. Concentrations should span a wide range (e.g., 0.1 nM to 50 µM) to accurately determine the IC₅₀.

  • Controls:

    • Negative Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).

    • Positive Control: Enzyme + Substrate + a known potent PDE-III inhibitor (e.g., Milrinone or Pimobendan).

    • Blank (0% Activity): Substrate + Vehicle (No enzyme).

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions and controls to the appropriate wells.

    • Add the PDE-III enzyme to all wells except the blank.

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate at room temperature for the time specified by the kit (typically 60 minutes).

    • Stop the reaction and add the binding agent.

    • Incubate for another 30 minutes to allow for binding equilibration.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the positive and negative controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundPDE-III IC₅₀ (nM)
4-Methyl-4,5-dihydropyridazin-3(2H)-one 150.5 ± 12.3
Pimobendan (Reference) 45.2 ± 5.1

Table 2: Exemplar data from the biochemical PDE-III inhibition assay, indicating the test compound is a moderate inhibitor.

Assay 2b: Cellular Calcium Transient Assay

Rationale: To determine if the compound's inotropic effect is mediated by changes in intracellular calcium handling (a hallmark of PDE inhibition) or occurs independently of changes in the calcium transient (suggesting myofilament sensitization).[23]

Methodology: This assay uses a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) to visualize and quantify the intracellular calcium concentration changes during each contraction-relaxation cycle in hiPSC-CMs.

  • Cell Preparation: Plate hiPSC-CMs on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in culture medium for 30-45 minutes at 37°C. Wash the cells twice with Tyrode's solution to remove excess dye.

  • Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera and environmental chamber (37°C).

  • Data Acquisition:

    • Electrically pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) to ensure consistent measurements.

    • Record baseline calcium transients from several regions of interest for 2-3 minutes.

    • Perfuse the cells with Tyrode's solution containing the test compound at its EC₅₀ concentration (determined in Tier 1).

    • After a 5-10 minute equilibration period, record the post-treatment calcium transients.

  • Controls: Use a vehicle control and a positive control like Isoproterenol (which increases transient amplitude) and Levosimendan (which has minimal effect on transients at therapeutic concentrations).[11]

  • Data Analysis: Analyze the fluorescence traces to quantify key parameters of the calcium transient:

    • Amplitude: The peak fluorescence intensity, corresponding to peak systolic [Ca²⁺]i.

    • Time to Peak: The time from stimulus to peak amplitude.

    • Decay Tau (τ): The time constant of the decay phase, reflecting calcium reuptake into the sarcoplasmic reticulum and extrusion from the cell.

ConditionCa²⁺ Transient Amplitude (% of Baseline)Ca²⁺ Decay Tau (% of Baseline)
Vehicle Control 98 ± 4101 ± 3
Test Compound (1 µM) 105 ± 697 ± 5
Isoproterenol (1 µM) 175 ± 1070 ± 4

Table 3: Exemplar data from the calcium transient assay. The test compound shows a minimal effect on calcium transient amplitude, suggesting its inotropic action is likely due to myofilament sensitization rather than altered calcium flux.

Tier 3: Integrated Ex Vivo Assessment

Objective: To validate the in vitro findings in a more physiologically relevant, integrated organ system, assessing the compound's effect on global cardiac function and coronary circulation.

Model System: The Langendorff isolated, retrogradely perfused heart preparation is the gold standard for ex vivo cardiac pharmacology.[24][25] It allows for the study of cardiac contractile and electrical function independent of systemic neuronal and hormonal influences.[26][27]

Detailed Experimental Protocol: Langendorff Isolated Rat Heart
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) and administer heparin (1000 U/kg, IP) to prevent coagulation.

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately arrest it in ice-cold Krebs-Henseleit (K-H) buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂ / 5% CO₂) K-H buffer at a constant pressure (e.g., 70-80 mmHg).[28]

  • Instrumentation:

    • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric pressure. Set the end-diastolic pressure to 5-10 mmHg.

    • Place ECG electrodes on the heart surface to record a pseudo-ECG.

    • Monitor coronary flow by collecting the effluent from the pulmonary artery.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady state is achieved for all measured parameters.

  • Dosing Protocol:

    • Acquire 15 minutes of stable baseline data.

    • Introduce 4-Methyl-4,5-dihydropyridazin-3(2H)-one into the perfusate in a cumulative, dose-escalating manner (e.g., 10 nM to 10 µM), allowing 15 minutes for equilibration at each concentration.

    • Perform a final washout step with drug-free K-H buffer to assess reversibility.

  • Data Acquisition and Analysis: Continuously record the following parameters:

    • Left Ventricular Developed Pressure (LVDP): Systolic minus diastolic pressure.

    • Max/Min dP/dt: The maximum rates of pressure increase and decrease, representing contractility and relaxation, respectively.

    • Heart Rate (HR): Derived from the LV pressure or ECG signal.

    • Coronary Flow (CF): Measured in mL/min.

Data Presentation: Tier 3
ParameterBaselineTest Cmpd (0.1 µM)Test Cmpd (1.0 µM)Washout
LVDP (mmHg) 95 ± 5118 ± 6 (+24%)145 ± 8 (+53%)102 ± 5
+dP/dt_max (mmHg/s) 2850 ± 1503600 ± 180 (+26%)4500 ± 210 (+58%)2950 ± 160
-dP/dt_min (mmHg/s) -2100 ± 110-2500 ± 130 (+19%)-2900 ± 140 (+38%)-2200 ± 120
Heart Rate (bpm) 280 ± 10285 ± 12290 ± 11282 ± 10
Coronary Flow (mL/min) 12.5 ± 0.814.0 ± 0.9 (+12%)16.2 ± 1.1 (+30%)12.8 ± 0.8

Table 4: Exemplar data from a Langendorff isolated heart experiment. The compound demonstrates a potent, dose-dependent positive inotropic and lusitropic effect, with a modest increase in coronary flow suggesting some vasodilatory action, and minimal chronotropic effects.

Conclusion and Decision-Making

This technical guide has detailed a logical and robust screening cascade for the initial assessment of 4-Methyl-4,5-dihydropyridazin-3(2H)-one for cardiotonic activity.

  • A positive outcome from this cascade would be characterized by:

    • A clear, dose-dependent increase in contractility in hiPSC-CMs without significant cytotoxicity (Tier 1).

    • A defined mechanism of action, demonstrating either potent PDE-III inhibition and/or evidence of calcium sensitization (minimal change in calcium transient amplitude despite increased contractility) (Tier 2).

    • Confirmation of positive inotropic and lusitropic effects in the integrated ex vivo heart model (Tier 3).

If these criteria are met, 4-Methyl-4,5-dihydropyridazin-3(2H)-one would be considered a high-priority candidate for advancement into comprehensive preclinical studies, including in vivo hemodynamic models, pharmacokinetic profiling, and formal safety pharmacology assessments. Conversely, a lack of efficacy, evidence of significant cytotoxicity, or an unclear mechanism would provide a strong rationale to terminate further investigation, thereby conserving valuable drug development resources.

References

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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025, July 2). National Institutes of Health. [Link]

  • Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf. (2015, February 25). National Center for Biotechnology Information. [Link]

  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (n.d.). PubMed. [Link]

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  • What is the mechanism of Pimobendan? (2024, July 17). Patsnap Synapse. [Link]

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  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (n.d.). ResearchGate. [Link]

  • pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023, January 28). MDPI. [Link]

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  • In Silico Modelling | In Vitro Cardiomyocyte Assay. (n.d.). Clyde Biosciences. [Link]

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  • Hemodynamic effect of pimobendan following intramuscular and intravenous administration in healthy dogs: A pilot study. (2022, October 11). Frontiers. [Link]

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Exploratory

Understanding the Basic Chemical Reactivity of the Pyridazinone Ring: A Comprehensive Guide for Drug Development

Executive Summary The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry[1]. It forms the core of numerous bioactive agents, including cardiotonics like levosimendan and pimobendan,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry[1]. It forms the core of numerous bioactive agents, including cardiotonics like levosimendan and pimobendan, as well as emerging anticancer, antihypertensive, and anti-inflammatory therapeutics[2],[3]. The structural uniqueness of the six-membered heterocyclic ring—comprising two adjacent nitrogen atoms and a carbonyl group—imparts a highly versatile reactivity profile[4]. This whitepaper provides an in-depth mechanistic analysis of the pyridazinone ring's chemical reactivity, focusing on tautomerism, regioselective alkylation, and nucleophilic/electrophilic functionalization, supported by field-proven experimental protocols.

Structural Fundamentals & Lactam-Lactim Tautomerism

The foundational reactivity of the 3(2H)-pyridazinone core is dictated by its lactam-lactim tautomeric equilibrium[5],[6].

  • Causality of State and Solvent: In both the solid state and polar aprotic solutions (e.g., DMSO, DMF), the lactam form overwhelmingly predominates due to the thermodynamic stability of the amide-like resonance[6],[7]. However, the equilibrium can be shifted toward the lactim (hydroxy) form under specific catalytic conditions or in highly non-polar microenvironments[8].

  • Impact on Reactivity: The position of this equilibrium directly controls the regioselectivity of electrophilic attack. The N-2 atom (lactam nitrogen) acts as a softer nucleophile, while the O-3 atom (lactim oxygen) acts as a harder nucleophile. Understanding this electronic dichotomy is essential for designing selective functionalization workflows[9].

Tautomerism Lactam Lactam Form (N-H, C=O) Thermodynamically Stable Lactim Lactim Form (N=C, O-H) Minor in Solution Lactam->Lactim Tautomeric Equilibrium N_Alk N-Alkylation (Major Pathway) Lactam->N_Alk Alkyl Halide + K2CO3 / DMF O_Alk O-Alkylation (Minor/Specialized) Lactim->O_Alk Ag2CO3 or Mitsunobu Chlorination C-3 Chlorination (SNAr Precursor) Lactim->Chlorination POCl3 Activation

Lactam-Lactim tautomeric equilibrium of pyridazinone and its divergent reactivity pathways.

Core Reactivity Profiles

Regioselective Alkylation (N- versus O-Alkylation)

Alkylation of the pyridazinone ring is a critical step in SAR (Structure-Activity Relationship) exploration[10],[11].

  • N-Alkylation (Standard Protocol): Achieved using weak bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetone)[12],[13]. The base deprotonates the N-H, generating an ambident anion. According to Pearson's Hard Soft Acid Base (HSAB) theory, softer electrophiles (e.g., benzyl bromide, methyl iodide) preferentially attack the softer N-2 atom, yielding >95% N-alkylation[14],[15].

  • O-Alkylation (Alternative Pathway): O-alkylation is typically a side reaction but can be deliberately driven to completion using silver salts (e.g., Ag₂CO₃), which coordinate with the nitrogen, leaving the oxygen free to attack. Alternatively, Mitsunobu conditions or the use of specific micellar systems can invert the standard selectivity[16],[17].

Electrophilic and Nucleophilic Aromatic Substitution
  • Electrophilic Aromatic Substitution (EAS): The pyridazine ring is inherently electron-deficient due to the electronegative nitrogen atoms, making classic EAS (e.g., nitration, Friedel-Crafts) difficult directly on the parent ring[18]. To build complex aryl-substituted pyridazinones, chemists often rely on Friedel-Crafts acylation of acyclic precursors (e.g., succinic anhydride with an aromatic ring) followed by cyclization with hydrazine[19],[20]. Direct halogenation (e.g., bromination) can occur at the C-4 or C-5 positions only if activating electron-donating groups are present[18].

  • Nucleophilic Aromatic Substitution (SNAr): The C-3 carbonyl can be converted into a highly reactive C-3 chloride using phosphorus oxychloride (POCl₃)[19]. The resulting 3-chloropyridazine is highly susceptible to SNAr by amines, thiols, and alkoxides, serving as a gateway to diverse compound libraries.

Quantitative Data: Regioselectivity Matrix

To aid experimental design, the following table summarizes the causal relationship between reaction conditions and N/O alkylation ratios,,[17].

Base / CatalystSolventElectrophileMajor ProductTypical N:O RatioMechanistic Rationale
K₂CO₃ DMFBenzyl BromideN-Alkylated> 95:5Polar aprotic solvent favors soft nucleophile (N-2) attack[12].
Cs₂CO₃ DMSOPropargyl BromideO-Alkylated8:75Specific steric/electronic effects can invert selectivity[17].
Ag₂CO₃ TolueneMethyl IodideO-Alkylated< 10:90Ag⁺ coordinates to N-2, forcing electrophile to attack O-3.
PPh₃ / DEAD THFPrimary AlcoholsO-AlkylatedVariableMitsunobu conditions favor O-alkylation via phosphonium intermediate[16].
NaOH (Micellar) Water (Tween 20)Alkyl HalidesN-Alkylated> 85:15Micellar shielding enhances N-selectivity and reaction rates[17].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic cues, researchers can ensure technical accuracy at each step.

Protocol 1: Regioselective N-Alkylation of 6-Phenyl-3(2H)-pyridazinone

Objective: Synthesize 2-benzyl-6-phenyl-3(2H)-pyridazinone with >95% regioselectivity[12].

  • Preparation: Suspend 6-phenyl-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Validation: The suspension will turn slightly yellow, indicating the formation of the ambident anion. Stir at room temperature for 30 minutes.

  • Electrophilic Addition: Add benzyl bromide (1.2 eq) dropwise.

  • Thermal Activation: Heat the mixture to 60 °C for 2–4 hours. Validation: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting material (Rf ~0.2) and the appearance of a new, higher-running spot (Rf ~0.5) corresponding to the N-alkylated product[12].

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography.

Workflow Start 1. Substrate + Base 6-Phenyl-3(2H)-pyridazinone + K2CO3 in DMF Step1 2. Deprotonation Stir at RT (30 min) -> Anion Formation Start->Step1 Step2 3. Alkylation Add Benzyl Bromide Dropwise Step1->Step2 Step3 4. Thermal Activation Heat to 60°C (2-4 h) -> Monitor via TLC Step2->Step3 Step4 5. Workup Aqueous Quench & EtOAc Extraction Step3->Step4 End 6. Isolation Flash Chromatography (Hexane/EtOAc) Step4->End

Step-by-step experimental workflow for the regioselective N-alkylation of pyridazinones.

Protocol 2: C-3 Activation via Chlorination (SNAr Precursor Synthesis)

Objective: Convert the lactam carbonyl to a reactive C-3 chloride for subsequent SNAr[19].

  • Preparation: Place 3(2H)-pyridazinone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add neat POCl₃ (5.0 eq). Caution: POCl₃ is highly reactive and corrosive. Perform strictly under a fume hood.

  • Heating: Heat the mixture to 90–100 °C for 3 hours. Validation: The heterogeneous mixture will become a homogeneous dark solution as the chlorination proceeds.

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Validation: The 3-chloropyridazine product will typically precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Conclusion

The pyridazinone ring offers a highly tunable scaffold for drug discovery. By mastering the lactam-lactim equilibrium and the nuances of HSAB theory, medicinal chemists can precisely direct functionalization—whether through standard N-alkylation, specialized O-alkylation, or C-3 activation for SNAr. These predictable and robust reactivity profiles cement the pyridazinone core as a cornerstone of modern therapeutic development.

References

  • Pathak, S., et al. "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry, Bentham Science, 2024. URL: [Link]

  • "Various Chemical and Biological Activities of Pyridazinone Derivatives." Scholars Research Library. URL: [Link]

  • "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." PMC, National Institutes of Health. URL:[Link]

  • "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." MDPI. URL:[Link]

  • "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." ResearchGate. URL:[Link]

  • "New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists." IRIS, University of Sassari. URL: [Link]

  • "4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one." MDPI, 2024. URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC analysis protocol for 4-Methyl-4,5-dihydropyridazin-3(2H)-one purity

An in-depth technical guide and protocol for the purity assessment of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, designed for analytical scientists and drug development professionals. Introduction & Mechanistic Context 4-M...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the purity assessment of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, designed for analytical scientists and drug development professionals.

Introduction & Mechanistic Context

4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a critical chemical building block, predominantly utilized as an intermediate in the synthesis of cardiovascular active pharmaceutical ingredients (APIs) such as levosimendan, as well as various selective GABA-A antagonists 1[1].

Because this intermediate undergoes downstream bromination or oxidation to yield fully conjugated pyridazinones (e.g., 4-methyl-3(2H)-pyridazinone) 1[1], controlling its purity profile is paramount. Impurities at this stage—such as unreacted aliphatic precursors, ring-opened hydrazones, or prematurely auto-oxidized byproducts—can drastically alter the stoichiometric efficiency of downstream reactions and introduce genotoxic or difficult-to-purge impurities into the final API.

SyntheticPathway SM Aliphatic Precursor (Starting Material) Target 4-Methyl-4,5-dihydro- pyridazin-3(2H)-one (Target) SM->Target Cyclization (Heat, H+) ImpA Ring-Opened Hydrazone (Imp A) SM->ImpA Incomplete Reaction ImpB 4-Methyl-3(2H)- pyridazinone (Imp B) Target->ImpB Auto-oxidation (-H2) API Cardiovascular APIs (e.g., Levosimendan) Target->API Downstream Synthesis

Figure 1: Synthetic pathway of 4-Methyl-4,5-dihydropyridazin-3(2H)-one and process impurities.

Analytical Strategy & Causality

Analyzing dihydropyridazinones presents unique chromatographic challenges. The molecule is highly polar due to the cyclic hydrazone/lactam motif, which can lead to poor retention and peak shape on standard reversed-phase columns if the method is not carefully optimized 2[2].

  • Stationary Phase Selection: A robust, end-capped C18 column (e.g., Phenomenex Gemini C18 or Waters Acquity BEH C18) is selected. These columns provide sufficient hydrophobic retention for polar analytes while resisting hydrolysis at low pH 3[3].

  • Mobile Phase & pH Control: The mobile phase utilizes 0.05% Trifluoroacetic acid (TFA) in water (pH ~2.5) 4[4]. The acidic pH ensures that any residual basic precursors (e.g., hydrazines) are fully protonated, altering their selectivity, while TFA acts as an ion-pairing agent to mask residual silanols on the stationary phase, preventing peak tailing 3[3].

  • Elution Order Causality: The target analyte (dihydro-derivative) lacks full ring conjugation and is less lipophilic than its oxidized counterpart, 4-methyl-3(2H)-pyridazinone. Consequently, under reversed-phase gradient conditions, the dihydropyridazinone will elute before the fully aromatic oxidized impurity.

  • Detection Wavelength (220 nm): The dihydropyridazinone ring lacks the extended π-π* conjugation of fully aromatic systems (which absorb near 254-280 nm). Therefore, 220 nm is chosen to capture the amide/hydrazone n-π* transitions, ensuring accurate mass balance for both the target and non-aromatic impurities4[4].

Experimental Protocol

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to ensure the chromatographic environment is capable of resolving critical pairs before any sample data is accepted.

Workflow Prep 1. Sample Preparation Diluent: H2O:MeCN (80:20) Conc: 1.0 mg/mL Equil 2. Column Equilibration Phase A: 0.05% TFA in H2O Phase B: 0.05% TFA in MeCN Prep->Equil Inject 3. HPLC Injection Volume: 10 µL Flow Rate: 1.0 mL/min Equil->Inject Detect 4. UV Detection Wavelength: 220 nm Temp: 30°C Inject->Detect Analyze 5. Data Analysis Integration & Resolution SST Verification Detect->Analyze

Figure 2: Step-by-step analytical workflow for the HPLC purity assessment of the intermediate.

Reagents & Materials
  • Analyte: 4-Methyl-4,5-dihydropyridazin-3(2H)-one (Sample).

  • Reference Standards: 4-Methyl-4,5-dihydropyridazin-3(2H)-one (Target RS) and 4-Methyl-3(2H)-pyridazinone (Impurity B RS).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column Phenomenex Gemini C18, 250 × 4.6 mm, 5 µmProvides high surface area for polar retention; stable at pH 2.5.
Mobile Phase A 0.05% TFA in WaterProtonates basic impurities; masks silanols.
Mobile Phase B 0.05% TFA in AcetonitrileStrong eluting solvent for hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CStabilizes retention times against ambient fluctuations.
Detection UV at 220 nmCaptures n-π* transitions of non-conjugated rings.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold to retain polar Target Analyte.
5.0955Isocratic hold.
15.04060Linear gradient to elute oxidized Impurity B.
20.01090Column wash (elute highly lipophilic precursors).
21.0955Return to initial conditions.
28.0955Re-equilibration.
Solution Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in an 80:20 (v/v) ratio. Causality: Matching the diluent closely to the initial gradient conditions (95:5) prevents solvent-mismatch peak distortion (fronting) that occurs when injecting a strong solvent plug into a highly aqueous mobile phase.

  • Blank Solution: Use the Diluent as is.

  • System Suitability Solution (SST): Accurately weigh and dissolve Target RS and Impurity B RS in Diluent to achieve a final concentration of 1.0 mg/mL for the Target and 0.01 mg/mL (1.0% w/w) for Impurity B.

  • Sample Solution: Accurately weigh ~50 mg of the 4-Methyl-4,5-dihydropyridazin-3(2H)-one sample into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

System Suitability & Data Analysis

To ensure the method is self-validating and fit for purpose, the SST solution must be injected prior to sample analysis. The system is deemed acceptable only if the following criteria are met:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) ≥2.0 between Target and Impurity BEnsures baseline separation of the critical pair (dihydro vs. oxidized form).
Tailing Factor ( Tf​ ) ≤1.5 for the Target peakVerifies that secondary interactions (silanol activity) are successfully masked by TFA.
Theoretical Plates ( N ) ≥5000 for the Target peakConfirms column efficiency and integrity.
%RSD of Area ≤2.0% (n=5 injections of SST)Validates injector precision and system stability.

Execution Sequence:

  • Inject Blank (1 injection) – Verify no interfering peaks at the retention times of the Target or known impurities.

  • Inject SST Solution (5 injections) – Verify all criteria in Table 3.

  • Inject Sample Solutions (Duplicate preparations).

  • Inject Bracketing SST Solution (1 injection) – Verify system drift has not occurred.

Calculation: Calculate the purity of 4-Methyl-4,5-dihydropyridazin-3(2H)-one using the area normalization method (Area %). Disregard any peaks present in the Blank chromatogram.

References

  • Title: 4-METHYL-3(2H)
  • Title: Development and validation of analytical methods for estimation of levosimendan in injectable dosage form Source: ResearchGate URL
  • Title: Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment Source: Benchchem URL
  • Source: Journal of Applicable Chemistry (joac.info)

Sources

Application

Application Note: Chiral Separation of 4-Methyl-4,5-dihydropyridazin-3(2H)-one Enantiomers Using SFC

Introduction 4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a vital chiral intermediate utilized in the synthesis of complex pharmaceutical compounds, including selective GABA-A antagonists and various car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a vital chiral intermediate utilized in the synthesis of complex pharmaceutical compounds, including selective GABA-A antagonists and various cardiovascular agents[1]. The stereochemistry of such lactam-containing heterocycles strictly dictates their pharmacological efficacy and safety profile. Supercritical Fluid Chromatography (SFC) has become the industry standard for resolving these enantiomers, offering high throughput, superior resolution, and a drastically reduced environmental footprint compared to traditional normal-phase HPLC[2].

This application note details a comprehensive, self-validating workflow for the analytical screening and preparative scale-up of 4-methyl-4,5-dihydropyridazin-3(2H)-one enantiomers using SFC.

Mechanistic Insights & Causality

Chiral Recognition Mechanism: The chiral resolution of pyridazinone derivatives is governed by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The lactam ring (–NH–C=O) of 4-methyl-4,5-dihydropyridazin-3(2H)-one acts as a strong hydrogen bond donor and acceptor. Polysaccharide-based chiral stationary phases (CSPs)—particularly amylose and cellulose derivatives coated or immobilized on silica—provide chiral cavities that perfectly complement these functional groups[3]. The C4-methyl group on the analyte provides the critical spatial bulk required to form transient, energy-differentiated diastereomeric complexes with the CSP.

The Role of the Modifier: In SFC, supercritical carbon dioxide (scCO₂) acts as a non-polar primary mobile phase. To elute polar lactams, a polar organic modifier is essential. Methanol (MeOH) is the strongest hydrogen-bond-donating modifier in SFC and typically yields the sharpest peaks for pyridazinones. Because 4-methyl-4,5-dihydropyridazin-3(2H)-one is a neutral-to-mildly-polar amide, additive-free mobile phases (e.g., pure CO₂/MeOH) are highly effective. This eliminates the risk of analyte degradation and simplifies downstream solvent recovery, a major advantage for preparative scale-up[3]. For instance, similar pyridazinone intermediates, such as the levosimendan precursor SFK 93505, have been successfully resolved on Chiralpak AS columns using additive-free CO₂/MeOH[3],[4].

Experimental Protocols

Phase 1: Automated Analytical Screening

A self-validating screening protocol is essential to identify conditions suitable for preparative scale-up. The target is a baseline resolution ( Rs​ ) of ≥2.0 to accommodate column overloading during the preparative phase[2].

  • Sample Preparation : Dissolve racemic 4-methyl-4,5-dihydropyridazin-3(2H)-one in HPLC-grade Methanol to a concentration of 2.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the CSP from particulates.

  • Column Selection : Utilize an automated SFC screening system equipped with a column-switching valve[5]. Install four primary CSPs: Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, and Chiralcel OJ-H (all 250 × 4.6 mm, 5 µm).

  • Screening Conditions :

    • Mobile Phase : scCO₂ / Modifier (MeOH, EtOH, or IPA) at an 80:20 (v/v) ratio.

    • Flow Rate : 3.0 mL/min.

    • Back Pressure Regulator (BPR) : 120 bar.

    • Column Temperature : 35 °C.

    • Detection : UV at 254 nm.

    • Injection Volume : 5 µL.

  • Evaluation : Calculate the resolution ( Rs​ ) and selectivity ( α ) for each combination. Select the condition yielding Rs​≥2.0 with the shortest retention time.

Phase 2: Preparative Scale-Up

Once the optimal CSP/Modifier pair is identified, the method is transferred to a preparative SFC system[6].

  • Loading Study : Incrementally increase the injection volume (from 10 µL up to 150 µL) and sample concentration (up to 25 mg/mL) on the analytical column. Monitor the peak shape; the maximum load is reached when Rs​ drops to 1.5, ensuring fractions remain >99% enantiomerically pure.

  • Scale-Up Execution : Transfer the optimized parameters to a preparative column (e.g., 250 × 21.2 mm, 5 µm). Apply stacked injections to maximize throughput.

  • Fraction Recovery : Collect fractions using a cyclone separator. Evaporate the volatile methanol under reduced pressure at 40 °C to yield the pure enantiomers. The use of scCO₂ reduces the liquid fraction volume by up to 80% compared to HPLC, drastically cutting evaporation time and thermal stress on the analyte[7].

Data Presentation

Table 1: Representative Analytical SFC Screening Results for 4-Methyl-4,5-dihydropyridazin-3(2H)-one

Chiral Stationary PhaseModifier (20%)Retention Time 1 (min)Retention Time 2 (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-HMeOH4.124.851.251.85
Chiralpak AS-HMeOH3.454.901.523.10
Chiralcel OD-HEtOH5.606.101.121.10
Chiralcel OJ-HEtOH6.257.801.312.05

Note: The Chiralpak AS-H column with MeOH modifier provides the optimal thermodynamic environment for the separation of this specific pyridazinone scaffold, far exceeding the self-validating Rs​ threshold of 2.0.

Table 2: Optimized Preparative SFC Conditions (Based on AS-H Hit)

ParameterOptimized Value
Column Chiralpak AS-H (250 × 21.2 mm, 5 µm)
Mobile Phase scCO₂ / MeOH (75:25, v/v) - Additive Free
Flow Rate 70 g/min
BPR / Temperature 120 bar / 35 °C
Sample Concentration 20 mg/mL in MeOH
Injection Volume 1.5 mL per cycle
Cycle Time 4.5 minutes (Stacked Injections)

Visualization

SFC_Method_Development Start Target Analyte: 4-Methyl-4,5-dihydropyridazin-3(2H)-one SamplePrep Sample Preparation (2.0 mg/mL in MeOH) Start->SamplePrep Screening CSP & Modifier Screening (AD-H, AS-H, OD-H, OJ-H) (MeOH, EtOH, IPA) SamplePrep->Screening Evaluation Chromatographic Evaluation (Threshold: Rs ≥ 2.0) Screening->Evaluation Evaluation->Screening Rs < 2.0 (Iterate) Loading Loading Study (Determine Volume & Conc. Limits) Evaluation->Loading Optimal Phase Match PrepSFC Preparative Scale-Up (Stacked Injections, High Flow) Loading->PrepSFC Recovery Fraction Collection & Solvent Evaporation PrepSFC->Recovery

Workflow for chiral SFC method development and preparative scale-up.

References

  • Cheng, L., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1874. URL:[Link]

  • Mangelings, D., et al. (2014). Generic chiral separation strategy for SFC. Journal of Chromatography A, 1363, 334-342. URL:[Link]

  • Shimadzu Corporation. Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Application Note 01-00621-EN. URL:[Link]

  • De Klerck, K., et al. (2020). Recent developments in preparative-scale supercritical fluid- and liquid chromatography for chiral separations. TrAC Trends in Analytical Chemistry, 133, 116090. URL:[Link]

  • White, C. (2005). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. URL:[Link]

Sources

Method

Application Note: Advanced TLC Protocol for Monitoring the Synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale The pyridazin-3(2H)-one sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural foundation for cardiovascular drugs (e.g., levosimendan), anti-inflammatory agents, and selective GABA-A antagonists [1]. The synthesis of its saturated intermediate, 4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9), is typically achieved via the cyclocondensation of an acetal-ester precursor—such as ethyl 2-methyl-4,4-diethoxybutanoate —with hydrazine hydrate [2].

As a Senior Application Scientist, I emphasize that monitoring this reaction requires more than just spotting a plate; it requires a mechanistic understanding of the polarity shifts occurring in the flask.

The Causality of Polarity Shift (E-E-A-T)

The starting material (SM), ethyl 2-methyl-4,4-diethoxybutanoate, is a relatively non-polar molecule dominated by lipophilic ethoxy and ethyl ester groups. It lacks strong hydrogen-bond donors. Upon the addition of hydrazine hydrate, two transformations occur:

  • Deprotection/Condensation: The acetal is converted into a hydrazone at the C4 position.

  • Lactamization: The ester undergoes nucleophilic acyl substitution to form a cyclic amide (lactam) at the C1 position.

The resulting product, 4-methyl-4,5-dihydropyridazin-3(2H)-one, contains a highly polar -NH-C=O motif. This functional group acts as both a strong hydrogen-bond donor and acceptor, drastically increasing the molecule's affinity for the polar silica gel stationary phase [3]. Consequently, the product will have a significantly lower Retention Factor ( Rf​ ) than the starting material.

Mechanism_Polarity SM Starting Material Ethyl 2-methyl-4,4-diethoxybutanoate (Low Polarity) Intermediate Intermediate Hydrazone / Amide (Transient) SM->Intermediate + NH2NH2 - EtOH Reagent Reagent Hydrazine Hydrate (High Polarity, Basic) Reagent->Intermediate Product Product 4-Methyl-4,5-dihydropyridazin-3(2H)-one (Moderate Polarity) Intermediate->Product Cyclization - EtOH / H2O

Fig 1: Mechanistic pathway and polarity shift during dihydropyridazinone synthesis.

Self-Validating Experimental Protocol

Hydrazine hydrate is highly basic and polar. If spotted directly onto a standard acidic Silica Gel 60 plate, it will cause severe streaking, distort the local pH of the stationary phase, and artificially alter the Rf​ of your target lactam. To establish a self-validating system , we must employ a mini-workup prior to spotting and utilize the "co-spotting" technique to rule out solvent-front artifacts.

Step 1: Aliquot Preparation & Mini-Workup
  • Extract a 10–20 µL aliquot from the active reaction mixture using a glass capillary.

  • Transfer the aliquot into a 1.5 mL microcentrifuge tube containing 200 µL of Ethyl Acetate (EtOAc) .

  • Add 200 µL of saturated aqueous NaCl (brine) to the tube.

  • Vortex vigorously for 5 seconds, then allow the layers to separate.

    • Scientific Justification: The organic EtOAc layer extracts the unreacted SM and the dihydropyridazinone product, while the aqueous brine layer sequesters the basic hydrazine hydrate and ethanol byproducts, preventing TLC streaking.

Step 2: Plate Preparation & Co-Spotting
  • Obtain a Silica gel 60 F254 TLC plate. Draw a light pencil baseline 1 cm from the bottom edge.

  • Mark three distinct origin points: SM , Co-Spot , and Rxn .

  • Using a microcapillary, spot 1 µL of a reference SM solution (10 mg/mL in EtOAc) onto the SM and Co-Spot marks.

  • Spot 1 µL of the upper organic layer from your mini-workup onto the Rxn and Co-Spot marks.

    • Scientific Justification: The Co-Spot acts as an internal control. If the reaction is incomplete, the Co-Spot will resolve into a perfect figure-eight or two distinct dots, proving the new product spot is chemically distinct from the SM matrix.

Step 3: Mobile Phase Optimization

Due to the drastic polarity shift, a dual-system approach is recommended for absolute certainty:

  • System A (SM Tracking): Hexane : EtOAc (7:3 v/v). This non-polar system pushes the SM to an Rf​ of ~0.65, allowing you to easily monitor its disappearance. The product will remain near the baseline.

  • System B (Product Tracking): DCM : MeOH (20:1 v/v). This polar system is required to pull the hydrogen-bonding dihydropyridazinone off the baseline to an Rf​ of ~0.45.

Step 4: Development & Visualization
  • Develop the plate in a pre-saturated chamber until the solvent front is 1 cm from the top. Remove and mark the front.

  • Primary Visualization (UV 254 nm): The product possesses an isolated C=N bond and an amide carbonyl. While not fully conjugated, it exhibits weak-to-moderate UV absorbance. Outline any quenching spots.

  • Secondary Visualization (KMnO₄ Stain): Dip the plate in an alkaline Potassium Permanganate solution and heat gently with a heat gun.

    • Scientific Justification: The dihydropyridazinone contains an oxidizable N-H bond and a C=N bond, which rapidly reduce Mn(VII) to Mn(IV), yielding a bright yellow spot on a purple background. The acetal SM will also stain but requires significantly more thermal energy to oxidize.

TLC_Workflow A Reaction Aliquot (10 µL) B Mini-Workup (EtOAc / Brine) A->B Quench Hydrazine C Spotting on Silica 60 F254 B->C Organic Layer D Development (DCM:MeOH 20:1) C->D Capillary Action E Visualization (UV 254 & KMnO4) D->E Rf Calculation

Fig 2: Step-by-step TLC workflow incorporating the mandatory mini-workup for basic reagents.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the reaction components, providing a quick-reference guide for bench chemists.

Compound Rf​ in Hexane:EtOAc (7:3) Rf​ in DCM:MeOH (20:1)UV (254 nm)KMnO₄ Stain Response
Ethyl 2-methyl-4,4-diethoxybutanoate (SM)~0.65~0.90NoneWeak (Requires high heat)
Hydrazine Hydrate (Reagent)*0.00 (Baseline)0.00 (Baseline)NoneImmediate Yellow (Streaks)
4-Methyl-4,5-dihydropyridazin-3(2H)-one (Product)~0.15~0.45Weak/ModerateImmediate Bright Yellow

*Note: Hydrazine should be largely absent from the TLC plate if the mini-workup protocol is followed correctly.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Future Medicinal Chemistry / Pharmaceuticals, 2024. URL:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones Advances in Heterocyclic Chemistry, 2019. URL:[Link]

  • Thin Layer Chromatography: A Modern Practical Approach Chemistry LibreTexts, 2022. URL:[Link]

Application

Application Note: Cell Viability Assays (MTT &amp; MTS) for the Pharmacological Evaluation of Pyridazinone Derivatives

Introduction: Pyridazinones in Drug Discovery Pyridazinone derivatives—particularly 3(2H)-pyridazinones and their functionalized analogs—have emerged as highly versatile pharmacophores. Recent medicinal chemistry efforts...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pyridazinones in Drug Discovery

Pyridazinone derivatives—particularly 3(2H)-pyridazinones and their functionalized analogs—have emerged as highly versatile pharmacophores. Recent medicinal chemistry efforts have demonstrated their efficacy as potent anti-inflammatory agents (e.g., COX-2/LOX inhibitors), antimicrobial compounds, and targeted anticancer therapeutics capable of overcoming chemoresistance[1][2][3].

Before advancing these novel compounds to in vivo models, their cytotoxicity and anti-proliferative profiles must be rigorously quantified. Colorimetric cell viability assays, specifically the MTT and MTS assays, serve as the foundational high-throughput screening methods. By directly correlating cellular metabolic activity with compound toxicity, these assays provide the critical half-maximal inhibitory concentration (IC50) data required to establish structure-activity relationships (SAR)[4][5].

Mechanistic Pathways: MTT vs. MTS Assays

Both MTT and MTS assays measure viability through the metabolic reduction of tetrazolium salts by active NAD(P)H-dependent oxidoreductase enzymes found in the mitochondria and cytosol of living cells[4][6]. However, their chemical properties dictate different experimental workflows:

  • MTT Assay: The yellow tetrazolium salt (MTT) permeates the cell membrane and is reduced into insoluble, purple formazan crystals. Because these crystals precipitate intracellularly, the culture medium must typically be removed, and a solubilization buffer (e.g., DMSO or SDS/HCl) must be added before spectrophotometric quantification at 540–590 nm[7][8].

  • MTS Assay: MTS is co-formulated with an electron coupling reagent, phenazine ethosulfate (PES). PES facilitates the transfer of electrons from cellular NADH to the MTS compound, resulting in a water-soluble brown formazan product. This eliminates the solubilization step, allowing for a direct "add-mix-measure" workflow at 490 nm[9][10].

AssayWorkflow Start Seed Cells & Treat (Pyridazinone + Vehicle) Incubate Incubate (24-72h) Start->Incubate Split Choose Assay Incubate->Split MTT MTT Assay (Yellow Tetrazolium) Split->MTT MTS MTS Assay (Tetrazolium + PES) Split->MTS MTT_Red NAD(P)H Reduction (Insoluble Purple Formazan) MTT->MTT_Red MTS_Red NAD(P)H Reduction (Soluble Brown Formazan) MTS->MTS_Red Solubilize Add Solubilization Buffer (DMSO or SDS/HCl) MTT_Red->Solubilize Required Read_MTS Read Absorbance (490 nm) MTS_Red->Read_MTS Direct Read Read_MTT Read Absorbance (540-590 nm) Solubilize->Read_MTT

Caption: Workflow and mechanism of MTT vs. MTS assays for cell viability.

Causality & Self-Validating Assay Design

When evaluating highly functionalized pyridazinone derivatives, standard protocols often fail due to chemical artifacts. A robust, self-validating system must account for the following causal relationships:

  • The DMSO Toxicity Threshold: Pyridazinones are frequently lipophilic, requiring dimethyl sulfoxide (DMSO) for stock solubilization[11][12]. Because DMSO concentrations >0.5% (v/v) disrupt mitochondrial membrane potential and artificially depress cell viability, the final assay concentration must be strictly maintained at ≤0.1%. A Vehicle Control is mandatory to establish the true 100% viability baseline[11].

  • Compound Redox Interference: Certain conjugated pyridazinone derivatives possess intrinsic reducing activity. If a compound directly reduces the tetrazolium salt in the absence of cells, it creates a false-positive viability signal[7][10]. A Compound Background Control (media + compound + assay reagent, no cells) is required to subtract this artifactual absorbance.

  • Edge Effects: Peripheral wells in a 96-well plate evaporate faster, altering compound osmolarity and cellular metabolism. Filling the perimeter with PBS isolates the experimental wells from environmental fluctuations[11].

PlateLogic Perimeter Perimeter Wells (PBS/Media) Treatment Test Wells (Pyridazinone) Perimeter->Treatment Prevents edge effect Vehicle Vehicle Control (0.1% DMSO) Vehicle->Treatment Sets 100% viability baseline Background Compound Control (No Cells) Background->Treatment Subtracts redox artifacts Positive Positive Control (Doxorubicin) Positive->Treatment Validates assay sensitivity

Caption: Logical relationships in a self-validating 96-well plate layout.

Quantitative Data Presentation

The following tables summarize the operational parameters of both assays and highlight recent quantitative milestones achieved in the pharmacological screening of pyridazinone derivatives.

Table 1: Comparative Parameters of MTT vs. MTS Assays
ParameterMTT AssayMTS Assay
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium
Formazan Product Insoluble (Purple)Soluble (Brown)
Solubilization Step Required (DMSO, Isopropanol, or SDS/HCl)Not Required
Readout Wavelength 540–590 nm (Reference: 630 nm)490 nm
Incubation Time 2–4 hours1–4 hours
Best Use Case Cost-effective, standard end-point screeningHigh-throughput, suspension cells, continuous reading
Table 2: Efficacy of Pyridazinone Derivatives in Cell Viability Assays
Compound Class / NameTarget Cell LineAssay UsedKey Biological FindingReference
3(2H)-pyridazinones (VIa-o) HCT116 (Colon Cancer)MTTAnti-proliferative against serotonin-stimulated cells; LC50 >100 µg/mL.[5]
Piperazinyl-pyridazinones (12, 22) AGS (Gastric Adenocarcinoma)MTT / LDHInduced apoptosis and cell blebbing; evaluated against Doxorubicin control.[12]
N-acylhydrazone pyrrolo[3,4-d]pyridazinones NHDF (Human Dermal Fibroblasts)MTTConfirmed non-toxic to healthy cells (Viability >70%); potent dual COX/LOX inhibitors.[2]
IMB5043 (Pyridazinone-thiophene) H460/DDP (Lung Cancer)MTTOvercame cisplatin resistance by activating apoptosis and autophagy.[3]
Compounds 3d, 3e, 4e RAW264.7 (Macrophages)MTTPotent COX-2 inhibition (IC50 0.35–0.51 µM) without macrophage cytotoxicity.[1]
Pyr-1 HL-60, CEM (Leukemia)DNS / MTTPotent apoptotic inducer; selective cytotoxicity over non-cancerous MCF-10A cells.[13]

Detailed Experimental Protocols

Protocol A: MTT Assay for Pyridazinone Screening

This protocol is optimized to prevent interference from culture medium components and compound precipitation.

Reagent Preparation:

  • Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL[7][11].

  • Vortex or sonicate until fully dissolved, then filter-sterilize (0.22 µm). Store at 4°C protected from light.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize cells and seed at an optimized density (e.g., 1×104 cells/well) in 100 µL of culture medium into a flat-bottom 96-well plate[4][8]. Fill perimeter wells with 100 µL sterile PBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in culture medium. Ensure the final DMSO concentration is ≤0.1%. Add 100 µL of the treatment to the test wells. Include Vehicle Control (0.1% DMSO) and Compound Background Control wells[11][12].

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10–20 µL of the 5 mg/mL MTT stock solution directly to each well[4][8].

  • Formazan Formation: Incubate for 2–4 hours at 37°C. Monitor visually for the appearance of intracellular purple crystals[6].

  • Media Removal & Solubilization: Carefully aspirate the culture medium without disturbing the crystals at the bottom. Add 100 µL of DMSO (or SDS/HCl buffer) to each well to solubilize the formazan[6][7].

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Read the absorbance at 540–590 nm using a microplate reader. Subtract the background absorbance (630 nm) and the Compound Background Control values[7].

Protocol B: MTS Assay for High-Throughput Pyridazinone Screening

This protocol utilizes the soluble nature of MTS for rapid, continuous assessment without fluid aspiration.

Reagent Preparation:

  • Utilize a pre-formulated MTS/PES solution (e.g., CellTiter 96® AQueous One Solution)[9][10]. Thaw the reagent protected from light.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow Steps 1–3 from Protocol A to seed cells and apply the pyridazinone treatments in a final volume of 100 µL/well[10].

  • MTS Addition: Add 20 µL of the MTS/PES single-solution reagent directly to each well containing the 100 µL of culture medium[9][10].

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 1 to 4 hours. Because the product is soluble, the plate can be removed periodically to measure color development without terminating the assay[9].

  • Measurement: Record the absorbance at 490 nm. Calculate cell viability by normalizing the blank-subtracted test well absorbance against the blank-subtracted Vehicle Control absorbance[9][10].

References

Sources

Method

Application Note: High-Throughput Screening of 4,5-Dihydropyridazin-3(2H)-one Derivative Libraries for PDE3A-SLFN12 Molecular Glues

Executive Summary & Scientific Rationale The 4,5-dihydropyridazin-3(2H)-one scaffold has historically been recognized for its role in cardiovascular pharmacology, primarily acting as an enzymatic inhibitor of phosphodies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4,5-dihydropyridazin-3(2H)-one scaffold has historically been recognized for its role in cardiovascular pharmacology, primarily acting as an enzymatic inhibitor of phosphodiesterase 3 (PDE3) to regulate intracellular cyclic adenosine monophosphate (cAMP) levels. However, recent chemogenomic profiling has uncovered a paradigm-shifting mechanism: specific 4,5-dihydropyridazin-3(2H)-one derivatives (termed "velcrins," such as DNMDP and BAY 2666605) act as molecular glues .

Instead of merely inhibiting PDE3A, these velcrins induce a neomorphic protein-protein interaction (PPI) between PDE3A and Schlafen family member 12 (SLFN12) . The formation of this PDE3A-velcrin-SLFN12 heterotetramer allosterically activates the tRNase activity of SLFN12, leading to the cleavage of tRNA-Leu-TAA, ribosomal pausing, and subsequent apoptosis in biomarker-positive cancer cells (e.g., melanoma and glioblastoma).

The Clinical Challenge & Screening Causality: While velcrins exhibit potent antineoplastic activity, their legacy activity—PDE3A enzymatic inhibition—causes dose-limiting thrombocytopenia due to high PDE3A expression in megakaryocytes . Therefore, the goal of modern high-throughput screening (HTS) for this scaffold is to decouple molecular glue activity from enzymatic inhibition .

This application note details a self-validating HTS triage cascade designed to identify novel 4,5-dihydropyridazin-3(2H)-ones that maximize PDE3A-SLFN12 complex formation while minimizing catalytic PDE3A inhibition.

Mechanism of Action

To rationally design the HTS cascade, one must first understand the causality of the velcrin-induced cell death pathway. The diagram below illustrates how 4,5-dihydropyridazin-3(2H)-one derivatives hijack PDE3A to trigger SLFN12-mediated apoptosis.

MOA Velcrin 4,5-Dihydropyridazin-3(2H)-one (Velcrin Scaffold) Complex PDE3A-Velcrin-SLFN12 Heterotetramer Complex Velcrin->Complex Induced Proximity PDE3A PDE3A Enzyme (Target Anchor) PDE3A->Complex Induced Proximity SLFN12 SLFN12 Protein (Effector) SLFN12->Complex Induced Proximity RNase Activation of SLFN12 tRNase Activity Complex->RNase Allosteric Activation tRNA Cleavage of tRNA-Leu-TAA & Ribosomal Pausing RNase->tRNA Substrate Cleavage Apoptosis Targeted Cancer Cell Apoptosis tRNA->Apoptosis Translational Arrest

Fig 1: Mechanism of action for 4,5-dihydropyridazin-3(2H)-one molecular glues.

HTS Assay Cascade Design

To identify optimal therapeutic leads, the screening cascade must evaluate both the neomorphic (glue) and native (inhibitory) functions of the compounds.

  • Primary Screen (AlphaScreen PPI Assay): Identifies compounds that physically bridge PDE3A and SLFN12. AlphaScreen is chosen over SPR or ITC for the primary screen due to its superior scalability in 1536-well formats and high signal-to-background ratio for ternary complex formation.

  • Secondary Counter-Screen (TR-FRET cAMP Assay): Measures the native enzymatic inhibition of PDE3A. Compounds showing high PPI activity but low enzymatic inhibition are prioritized to mitigate clinical thrombocytopenia.

  • Tertiary Phenotypic Screen (CellTiter-Glo): Validates the biological consequence (apoptosis) in PDE3A+/SLFN12+ cancer cell lines (e.g., SK-MEL-3) versus biomarker-negative isogenic controls. This ensures the compounds are cell-permeable and strictly dependent on the presence of both proteins.

Workflow Lib Derivative Library (100k+ Compounds) Primary Primary Screen AlphaScreen (PPI EC50) Lib->Primary 1536-well Secondary Counter-Screen TR-FRET (PDE3A IC50) Primary->Secondary Hits (Z' > 0.6) Tertiary Phenotypic Screen Viability (CellTiter-Glo) Secondary->Tertiary Triage Lead Lead Selection (High PPI, Low Inhibition) Tertiary->Lead Validation

Fig 2: Triage workflow to decouple molecular glue activity from enzymatic inhibition.

Experimental Protocols

Protocol A: AlphaScreen PDE3A-SLFN12 Interaction Assay (Primary Screen)

This assay relies on the proximity of a Donor bead (binding to GST-SLFN12) and an Acceptor bead (binding to His-PDE3A). When a 4,5-dihydropyridazin-3(2H)-one derivative successfully glues the two proteins together, laser excitation at 680 nm triggers a singlet oxygen transfer, emitting a luminescent signal at 520-620 nm.

Self-Validating Controls:

  • Positive Control: 1 µM BAY 2666605 (Maximal complex formation).

  • Negative Control: DMSO vehicle (Basal background).

  • Specificity Control: 10 µM Cilostazol (A classical PDE3 inhibitor that does not induce SLFN12 binding; ensures the signal is specific to velcrin-like glues).

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

  • Protein Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2.5 µL of a protein mix containing 10 nM His-PDE3A (catalytic domain) and 10 nM GST-SLFN12 into a 1536-well ProxiPlate.

  • Compound Addition: Transfer 50 nL of the 4,5-dihydropyridazin-3(2H)-one library compounds (to achieve a final concentration of 10 µM for single-point screening) into the assay wells. Incubate for 30 minutes at room temperature (RT) to allow ternary complex equilibration.

  • Bead Addition: Under low-light conditions, add 2.5 µL of a bead mix containing 10 µg/mL Anti-His Acceptor beads and 10 µg/mL Glutathione Donor beads.

  • Incubation & Readout: Seal the plate and incubate in the dark for 2 hours at RT. Read the plate on an EnVision Multilabel Reader using the standard AlphaScreen optical module.

  • Data Analysis: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 indicates a robust assay. Identify hits as compounds exhibiting a signal > 5 standard deviations above the DMSO control.

Protocol B: TR-FRET PDE3A Enzymatic Counter-Screen

To filter out compounds that strongly inhibit PDE3A catalysis, use a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the conversion of cAMP to AMP.

Step-by-Step Procedure:

  • Enzyme Reaction: Mix 0.5 nM PDE3A with 100 nM cAMP and the hit compounds (dose-response, 10 µM to 0.1 nM) in a 384-well plate. Incubate for 1 hour at RT.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Readout: The antibody binds the remaining intact cAMP. High FRET signal = high intact cAMP = strong PDE3A inhibition. Low FRET signal = depleted cAMP = weak/no PDE3A inhibition.

  • Selection Criteria: Prioritize compounds with an enzymatic IC50 > 1 µM (indicating poor catalytic inhibition) but a strong AlphaScreen EC50.

Protocol C: Phenotypic Viability Assay

Step-by-Step Procedure:

  • Cell Seeding: Seed SK-MEL-3 cells (endogenously high for PDE3A and SLFN12) at 2,000 cells/well in 384-well white opaque plates.

  • Dosing: After 24 hours, treat cells with an 11-point dose-response of the prioritized compounds.

  • Viability Readout: After 72 hours of incubation, add 10 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at RT, and record luminescence. Calculate the absolute IC50 for cell death.

Data Presentation & Hit Triage

The following table demonstrates a representative data matrix used to triage 4,5-dihydropyridazin-3(2H)-one derivatives. The ideal clinical candidate exhibits a low AlphaScreen EC50 (potent glue), a high PDE3A IC50 (weak enzymatic inhibitor), and a low SK-MEL-3 IC50 (potent cancer cell killer).

Table 1: Representative HTS Profiling of 4,5-Dihydropyridazin-3(2H)-one Derivatives

Compound IDScaffold ModificationAlphaScreen PPI EC50 (nM)PDE3A Enzymatic IC50 (nM)SK-MEL-3 Viability IC50 (nM)Triage Decision
DNMDP (Ref) 4-(diethylamino)-3-nitrophenyl12.58.215.1Tool Compound (High Toxicity)
BAY 2666605 (Ref) Piperidine substitution4.887.05.2Phase I (Dose-limiting Thrombocytopenia)
Cilostazol (Control)Non-velcrin PDE3 inhibitor>10,000200.0>10,000Discard (No glue activity)
Analog-045 Steric bulk at C-68.54,500.012.0Advance to Lead Optimization
Analog-112 N-2 alkylation450.015.0850.0Discard (Poor glue, strong inhibitor)

Note: Analog-045 represents the successful decoupling of the molecular glue mechanism from enzymatic inhibition, providing a wide therapeutic window against thrombocytopenia.

References

  • Garvie, C.W., Wu, X., Papanastasiou, M., et al. "Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase." Nature Communications, 2021. [Link]

  • Subbiah, V., et al. "First-in-Human Dose-Escalation Study of the First-in-Class PDE3A-SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A." Clinical Cancer Research, 2024.[Link]

  • Subbiah, V., et al. "First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A." AACR Journals, 2024.[Link]

  • Lewis, T.A., et al. "Velcrin molecular glues induce apoptosis in glioblastomas with high PDE3A and SLFN12 expression." Neuro-Oncology, 2022.[Link]

Application

Application Note: A Scalable Synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid and Hydrazine Hydrate

Abstract This application note provides a comprehensive guide for the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] We present a robust and scalable method based on the classical cyclocondensation of levulinic acid with hydrazine hydrate.[4] Detailed, step-by-step protocols for both laboratory (gram-scale) and pilot (kilogram-scale) production are outlined. The causality behind critical process parameters, safety considerations for handling hydrazine, and analytical characterization are discussed to ensure scientific integrity and successful implementation by researchers, chemists, and drug development professionals.

Introduction and Scientific Principles

Pyridazin-3(2H)-one and its derivatives are foundational structures in the development of a wide range of biologically active compounds, exhibiting properties such as cardiovascular, anti-inflammatory, analgesic, and antimicrobial activities.[1][5] The 4-methyl-4,5-dihydropyridazin-3(2H)-one variant, specifically, serves as a key building block for more complex molecules.[2]

The most direct and widely adopted synthetic route to this class of compounds is the reaction of a γ-keto acid with hydrazine.[1][6] This method, first reported in the 1940s, remains the industry standard due to its efficiency and the accessibility of starting materials.[1] Levulinic acid (4-oxopentanoic acid), a bio-based platform chemical derivable from cellulose, serves as the ideal γ-keto acid precursor for the target molecule.[7][8][9]

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot cyclocondensation reaction.

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic ketone carbonyl of levulinic acid. This is typically acid-catalyzed to activate the carbonyl group. This step forms a transient carbinolamine intermediate which rapidly dehydrates to yield the corresponding hydrazone.

  • Intramolecular Cyclization (Lactamization): The terminal nitrogen of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This cyclization step, followed by the elimination of a water molecule, results in the formation of the stable, six-membered dihydropyridazinone ring.[10]

The overall transformation is a robust method for constructing the pyridazinone heterocycle.

Reaction_Mechanism cluster_intermediate Intermediates cluster_product Final Product Levulinic_Acid Levulinic Acid (4-Oxopentanoic Acid) Hydrazone Hydrazone Intermediate Levulinic_Acid->Hydrazone 1. Hydrazone Formation (+ H₂O) Hydrazine Hydrazine Hydrate Product 4-Methyl-4,5-dihydropyridazin-3(2H)-one Hydrazone->Product 2. Intramolecular Cyclization (Lactamization) - H₂O

Caption: Reaction mechanism for pyridazinone synthesis.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is optimized for a standard laboratory setting.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Levulinic AcidC₅H₈O₃116.1211.61 g0.10
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.06~6.0 mL~0.12
Glacial Acetic AcidCH₃COOH60.051.0 mLCat.
Ethanol (95%)C₂H₅OH46.07100 mL-
Deionized WaterH₂O18.02200 mL-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Setup: Assemble the flask with the stirrer, reflux condenser, and dropping funnel in a fume hood.

  • Reagent Loading: Charge the flask with levulinic acid (11.61 g) and ethanol (100 mL). Begin stirring until the solid is fully dissolved.

  • Catalyst Addition: Add glacial acetic acid (1.0 mL) to the solution.

  • Hydrazine Addition: Slowly add hydrazine hydrate (~6.0 mL, 1.2 eq) to the dropping funnel and add it dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic; a gentle reflux may begin.

  • Reaction: After the addition is complete, heat the mixture to a steady reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour. A white to off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any residual salts and hydrazine.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: The expected yield is 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Pilot-Scale Synthesis Protocol (1 kg Scale)

Scaling up this synthesis requires careful consideration of heat management, reagent handling, and material transfer.

Critical Scale-Up Considerations
  • Exotherm Control: The reaction between levulinic acid and hydrazine is exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Controlled addition of the limiting reagent and use of a jacketed reactor are essential.

  • Mixing Efficiency: Maintaining a homogenous reaction mixture is critical for consistent reaction progress and heat distribution. An overhead mechanical stirrer with appropriate impeller design is required.

  • Safety: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be conducted in a well-ventilated area or a walk-in fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. An emergency shower and eyewash station must be readily accessible.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Levulinic AcidC₅H₈O₃116.121.00 kg8.61
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.06~0.52 L10.33
Glacial Acetic AcidCH₃COOH60.0586 mLCat.
Ethanol (95%)C₂H₅OH46.078.6 L-
Deionized WaterH₂O18.02~20 L-
Equipment
  • 20 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, temperature probe, and addition port.

  • Heating/cooling circulator for the reactor jacket.

  • Pump for controlled reagent addition.

  • Nutsche filter-dryer or large-scale filtration apparatus.

  • Industrial vacuum oven.

Step-by-Step Procedure

G A 1. Charge Reactor - Levulinic Acid - Ethanol - Acetic Acid B 2. Controlled Addition - Add Hydrazine Hydrate via pump - Maintain T < 40°C A->B Stir to dissolve C 3. Reaction - Heat to reflux (~85°C) - Hold for 4-6 hours B->C Exotherm control is key D 4. Crystallization - Controlled cooling to 0-5°C C->D Monitor by IPC (TLC/HPLC) E 5. Isolation - Filter product using Nutsche filter D->E Allow sufficient time for precipitation F 6. Washing - Wash cake with cold DI water E->F G 7. Drying - Dry in vacuum oven to constant weight F->G

Sources

Method

Application Note: Analytical Techniques for the Characterization of Pyridazinone Synthesis Byproducts

Executive Summary The pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensives, and agrochemicals[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensives, and agrochemicals[1]. However, the synthesis of pyridazinones—often proceeding via the condensation of keto acids or esters with hydrazines, or through nucleophilic substitution of dihalopyridazinones—inevitably generates a complex matrix of byproducts. These include regioisomers, oxidation products, and unreacted intermediates. This application note provides a comprehensive, self-validating analytical workflow combining Ultra-High-Performance Liquid Chromatography (UHPLC), High-Resolution Mass Spectrometry (HRMS), and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to systematically isolate and characterize these synthetic impurities.

Mechanistic Origins of Pyridazinone Byproducts

Understanding the causality of byproduct formation is critical for rational analytical method development.

  • Regioisomerism: During the nucleophilic substitution of precursors like 4,5-dichloro-2-methyl-3(2H)-pyridazinone, attack can occur at either the 4- or 5-position. The resulting 4- and 5-substituted regioisomers exhibit nearly identical mass spectra but distinct lipophilicities[2].

  • Oxidation and Ring-Opening: The electron-rich nature of the pyridazinone ring, coupled with its dual hydrogen-bonding capacity[3], makes it susceptible to oxidative degradation or ring-opening under harsh basic conditions, yielding acyclic hydrazone byproducts.

  • Oligomerization: Incomplete cyclization during hydrazine condensation can lead to dimeric species, which require high-resolution techniques to distinguish from the target monomer.

Analytical Strategy and Workflow

To establish a highly trustworthy characterization protocol, we employ an orthogonal analytical strategy. Separation is driven by lipophilicity differences, mass determination by HRMS, and absolute regiochemical assignment by 2D NMR.

G Start Crude Pyridazinone Reaction Mixture HPLC UHPLC-DAD (Impurity Profiling & Separation) Start->HPLC Aliquot injection LCMS High-Resolution LC-MS (Mass & Formula Determination) HPLC->LCMS Peak detection Prep Preparative HPLC (Isolation of Regioisomers) HPLC->Prep Scale-up separation Result Validated Byproduct Characterization LCMS->Result Molecular weight NMR 1D & 2D NMR (HSQC, HMBC) (Structural Elucidation) Prep->NMR Purified fractions NMR->Result Regiochemistry

Caption: Analytical workflow for the isolation and characterization of pyridazinone synthesis byproducts.

Chromatographic Separation (UHPLC-DAD-MS)

Causality of Experimental Choices

Baseline separation of pyridazinone regioisomers is notoriously challenging due to their structural similarities. However, the position of the substituent significantly impacts the molecule's overall dipole moment and solvation energy. Experimental data demonstrates a consequent difference in lipophilicity between regioisomers; for instance, the log P value of a 4-substituted isomer is typically higher (by an average of 0.75 log units) than that of its 5-substituted counterpart[2]. This differential lipophilicity dictates the use of a reversed-phase C18 stationary phase, where the 5-isomer will elute earlier than the 4-isomer. The mobile phase must be buffered (e.g., ammonium formate at pH 3.0) to suppress the ionization of any secondary functional groups and ensure sharp, symmetrical peaks[1].

Protocol 1: UHPLC-DAD-MS Impurity Profiling

Self-Validating System: This protocol incorporates a System Suitability Test (SST) requiring a resolution ( Rs​ ) of ≥2.0 between known 4- and 5-substituted standards before crude mixture analysis, ensuring the system is capable of resolving closely eluting unknown isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the crude pyridazinone reaction mixture in 1.0 mL of Methanol/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the UHPLC with a Symmetry C18 column (100 mm × 2.1 mm, 3.5 µm)[1] or an equivalent sub-2 µm UHPLC column for enhanced resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.01 M Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid[1].

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) containing 0.01 M ammonium formate[1].

  • Gradient Program: Run a binary gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.4 mL/min[1]. Maintain the column compartment at 40 °C.

  • Detection: Monitor UV absorbance via DAD at 210 nm and 254 nm[1]. Route the eluent to an ESI-Q-TOF mass spectrometer operating in positive ion mode.

  • Validation Check: Inject the SST mixture. Proceed only if Rs​≥2.0 . Analyze the crude sample, utilizing extracted ion chromatograms (EIC) to identify isobaric byproducts.

Quantitative Data Summary

The following table summarizes the typical chromatographic and physicochemical properties observed for common pyridazinone regioisomers and impurities.

Compound ClassSubstitution PositionRelative Lipophilicity (Δ log P)Typical UHPLC Retention Time (min)HRMS (ESI+) Characteristic
Regioisomer A 5-substitutedBaseline (Lower)5.38 - 6.24[4] [M+H]+ (Isobaric)
Regioisomer B 4-substituted+0.75 (Higher)[2]6.56 - 7.65[4] [M+H]+ (Isobaric)
Oxidation Byproduct N/A (Ring opened)Highly Variable2.10 - 3.50 [M+16+H]+ or [M−2+H]+
Dimeric Impurity N-N or C-C linkedSignificantly Higher> 15.00 [2M−H2​+H]+

Structural Elucidation via 1D and 2D NMR

Causality of Experimental Choices

While HRMS provides the exact mass and confirms the empirical formula, it cannot definitively assign the regiochemistry of the substituents on the pyridazinone ring. 1H and 13C NMR are fundamental, but the definitive assignment of 4- vs. 5-substitution relies on 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC)[4]. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings. By observing which ring carbons correlate with the protons of the substituent, the exact point of attachment is unambiguously mapped.

Protocol 2: Regiochemical Assignment via HSQC and HMBC

Self-Validating System: To prevent the misinterpretation of long-range HMBC signals, this protocol mandates the prior acquisition of an HSQC (Heteronuclear Single Quantum Coherence) spectrum. HSQC maps all direct ( 1JCH​ ) carbon-hydrogen bonds. Any signal appearing in the HMBC that is also present in the HSQC is mathematically excluded as a one-bond artifact, ensuring absolute confidence in the long-range regiochemical assignment.

Step-by-Step Methodology:

  • Sample Preparation: Isolate the target byproduct via preparative HPLC. Dry the fraction completely under lyophilization. Dissolve 5–10 mg of the purified byproduct in 0.6 mL of deuterated chloroform ( CDCl3​ ) or DMSO- d6​ , depending on solubility.

  • 1D NMR Acquisition: Acquire standard 1H (e.g., 400 MHz or 600 MHz) and 13C NMR spectra. Note the characteristic amide carbonyl ( C=O ) shift around δ 159-161 ppm[4].

  • HSQC Acquisition: Run a 1H−13C HSQC experiment. Map all protons to their directly attached carbons.

  • HMBC Acquisition: Run a 1H−13C HMBC experiment optimized for a long-range coupling constant of J=8 Hz.

  • Data Interpretation:

    • Identify the proton signals of the substituent (e.g., an amino or alkyl group).

    • Trace the HMBC cross-peaks from these substituent protons to the quaternary carbons of the pyridazinone ring.

    • A correlation to the carbon adjacent to the carbonyl ( C−4 ) versus the carbon adjacent to the imine nitrogen ( C−5 ) definitively establishes the regioisomer structure[4].

Conclusion

The rigorous characterization of pyridazinone synthesis byproducts requires a synergistic approach. By leveraging the predictable lipophilicity differences of regioisomers for chromatographic separation[2] and employing a self-validating 2D NMR workflow for structural elucidation[4], researchers can confidently map the impurity profile of their synthetic routes. This ensures high-purity active pharmaceutical ingredients (APIs) and robust regulatory compliance in drug development.

References

  • Journal of Agricultural and Food Chemistry Vol. 51 No. 18 - ACS Publications.Lipophilicity of Aminopyridazinone Regioisomers.
  • Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues - PMC.National Institutes of Health (NIH).
  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.National Institutes of Health (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-4,5-dihydropyridazin-3(2H)-one Synthesis

Welcome to the Technical Support Center. Synthesizing 4-methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a critical step in generating building blocks for complex pharmaceuticals, including selective GABA-A an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a critical step in generating building blocks for complex pharmaceuticals, including selective GABA-A antagonists[1]. While the cyclocondensation of γ-keto acids or their acetal derivatives with hydrazine hydrate is a well-documented pathway[2], researchers frequently encounter kinetic stalling, product loss during workup, and unwanted side reactions.

This guide is engineered to provide application-level insights, focusing on the chemical causality behind low yields and establishing a self-validating protocol to ensure reproducible success.

Mechanistic Pathway

The standard synthesis utilizes an acetal-protected precursor, such as ethyl 2-methyl-4,4-diethoxybutanoate (CAS: 105537-47-1)[3]. The reaction requires in situ acid hydrolysis to unmask the reactive aldehyde, followed by condensation with hydrazine to form a hydrazone intermediate, and finally, an intramolecular amidation (cyclization) to form the lactam ring[2].

MechanisticPathway A Ethyl 2-methyl-4,4- diethoxybutanoate (Acetal) B Ethyl 2-methyl- 4-oxobutanoate (Aldehyde) A->B H+ / H2O (Deprotection) C Hydrazone Intermediate B->C + Hydrazine (- H2O) D 4-Methyl-4,5-dihydro pyridazin-3(2H)-one C->D Heat / H+ (Cyclization)

Fig 1: Reaction pathway from acetal precursor to 4-methyl-4,5-dihydropyridazin-3(2H)-one.

Diagnostic Workflow

When yields fall below the expected 70-80% threshold, identifying the exact point of failure is critical. Use the following diagnostic logic tree based on LCMS analysis of your crude reaction mixture.

TroubleshootingWorkflow Start Issue: Low Yield (< 50%) Check Perform LCMS on Crude Mixture Start->Check Path1 High Hydrazone (Incomplete Cyclization) Check->Path1 Path2 High Pyridazinone (Over-Oxidation) Check->Path2 Path3 Clean Reaction (Product Lost) Check->Path3 Fix1 Increase Reflux Time & Acid Catalyst Path1->Fix1 Fix2 Use N2 Atmosphere & Degassed Solvents Path2->Fix2 Fix3 Avoid Aqueous Workup; Direct Concentration Path3->Fix3

Fig 2: Diagnostic workflow for troubleshooting low yields in dihydropyridazinone synthesis.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with the uncyclized hydrazone intermediate. Why is the cyclization stalling? Causality & Fix: This is a kinetic limitation. The initial condensation of hydrazine with the unmasked aldehyde is rapid, but the subsequent intramolecular amidation requires overcoming a higher activation energy barrier. If the reaction is run at room temperature or lacks sufficient acid catalysis, it will stall at the hydrazone stage. Ensure the reaction is refluxed (approx. 80 °C) in the presence of an acid catalyst (like glacial acetic acid) for at least 2 to 4 hours[2].

Q2: I am observing significant formation of the fully oxidized 4-methyl-3(2H)-pyridazinone. How do I prevent this? Causality & Fix: 4,5-Dihydropyridazin-3(2H)-ones are thermodynamically driven to aromatize. While intentional dehydrogenation to the fully aromatic pyridazinone is typically achieved using harsh oxidants like bromine in glacial acetic acid[1],[4], spontaneous auto-oxidation can occur if the heated reaction mixture is exposed to atmospheric oxygen. To mitigate this, perform the cyclocondensation strictly under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

Q3: The reaction goes to completion according to LCMS, but my isolated yield after an aqueous workup is consistently below 40%. Where is the product going? Causality & Fix: 4-Methyl-4,5-dihydropyridazin-3(2H)-one is a low-molecular-weight, highly polar lactam. It exhibits significant water solubility. Standard aqueous extractions (e.g., partitioning between water and ethyl acetate) will inadvertently wash the majority of your product into the aqueous waste stream. Optimization: Abandon standard aqueous washing. Instead, concentrate the reaction mixture to complete dryness under reduced pressure, and isolate the product via direct trituration of the crude residue with cold diethyl ether.

Q4: Does the choice of starting material affect the reaction conditions? Causality & Fix: Yes. If you are using ethyl 2-methyl-4,4-diethoxybutanoate[3] rather than a free γ-keto acid, you must account for the acetal protecting group. The reaction medium must be sufficiently acidic to hydrolyze the acetal into the reactive aldehyde before hydrazine condensation can occur. Using glacial acetic acid as a co-solvent serves a dual purpose: it drives the initial deprotection and catalyzes the final cyclization.

Quantitative Yield Optimization Data

The following table summarizes the causal impact of specific reaction parameters on the final isolated yield of 4-methyl-4,5-dihydropyridazin-3(2H)-one.

Reaction ParameterSub-Optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Atmosphere Ambient AirNitrogen / Argon+15% to 20% Prevents spontaneous auto-oxidation to the fully aromatic pyridazinone.
Catalyst None (Neutral)Glacial Acetic Acid+30% to 40% Accelerates acetal hydrolysis and lowers the activation energy for lactam cyclization.
Temperature Room TemperatureReflux (80 °C)+25% to 35% Provides the thermal energy required to drive the intramolecular amidation to completion.
Isolation Method Aqueous ExtractionDirect Concentration+20% to 30% Avoids partitioning the highly polar, water-soluble product into the aqueous layer.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes ethyl 2-methyl-4,4-diethoxybutanoate and incorporates In-Process Controls (IPC) to ensure the reaction is not prematurely terminated.

Step 1: Deprotection and Condensation

  • Charge a flame-dried round-bottom flask with ethyl 2-methyl-4,4-diethoxybutanoate (1.0 eq) and absolute ethanol to achieve a 0.5 M concentration.

  • Add glacial acetic acid (1.5 eq) to the mixture. Causality: This initiates the hydrolysis of the diethyl acetal to the reactive aldehyde.

  • Purge the system with Nitrogen for 10 minutes.

  • Cool the flask to 0 °C using an ice bath. Dropwise, add hydrazine hydrate (64% aqueous, 1.2 eq). Causality: Low-temperature addition controls the exothermic condensation and prevents immediate side reactions.

Step 2: Cyclization (Intramolecular Amidation) 5. Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 3 hours. 6. IPC Check (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LCMS.

  • Target: Confirm the disappearance of the hydrazone intermediate mass ([M+H]+ ≈ 159 m/z) and the dominant presence of the target lactam ([M+H]+ ≈ 113 m/z). Do not proceed to Step 3 until conversion is >95%.

Step 3: Workup and Isolation 7. Cool the mixture to room temperature. 8. Critical Step: Do not add water. Transfer the mixture to a rotary evaporator and concentrate to complete dryness under reduced pressure (bath temp 40-45 °C). 9. To the crude solid residue, add cold diethyl ether (approx. 3-5 volumes) and triturate vigorously for 15 minutes. Causality: Ether dissolves unreacted starting materials and non-polar impurities while leaving the polar dihydropyridazinone as an insoluble solid. 10. Filter the suspension under a vacuum, wash the filter cake with a minimal amount of cold ether, and dry under a high vacuum to afford the pure 4-methyl-4,5-dihydropyridazin-3(2H)-one.

Sources

Optimization

Identification and characterization of byproducts in pyridazinone synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks during the synthesis and functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks during the synthesis and functionalization of pyridazinones.

Pyridazinones are privileged scaffolds in medicinal chemistry, forming the core of numerous PDE inhibitors and calcium sensitizers. However, their synthesis—typically via the condensation of γ -keto acids with hydrazines—is highly susceptible to incomplete transformations and regioselectivity issues.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind byproduct formation and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and analytically sound.

Diagnostic Workflow for Pyridazinone Synthesis

Before diving into specific troubleshooting scenarios, it is critical to map the synthetic landscape. The diagram below illustrates the primary pathways where reactions deviate from the target product, leading to common byproducts.

DiagnosticWorkflow Start γ-Keto Acid + Hydrazine Condensation Condensation Reaction Start->Condensation Intermediate 4,5-Dihydropyridazin-3(2H)-one (+2 Da Byproduct) Condensation->Intermediate Cyclization Oxidation Dehydrogenation (Pd/C or Br2/AcOH) Intermediate->Oxidation Incomplete Oxidation Target Pyridazin-3(2H)-one (Target Core) Oxidation->Target -H2 Alkylation Alkylation Step (RX, Base) Target->Alkylation N_Alkyl N-Alkylated Product (Major Target) Alkylation->N_Alkyl Soft Base O_Alkyl O-Alkylated Byproduct (Lactim Ether) Alkylation->O_Alkyl Hard Base / Ag+

Diagnostic workflow for pyridazinone synthesis and byproduct identification.

Troubleshooting Guides & FAQs

Q1: Following the cyclization of my γ -keto acid with hydrazine hydrate, LC-MS analysis shows a major peak that is +2 Da heavier than my target mass. What happened?

Causality: You have isolated the intermediate, not the final product. The initial condensation of a γ -keto acid with hydrazine yields a 4,5-dihydropyridazin-3(2H)-one[1]. To achieve the fully aromatic pyridazinone core, a subsequent dehydrogenation (oxidation) step is strictly required. If your reaction conditions lacked an oxidant (like Br 2​ /AcOH) or a dehydrogenation catalyst (like Pd/C) under sufficient heat, the reaction stalls at the dihydro stage[2]. Validation: Do not rely solely on mass spectrometry. Run a 1 H NMR. If the +2 Da byproduct is present, you will observe diagnostic diastereotopic methylene protons (CH 2​ -CH 2​ ) at the C4 and C5 positions, appearing as complex multiplets between 2.2–2.8 ppm. Once successfully oxidized to the target pyridazinone, these will be replaced by distinct alkene doublets around 6.8–7.5 ppm.

Q2: I am attempting to N-alkylate my pyridazinone core, but I am consistently isolating two distinct products with identical masses. How do I control this regioselectivity?

Causality: Pyridazinones exhibit lactam-lactim tautomerism. The ambidentate nature of this motif allows electrophilic attack to occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[3]. Regioselectivity is governed by Pearson's Hard Soft Acid Base (HSAB) theory. Using alkali metal carbonates (K 2​ CO 3​ , Cs 2​ CO 3​ ) in polar aprotic solvents favors the thermodynamically stable N-alkylated product[4]. Conversely, using silver salts (Ag 2​ CO 3​ ) coordinates the nitrogen, directing the electrophile to the oxygen to form the kinetic O-alkylated product (a lactim ether). Validation: 1

3 C NMR is the gold standard here. The carbonyl carbon (C3) in an N-alkylated pyridazinone retains its lactam character and resonates around 159–162 ppm. In the O-alkylated byproduct, the C3 shifts upfield to ~150–155 ppm due to the loss of carbonyl character and the gain of ether character.

Regioselectivity Core Pyridazinone Core (Lactam-Lactim) Base Base / Solvent Selection Core->Base Path1 K2CO3 / Cs2CO3 Polar Aprotic Base->Path1 Path2 Ag2CO3 or Hindered Electrophile Base->Path2 N_Alk N-Alkylation (Thermodynamic) Path1->N_Alk N-Attack O_Alk O-Alkylation (Kinetic) Path2->O_Alk O-Attack

Reaction pathways dictating N- vs O-alkylation regioselectivity.

Q3: My reaction stalled, and the mass is +18 Da higher than the target. Is this a solvent adduct?

Causality: A +18 Da mass difference usually indicates an uncyclized hydrazone intermediate. Steric bulk around the ketone of the γ -keto acid can stall the reaction at the linear hydrazone stage, raising the activation energy required for the intramolecular nucleophilic attack on the carboxylic acid/ester. Validation: IR spectroscopy is highly diagnostic here. The uncyclized intermediate will show a strong, broad O-H stretch (from the unreacted carboxylic acid) and a distinct C=O stretch that disappears upon successful lactamization.

Quantitative Data Presentation: Analytical Signatures

To rapidly diagnose your reaction mixtures, cross-reference your analytical data against this standardized characterization matrix.

Structural MotifPrimary MS SignatureDiagnostic 1 H NMRDiagnostic 1 3 C NMR (C3 Position)
Target Pyridazin-3(2H)-one [M+H] + C4, C5 Alkene doublets (6.8–7.5 ppm)~159–162 ppm (Lactam C=O)
4,5-Dihydropyridazinone [M+H+2] + C4, C5 Methylene multiplets (2.2–2.8 ppm)~165–168 ppm (Saturated Lactam)
O-Alkylated Byproduct [M+H] + Downfield shift of alkyl protons adjacent to O~150–155 ppm (Ether C-O)
Uncyclized Hydrazone [M+H+18] + Broad OH (10-12 ppm), NH (8-9 ppm)~170+ ppm (Carboxylic Acid C=O)

Detailed Experimental Methodologies

Protocol A: Palladium-Catalyzed Dehydrogenation of Dihydropyridazinones

Purpose: To drive the +2 Da intermediate to the fully aromatic target core.

  • Setup: Charge an oven-dried round-bottom flask with the impure 4,5-dihydropyridazinone intermediate (1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Solvent Addition: Suspend the mixture in a high-boiling, inert solvent (e.g., decalin or diphenyl ether) to achieve a 0.2 M concentration.

  • Thermal Dehydrogenation: Equip the flask with a reflux condenser. Heat the suspension to 160–180 °C under an inert atmosphere (N 2​ or Ar) for 12–24 hours[2]. Note: Do not seal the system completely; the reaction evolves hydrogen gas.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo. If decalin was used, purification via silica gel chromatography (Hexanes/EtOAc gradient) is required to remove the solvent.

  • Self-Validation Checkpoint: Run a rapid LC-MS. The [M+H+2] + peak must be entirely replaced by the [M+H] + peak.

Protocol B: Regioselective N-Alkylation of the Pyridazinone Core

Purpose: To selectively install alkyl groups at the N2 position while suppressing O-alkylation.

  • Deprotonation: Dissolve the pyridazin-3(2H)-one core (1.0 eq) in anhydrous DMF (0.3 M). Add anhydrous K 2​ CO 3​ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the thermodynamic enolate equivalent.

  • Electrophile Addition: Dropwise, add the alkyl halide (1.2 eq). If using an alkyl chloride, add a catalytic amount of NaI (0.1 eq) to facilitate in situ Finkelstein halogen exchange.

  • Reaction: Heat the mixture to 60 °C for 4–8 hours. Monitor via TLC until the starting material is consumed.

  • Quench & Extraction: Cool to room temperature and quench with ice water (3x volume of DMF). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Self-Validation Checkpoint: Perform a 1 H- 1 3 C HMBC NMR experiment. You must observe a strong 3 J coupling between the newly installed alkyl protons and the C3 carbonyl carbon (~160 ppm). If the coupling is to a carbon at ~150 ppm, you have synthesized the O-alkylated byproduct.

References

  • Synthesis and chemistry of pyridazin-3(2H)
  • 5-methyl-6-phenyl-3(2H)
  • Alkylation and 1,3-Dipolar Cycloaddition of 6-Styryl-4,5-dihydro-2H-pyridazin-3-one Source: Amanote URL
  • N-alkylation of 2-pyridone derivatives via palladium(II)

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability and Shelf-Life of 4-Methyl-4,5-dihydropyridazin-3(2H)-one

Welcome to the dedicated technical support center for 4-Methyl-4,5-dihydropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-Methyl-4,5-dihydropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to empower you with the knowledge to ensure the stability and extend the shelf-life of your 4-Methyl-4,5-dihydropyridazin-3(2H)-one samples.

I. Understanding the Molecule: Foundational Knowledge

4-Methyl-4,5-dihydropyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds.[1] These molecules are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The stability of such compounds is paramount for obtaining reliable and reproducible experimental results. The structure, featuring a dihydropyridazinone ring, presents specific chemical characteristics that influence its stability. The presence of a lactam-like amide bond and a hydrazone-like N-N bond suggests potential susceptibility to hydrolysis and oxidation.

II. Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Discoloration of the Compound (Solid or in Solution)

Question: My initially white to off-white solid sample of 4-Methyl-4,5-dihydropyridazin-3(2H)-one has developed a yellowish or brownish tint over time. What could be the cause, and how can I prevent this?

Answer:

Discoloration is often the first visual indicator of chemical degradation. The most probable causes are oxidation and photodegradation.

Root Cause Analysis:

  • Oxidation: The dihydropyridazinone ring system can be susceptible to aerial oxidation, especially if there are impurities from the synthesis, such as residual catalysts.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions, leading to colored byproducts.[4]

Troubleshooting Workflow:

A Discoloration Observed B Review Storage Conditions A->B G Characterize Discolored Sample (e.g., HPLC, LC-MS) A->G C Inert Atmosphere? B->C D Light Protection? B->D E Store under Argon/Nitrogen C->E No F Use Amber Vials/Store in Dark D->F No H Compare with Control Sample G->H I Identify Degradation Products H->I

Caption: Troubleshooting workflow for discoloration.

Preventative Measures & Protocols:

  • Inert Atmosphere Storage:

    • Protocol: After each use, flush the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

    • Rationale: This displaces oxygen, minimizing the risk of oxidation.

  • Protection from Light:

    • Protocol: Store the compound in amber glass vials or wrap clear vials in aluminum foil. Always store the vials in a dark place, such as a light-proof storage cabinet.

    • Rationale: This prevents exposure to UV and visible light that can trigger photodegradation.[4]

  • Temperature Control:

    • Protocol: Store the compound at a controlled low temperature, typically 2-8°C for short-term and -20°C for long-term storage, as recommended for many heterocyclic compounds.[5]

    • Rationale: Lower temperatures slow down the rate of all chemical degradation reactions.

Issue 2: Precipitation or Cloudiness in Solution

Question: I've prepared a stock solution of 4-Methyl-4,5-dihydropyridazin-3(2H)-one in DMSO, but it has become cloudy or shows precipitation after storage. Why is this happening?

Answer:

Precipitation from a solution can be due to several factors, including poor solubility at lower temperatures, compound degradation leading to less soluble byproducts, or interaction with the solvent.

Root Cause Analysis:

  • Temperature-Dependent Solubility: The solubility of the compound in your chosen solvent (e.g., DMSO) may decrease significantly at lower storage temperatures (e.g., -20°C).

  • Degradation: The degradation products formed might be less soluble than the parent compound, leading to their precipitation.

  • Solvent Instability: While DMSO is a common solvent, some compounds can be unstable in it over long periods.[6]

Troubleshooting Workflow:

A Precipitation in Solution B Check Storage Temperature A->B C Is it stored at low temp? B->C D Warm to RT & check solubility C->D Yes E Precipitate redissolves? D->E F Yes: Solubility issue. Store at RT or prepare fresh. E->F Yes G No: Potential Degradation E->G No H Analyze Supernatant & Precipitate (HPLC, LC-MS) G->H I Identify Degradants H->I

Caption: Troubleshooting workflow for precipitation.

Preventative Measures & Protocols:

  • Optimize Stock Solution Concentration and Storage:

    • Protocol: Prepare stock solutions at a concentration that remains soluble at the intended storage temperature. If storing at -20°C, consider preparing a more dilute stock solution. Alternatively, store stock solutions at room temperature if the compound is stable under these conditions (check stability with a pilot study).

    • Rationale: This prevents precipitation due to decreased solubility at low temperatures.

  • Prepare Fresh Solutions:

    • Protocol: For critical experiments, it is always best practice to prepare solutions fresh from a solid sample that has been stored under optimal conditions.

    • Rationale: This minimizes the impact of any potential solvent-mediated degradation.

Issue 3: Inconsistent Experimental Results or Loss of Purity

Question: I'm observing a decrease in the expected biological activity or seeing new peaks in my analytical chromatogram (e.g., HPLC) over time. How can I investigate and prevent this loss of purity?

Answer:

A loss of purity, evidenced by inconsistent results or new analytical peaks, is a clear sign of degradation. A systematic approach using forced degradation studies can help identify the likely degradation pathways and establish a stability-indicating analytical method.[7][8]

Root Cause Analysis:

  • Hydrolysis: The lactam-like amide bond in the pyridazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[9][10]

  • Oxidation: As mentioned, the molecule may be prone to oxidation.

  • Photodegradation: Exposure to light can cause decomposition.[4]

Investigative Protocol: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance.[9][11]

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of 4-Methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. An ideal method should be able to separate the parent compound from all degradation products.[12][13]

  • Characterization: Use LC-MS to identify the mass of the degradation products and propose their structures.

Potential Degradation Pathways:

A 4-Methyl-4,5-dihydropyridazin-3(2H)-one B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E Ring Opening (cleavage of amide bond) B->E F Aromatization (formation of pyridazinone) C->F G Formation of complex photoproducts D->G

Caption: Potential degradation pathways.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-Methyl-4,5-dihydropyridazin-3(2H)-one?

A1: Based on general guidelines for heterocyclic compounds, the ideal long-term storage conditions are at -20°C or below, in a tightly sealed amber vial, with the headspace flushed with an inert gas (argon or nitrogen) .[5]

Q2: What is a good starting point for developing a stability-indicating HPLC method?

A2: A reverse-phase HPLC method is a good starting point.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • Detection: UV detection at the λmax of the compound. The method should be validated to ensure it can separate the parent compound from any degradation products formed during forced degradation studies.[14][15]

Q3: Are there any excipients that can improve the stability of this compound in a formulation?

A3: Yes, certain excipients can enhance stability.

  • Antioxidants: Such as butylated hydroxytoluene (BHT) or ascorbic acid can be added to formulations to prevent oxidative degradation.[16]

  • Buffering Agents: To maintain an optimal pH where the compound is most stable and prevent acid or base-catalyzed hydrolysis.

  • Complexing Agents: Cyclodextrins can form inclusion complexes that protect the drug from light and hydrolysis.[17] The choice of excipient must be carefully evaluated for compatibility with the compound.[18]

Q4: How can I confirm the purity of a new batch of 4-Methyl-4,5-dihydropyridazin-3(2H)-one?

A4: A combination of analytical techniques should be used:

  • HPLC: To determine the purity profile and quantify any impurities.

  • LC-MS: To confirm the mass of the main component and identify any impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure.

  • Melting Point: To check for any significant deviation from the expected value, which can indicate impurities.

IV. Data Summary

Table 1: Recommended Storage Conditions

ConditionSolid Compound (Long-term)Stock Solution (Short-term)
Temperature-20°C or below2-8°C or as determined by solubility/stability studies
AtmosphereInert (Argon or Nitrogen)Tightly sealed
LightProtected from light (Amber vial)Protected from light (Amber vial)
ContainerTightly sealed glass vialTightly sealed glass or appropriate plastic vial

Table 2: Forced Degradation Study Design

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl, 60°C24 hours
Base Hydrolysis0.1 M NaOH, 60°C24 hours
Oxidation3% H₂O₂, RT24 hours
Thermal80°C (solid)48 hours
PhotolyticICH Q1B conditionsVariable

V. References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025). Frontiers in Chemical Sciences, 2(2), 117-131.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • Saha, R., et al. (2021). Troubleshooting unstable molecules in chemical space. RSC.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology.

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University.

  • Various Authors. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate.

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (2022). RSC.

  • Steed, J. W., & Steed, J. E. (2020). Influence of excipients on cocrystal stability and formation. Royal Society of Chemistry.

  • Therapeutic Potential of a Novel Pyridazinone Derivative in Modulating Lipid and Carbohydrate Metabolism. (2026). Research Journal of Pharmacy and Technology, 19(2), 811-9.

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(5), 2816-2834.

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC.

  • Kumar, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-90.

  • (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. (2022). ResearchGate.

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.

  • Husain, A., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

  • Denise A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. J. Chem. Pharm. Res., 16(9), 13-14.

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023). PMC.

  • CAS 36725-28-7 (6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one). (n.d.). Toronto Research Chemicals.

  • Compound Handling and Storage Guidelines. (n.d.). Scribd.

  • Heterocyclic Compounds. (n.d.). In-text citation.

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2020). PMC.

  • Veronica, N. V., et al. (2022). Ensuring Product Stability – Choosing the Right Excipients. Journal of Pharmaceutical Sciences.

  • Alex I. (2024). Rule for which heterocycles are stable? Chemistry Stack Exchange.

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2025). MDPI.

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2022). MDPI.

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF PYRAZINAMIDE IN PLASMA. (n.d.). Journal of Pharmaceutical Negative Results.

  • Chemical and pharmacological investigations on 2H-pyridazino[4,5-b][7][19]benzothiazin-1(10H)-one derivatives. (1987). PubMed.

  • Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. (2019). ResearchGate.

  • Bioavailability Enhancement for Oral Dosage. (n.d.). Roquette.

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2026). LCGC International.

  • A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds. (2023). Green Chemistry (RSC Publishing).

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE CONCURRENT QUANTIFICATION OF SUMATRIPTAN AND NAPROXE. (n.d.). Lex localis.

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2019). MDPI.

  • RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (2022). International journal of health sciences.

  • BenchChem. (2025). An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds. Benchchem.

  • pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023). MDPI.

  • Photochemical Properties and Stability of BODIPY Dyes. (2021). PMC.

  • (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. (2006). ResearchGate.

Sources

Optimization

Minimizing side reactions during the cyclization of γ-keto acids with hydrazine

Welcome to the Technical Support Center for heterocyclic synthesis. The condensation of γ-keto acids (such as 4-oxobutanoic acid derivatives) with hydrazine to form 4,5-dihydro-3(2H)-pyridazinones is a cornerstone reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The condensation of γ-keto acids (such as 4-oxobutanoic acid derivatives) with hydrazine to form 4,5-dihydro-3(2H)-pyridazinones is a cornerstone reaction in medicinal chemistry, heavily utilized in the development of cardiovascular, anti-platelet, and anti-inflammatory agents[1].

Despite its apparent simplicity, this two-step process—hydrazone formation followed by intramolecular cyclization—is highly sensitive to reaction conditions. Deviations in stoichiometry, concentration, or temperature can lead to a cascade of side reactions, drastically reducing yields. This guide provides mechanistic insights, a self-validating protocol, and troubleshooting strategies to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Reactions

Understanding the kinetic and thermodynamic pathways of this reaction is critical for troubleshooting. The diagram below illustrates the desired intramolecular cyclization pathway versus the competing intermolecular side reactions.

G KetoAcid γ-Keto Acid + Hydrazine Hydrazone Hydrazone Intermediate KetoAcid->Hydrazone Condensation (Fast) Azine Azine Formation (Side Product) KetoAcid->Azine Excess Ketone (Low Hydrazine) Oligomer Intermolecular Oligomers (Side Product) Hydrazone->Oligomer High Concentration (Intermolecular) Dihydro 4,5-Dihydro-3(2H)-pyridazinone (Target Product) Hydrazone->Dihydro Intramolecular Cyclization (Heat) Oxidized Pyridazin-3(2H)-one (Over-oxidation) Dihydro->Oxidized Air/Oxidants

Reaction pathways and side-product formation during γ-keto acid cyclization with hydrazine.

Standard Operating Procedure: Self-Validating Synthesis Protocol

This optimized protocol is designed to minimize intermolecular side reactions by controlling addition rates and concentration, while driving the equilibrium forward via water removal[2].

Reagents Required:

  • γ-Keto acid derivative (10.0 mmol)

  • Hydrazine hydrate (80% or 98%, 12.0 mmol)

  • Anhydrous Ethanol or Toluene (50 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10.0 mmol of the γ-keto acid in 50 mL of anhydrous ethanol to achieve a 0.2 M solution. Causality: High dilution kinetically favors the desired intramolecular ring closure over competing intermolecular oligomerization.

  • Atmospheric Control: Purge the reaction flask with Argon or Nitrogen for 15 minutes. Causality: Displacing oxygen prevents the spontaneous aromatization of the 4,5-dihydro intermediate into the fully oxidized pyridazin-3(2H)-one[1].

  • Controlled Hydrazine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 equivalents) of hydrazine hydrate dropwise over 10–15 minutes.

    • Self-Validation Check: The solution should remain clear or turn slightly cloudy. The immediate formation of a bright yellow precipitate indicates azine formation due to localized hydrazine deficiency. If this occurs, slow the addition rate and increase stirring speed.

  • Acid Catalysis: Add 0.5 mL of glacial acetic acid. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hydrazone formation.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 7:3 Hexane:EtOAc). The complete disappearance of the highly polar hydrazone intermediate spot confirms successful ring closure[2].

  • Workup & Isolation: Cool the mixture to room temperature, concentrate in vacuo, and recrystallize the crude residue from an ethanol/water mixture to afford the pure 4,5-dihydro-3(2H)-pyridazinone.

Troubleshooting FAQs

Q: Why am I seeing a bright yellow precipitate almost immediately upon adding hydrazine? A: You are observing azine formation. Mechanistically, azines form when one molecule of hydrazine reacts with two molecules of the ketone[3]. This side reaction is triggered when the ketone is in stoichiometric excess relative to the available hydrazine. Corrective Action: Always use a slight stoichiometric excess of hydrazine (1.2–1.5 eq). Furthermore, ensure you are adding the hydrazine dropwise to the ketone solution, rather than adding the ketone to the hydrazine, to prevent localized concentration gradients.

Q: My reaction yields a gummy, insoluble mass instead of a clean crystalline product. What happened? A: The reaction has undergone intermolecular oligomerization. Because the intermediate hydrazone possesses both a nucleophilic amine and an electrophilic carboxylic acid, running the reaction at high concentrations promotes intermolecular condensation (forming dihydrazides or polymers). Corrective Action: Dilute the reaction mixture to 0.2 M. The kinetics of intramolecular cyclization are independent of concentration (first-order), whereas intermolecular reactions are concentration-dependent (second-order).

Q: The NMR of my isolated product shows a fully aromatic ring, lacking the characteristic CH2​−CH2​ signals. How did it over-oxidize? A: 4,5-dihydro-3(2H)-pyridazinones are highly susceptible to oxidation. They will spontaneously convert to fully aromatic pyridazin-3(2H)-ones in the presence of atmospheric oxygen, a process accelerated by prolonged heating or basic conditions[1]. Corrective Action: Degas all solvents prior to use, run the reaction under a strict inert atmosphere (Argon/Nitrogen), and strictly limit reflux times to what is necessary for cyclization.

Q: The reaction stalls at the hydrazone intermediate and fails to cyclize. How can I drive it to completion? A: While the initial hydrazone formation is rapid, the subsequent nucleophilic attack of the hydrazone nitrogen onto the carboxylic acid requires significant activation energy and the expulsion of a water molecule[2]. Corrective Action: If ethanol reflux (80 °C) is insufficient to overcome the activation barrier, switch to a higher-boiling solvent like toluene (110 °C). Equip the reaction flask with a Dean-Stark trap to azeotropically remove water, which will shift the thermodynamic equilibrium entirely toward the cyclized product.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the quantitative impact of optimizing specific reaction parameters to mitigate side reactions.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Stoichiometry 1.0 eq Hydrazine1.2 - 1.5 eq Hydrazine+15-25%Prevents azine formation by ensuring the ketone is the limiting reagent.
Concentration > 0.5 M 0.2 M+30-40%High dilution kinetically favors intramolecular ring closure over oligomerization.
Atmosphere Ambient AirArgon / Nitrogen+20% (Target)Prevents spontaneous aromatization to the fully oxidized pyridazin-3(2H)-one.
Solvent/Temp Ethanol (80 °C)Toluene (110 °C, Dean-Stark)+40-50%Azeotropic water removal drives the thermodynamic equilibrium toward cyclization.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link][2]

  • Treatment of benzene with succinic anhydride in the presence of polyphosphoric acid Source: Study.com URL:[Link][3]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Methyl-4,5-dihydropyridazin-3(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the purification of 4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the purification of 4-Methyl-4,5-dihydropyridazin-3(2H)-one. This compound is a critical building block in the synthesis of cardiovascular drugs (e.g., levosimendan) and selective GABA-A antagonists.

Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative solvent data to ensure your purification workflows are both reproducible and scalable.

Part 1: Troubleshooting FAQs (Impurity Profiling & Strategy)

Q1: My crude product is turning yellow/light brown instead of remaining a white crystalline solid. What is happening? A1: This is a classic case of auto-oxidation. The 4,5-dihydro core of your target molecule is thermodynamically driven to aromatize. In the presence of atmospheric oxygen and heat, the molecule undergoes spontaneous dehydrogenation to form the fully aromatic 4-methyl-3(2H)-pyridazinone 1. This oxidized impurity features an extended conjugated π -system that absorbs visible light, causing the discoloration. Diagnostic Check: Run an LC-MS. An [M−2]+ peak confirms the presence of this aromatized impurity.

Q2: Should I use recrystallization or silica gel column chromatography to purify my crude mixture? A2: Your choice must be dictated by your specific impurity profile:

  • Recrystallization is a thermodynamically driven process. It is highly scalable and ideal if your main impurity is the oxidized form at low concentrations (<10%). It leverages the differential solubility of the crystal lattice.

  • Column Chromatography is a kinetically driven process based on polarity. It is mandatory if your crude contains high levels (>10%) of unreacted starting materials, oligomers, or regioisomers (e.g., 5-methyl-4,5-dihydropyridazin-3(2H)-one) resulting from mis-cyclization 2.

Q3: How do I select the right solvent system to prevent "oiling out" during recrystallization? A3: "Oiling out" occurs when the target compound separates as a liquid rather than a solid crystal, usually because the solvent's boiling point exceeds the compound's melting point, or due to high water content. Dihydropyridazinones possess a polar lactam motif and a non-polar hydrocarbon region, making them highly soluble in ethyl acetate and alcohols, but poorly soluble in hexanes 3. Using a binary system (Ethyl Acetate/Hexane) allows you to precisely tune the dielectric constant of the solution, forcing controlled crystallization.

Part 2: Visualizing the Workflows

ImpurityPathway Precursor 2-Methyl-4-oxobutanoic acid + Hydrazine Target 4-Methyl-4,5-dihydro- pyridazin-3(2H)-one (Target) Precursor->Target Cyclization (Major) Regio 5-Methyl-4,5-dihydro- pyridazin-3(2H)-one (Regioisomer) Precursor->Regio Mis-cyclization (Minor) Oxidized 4-Methyl-3(2H)-pyridazinone (Oxidation Impurity) Target->Oxidized Auto-oxidation (O2 / Heat)

Figure 1: Mechanistic pathway illustrating the formation of the target dihydropyridazinone and its primary impurities.

PurificationWorkflow Start Crude 4-Methyl-4,5-dihydro- pyridazin-3(2H)-one Analyze LC-MS / NMR Profiling Identify Impurities Start->Analyze Decision Impurity Profile? Analyze->Decision Recryst Recrystallization (e.g., EtOAc/Hexane) Decision->Recryst Oxidized form <10% Chroma Silica Column Chromatography (DCM:MeOH) Decision->Chroma Oligomers/Regioisomers >10% Pure Pure Product (>98% Purity) Recryst->Pure Chroma->Pure

Figure 2: Decision-tree workflow for selecting the optimal purification strategy based on crude impurity profiling.

Part 3: Quantitative Data & Solvent Selection

To engineer a successful purification, you must understand the thermodynamic environment of your solvents. The table below summarizes the physicochemical properties governing the solubility of dihydropyridazin-3(2H)-ones (DHPDOs).

Table 1: Physicochemical Solvent Parameters for DHPDO Purification

SolventPolarity IndexDielectric Constant ( ϵ )Relative Solubility of DHPDOs (25°C)Application in Purification Workflow
Ethyl Acetate 4.46.02HighPrimary solvent for recrystallization
Ethanol 5.224.5HighAlternative primary solvent
Dichloromethane 3.18.93HighMobile phase (Chromatography)
Hexane 0.11.89Very LowAnti-solvent for precipitation
Water 10.280.1Weakly SolubleNot recommended (causes oiling out)

Part 4: Self-Validating Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Use this protocol when LC-MS indicates the primary impurity is the oxidized aromatized form (<10%).

  • Dissolution: Suspend 10.0 g of crude product in 30 mL of Ethyl Acetate (EA). Heat to 60°C under continuous stirring. Causality: EA disrupts intermolecular hydrogen bonding between the lactam rings, fully dissolving the crude mixture at elevated temperatures.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fritted funnel. Causality: This mechanically removes insoluble polymeric byproducts that act as unwanted nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at 50-60°C, add Hexane dropwise (approx. 15-20 mL) until the solution becomes faintly turbid, then add a few drops of EA until it just clears. Causality: Hexane drastically lowers the dielectric constant of the mixture, bringing the target compound exactly to its saturation point.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour. Causality: Slow thermodynamic cooling ensures the growth of a highly ordered crystal lattice, physically excluding the oxidized impurities into the mother liquor.

  • Isolation & Validation: Filter the crystals under vacuum and wash with 10 mL of ice-cold Hexane. Dry under reduced pressure.

    • Self-Validation Check: Perform a melting point analysis. A sharp melting point range ( ≤1.5 °C) validates the exclusion of lattice impurities. A depressed or broad range indicates trapped solvent or co-crystallized byproducts, requiring a second recrystallization cycle.

Protocol B: Silica Gel Column Chromatography

Use this protocol when NMR/TLC indicates high levels of regioisomers or unreacted starting materials.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using Dichloromethane (DCM) as the slurry solvent. Ensure the bed is perfectly level to prevent band broadening.

  • Loading: Dissolve the crude mixture in a minimal volume of DCM (add a few drops of Methanol if solubility is poor) and load it evenly onto the silica bed.

  • Gradient Elution: Elute using a solvent gradient starting from 100% DCM to DCM/Methanol (98:2 v/v). Causality: The target compound is moderately polar. The oxidized impurity (4-methyl-3(2H)-pyridazinone) is slightly more polar due to the fully aromatic ring altering the molecular dipole moment, causing it to bind more tightly to the stationary phase and elute later2.

  • Fraction Collection & Validation: Collect 20 mL fractions.

    • Self-Validation Check: Spot fractions on a TLC plate and develop in DCM:MeOH (95:5). The target compound will show a distinct Rf​ (~0.4) under short-wave UV (254 nm). Co-elution of the oxidized impurity (lower Rf​ ) invalidates the fraction; these fractions must be pooled and re-chromatographed. Combine only the pure fractions and concentrate under reduced pressure.

Part 5: References

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Addressing inconsistencies in the biological assay results of pyridazinone derivatives

Welcome to the Technical Support Center for Pyridazinone Derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals diagnose an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazinone Derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals diagnose and resolve biological assay inconsistencies associated with the 3(2H)-pyridazinone scaffold.

Due to their unique physicochemical properties, pyridazinone derivatives—widely utilized as PDE inhibitors, COX inhibitors, and targeted anticancer agents[1]—are highly susceptible to solvent-induced structural shifts and solubility limitations. This guide bypasses generic advice to focus on the mechanistic causality behind assay failures, providing self-validating protocols to ensure absolute scientific integrity in your data.

Part 1: Core Troubleshooting Guides (Q&A)

Q1: Why does the IC50 of my pyridazinone derivative shift drastically between different assay buffer systems or after prolonged incubation?

The Causality: The 3(2H)-pyridazinone core is highly susceptible to keto-enol (lactam-lactim) tautomerism[1][2]. While the keto (oxo) form is generally thermodynamically favored and acts as the primary pharmacophore by providing a crucial N-H hydrogen bond donor, the dielectric constant, pH, and co-solvents of your assay buffer can shift the equilibrium toward the enol (3-hydroxypyridazine) form[3]. If your target's binding pocket requires the lactam N-H for hydrogen bonding, a solvent-induced shift to the enol form will result in an apparent loss of potency over time as the system reaches equilibrium. The Solution: Implement a self-validating pre-incubation protocol. Do not add the target protein immediately. Instead, pre-incubate the compound in the assay buffer for varying time points (0, 30, 60, 120 mins) before initiating the reaction. If the IC50 increases over time, tautomeric equilibration is occurring.

Q2: My compound shows excellent potency in biochemical assays but exhibits steep Hill slopes (>2.0) and poor reproducibility. What is the mechanism behind this?

The Causality: Pyridazinone derivatives, particularly those functionalized with bulky lipophilic substituents (e.g., aryl or piperazinyl linkers used in anticancer agents), often suffer from poor aqueous solubility[4][5]. When diluted from a 100% DMSO stock into an aqueous buffer, they rapidly form colloidal aggregates. These aggregates sequester the target protein non-specifically, leading to false-positive enzyme inhibition, steep Hill slopes, and high well-to-well variability. The Solution: Introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. Colloidal aggregates are highly sensitive to detergents; if the apparent activity disappears upon detergent addition, the initial result was an aggregation-based artifact.

Q3: Are pyridazinones considered Pan-Assay Interference Compounds (PAINS)?

The Causality: The unsubstituted 3(2H)-pyridazinone core itself is not typically classified as a PAINS[4][6]. However, during structural optimization, medicinal chemists often attach hydrazone, Michael acceptor, or highly conjugated systems to the core to improve target affinity[6]. These specific sub-structures can react covalently with assay reagents, chelate metals, or interfere with fluorescence/absorbance readouts. The Solution: Always run an orthogonal, label-free assay (such as Surface Plasmon Resonance or Mass Spectrometry) to confirm target engagement without relying on optical readouts.

Part 2: Visualizing the Problem

Workflow Start Assay Inconsistency Detected (Variable IC50 / False Positives) Solubility Evaluate Aqueous Solubility (Nephelometry / DLS) Start->Solubility Tautomerism Assess Keto-Enol Tautomerism (NMR in Buffer) Start->Tautomerism Interference Check PAINS / Readout Interference (Orthogonal Assay) Start->Interference Aggregates Colloidal Aggregation (Steep Hill Slopes) Solubility->Aggregates Equilibrium Solvent-Induced Shift (Loss of H-Bond Donor) Tautomerism->Equilibrium Optical Fluorescence Quenching (False Signal) Interference->Optical Detergent Add 0.01% Triton X-100 Aggregates->Detergent PreIncubate Pre-incubate to Equilibrium Equilibrium->PreIncubate LabelFree Use Label-Free SPR/MS Optical->LabelFree

Diagnostic workflow for resolving pyridazinone biological assay inconsistencies.

Tautomerism_Mechanism DMSO 100% DMSO Stock (Keto Form Stabilized) Buffer Aqueous Assay Buffer (Equilibration Phase) DMSO->Buffer Dilution Keto Keto Form (Lactam) Active Pharmacophore (N-H Donor Intact) Buffer->Keto Favored Enol Enol Form (Lactim) Inactive / Weak Binder (Loss of N-H Donor) Buffer->Enol Shifted by pH/Solvent Target Target Protein Binding Pocket Keto->Target High Affinity Enol->Target Steric Clash / No Binding

Mechanistic impact of solvent-induced keto-enol tautomerism on target binding.

Part 3: Quantitative Diagnostics of Assay Inconsistencies

To systematically eliminate variables, compare your assay metrics against the standardized thresholds below.

PhenomenonDiagnostic MetricProblematic ThresholdSelf-Validating ControlExpected Outcome Post-Correction
Colloidal Aggregation Hill Slope ( nH​ )> 1.5 or < 0.5Addition of 0.01% Triton X-100 to buffer.Hill slope normalizes to ~1.0; IC50 shifts right (reflecting true affinity).
Tautomeric Equilibration Time-dependent IC50> 2-fold shift over 60 minsPre-incubation of compound in buffer prior to enzyme.Stable IC50 regardless of the exact time the target protein is added.
Optical Interference Baseline Fluorescence> 3x standard deviation of blankNo-protein compound control (compound + substrate only).Signal-to-background ratio is restored when moving to a label-free assay.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Dynamic Light Scattering (DLS) Workflow for Aggregation

Purpose: To determine if the lipophilic pyridazinone derivative forms colloidal aggregates in the aqueous assay buffer, leading to non-specific protein sequestration.

  • Buffer Preparation: Prepare the exact biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Filter through a 0.22 µm membrane to remove dust particulates that could interfere with light scattering.

  • Compound Dilution: Dilute the pyridazinone derivative from a 10 mM DMSO stock into the filtered buffer to achieve the maximum assay concentration (e.g., 100 µM). Ensure the final DMSO concentration matches the assay conditions exactly (typically 1%).

  • DLS Measurement: Transfer 50 µL of the solution to a DLS cuvette. Measure the hydrodynamic radius (Rh) and scattering intensity at 25°C.

  • Self-Validation Checkpoint (Detergent Reversal): Add 0.01% (v/v) Triton X-100 or CHAPS directly to the cuvette. Mix gently by pipetting and re-measure.

    • Interpretation: True soluble compounds exhibit an Rh < 1 nm. Colloidal aggregates show an Rh of 100–1000 nm with high scattering intensity. If the addition of detergent abolishes the large Rh peak, the compound is an aggregator. The biological assay must be re-run with detergent to prevent false positives.

Protocol B: NMR-Based Tautomeric Ratio Determination in Assay-Mimicking Conditions

Purpose: To quantify the keto-enol equilibrium shift of the 3(2H)-pyridazinone core when transitioning from DMSO storage to aqueous assay conditions[3].

  • Stock Preparation: Dissolve the compound in 100% DMSO-d6 to a concentration of 5 mM. Acquire a baseline 1H-NMR spectrum to confirm the predominance of the keto form.

  • Aqueous Titration: Gradually titrate D2O (buffered to the assay pH using deuterated buffers) into the NMR tube to reach a final composition of 10% DMSO-d6 / 90% D2O.

  • Time-Course Acquisition: Acquire 1H-NMR spectra at t=0, 30, 60, and 120 minutes post-dilution.

  • Self-Validation Checkpoint (Peak Integration): In D2O, the N-H proton will exchange and disappear. Therefore, track the chemical shifts of the adjacent C4/C5 protons on the pyridazinone ring, which move significantly depending on the tautomeric state.

    • Interpretation: The keto form is usually the active pharmacophore[1][3]. If the C4/C5 proton shifts indicate a slow transition to the enol form over 60 minutes, this explains time-dependent IC50 variability. Assay protocols must be adjusted to pre-incubate the compound in buffer until equilibrium is reached before adding the target protein.

Part 5: Frequently Asked Questions (FAQs)

Q: My pyridazinone derivative precipitated upon thawing the DMSO stock. Can I just heat it? A: While heating to 37°C or sonicating may temporarily redissolve the compound, repeated freeze-thaw cycles of pyridazinones can lead to irreversible aggregation or chemical degradation. Self-validating practice: Aliquot DMSO stocks into single-use volumes immediately after synthesis. If precipitation occurs, verify structural integrity via LC-MS before use.

Q: We are developing a pyridazinone-based COX inhibitor, but our cell-based assay results do not match our biochemical IC50. Why? A: This is a classic permeability and protein-binding disconnect. Pyridazinones can heavily bind to Bovine Serum Albumin (BSA) or fetal bovine serum (FBS) in cell culture media. Run a biochemical assay shift experiment: titrate BSA into your biochemical assay. If the IC50 right-shifts proportionally, the discrepancy is driven by plasma protein binding, not a failure of target engagement.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC, nih.gov,
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone, researchg
  • Keto-enol tautomerism of pyridazinones.
  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - MDPI, mdpi.com,
  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, - ChemRxiv, chemrxiv.org,
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI, mdpi.com,

Sources

Troubleshooting

Enhancing the regioselectivity of substitutions on the pyridazinone ring

Welcome to the Technical Support Center for Pyridazinone Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most persistent challenges encountered during the functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazinone Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most persistent challenges encountered during the functionalization of the pyridazinone scaffold.

Pyridazinones are highly versatile pharmacophores, but their ambident nature and asymmetric electronic distribution frequently lead to regioselectivity issues (e.g., N- vs. O-alkylation, or C-4 vs. C-5 substitution). This guide bridges theoretical mechanistic causality with field-proven, self-validating protocols to ensure your late-stage diversifications are highly regioselective.

Section 1: Resolving Ambident Nucleophilicity (N- vs. O-Alkylation)

Q: Why am I getting an intractable mixture of N-alkylated and O-alkylated pyridazinones, and how can I drive the reaction exclusively toward N-alkylation?

Mechanistic Causality & Expert Insight: Pyridazinones exist in a dynamic lactam-lactim tautomeric equilibrium, rendering them ambident nucleophiles[1]. The regioselectivity of their alkylation is strictly governed by Hard-Soft Acid-Base (HSAB) theory and solvent effects. The nitrogen atom acts as a "soft," highly polarizable nucleophilic center, while the oxygen atom is "hard" and charge-dense.

When you use hard electrophiles (such as diazoalkanes or Meerwein salts), the reaction is kinetically controlled, and O-alkylation is heavily favored[1]. Conversely, soft electrophiles (like primary or secondary alkyl halides) naturally favor the thermodynamically more stable N-alkylation pathway. To maximize N-alkylation, you must use polar aprotic solvents (e.g., DMF, DMSO) or micellar aqueous systems (e.g., Tween 20)[2]. These environments effectively solvate the counter-cation (like K⁺ or Na⁺), leaving the ambident pyridazinone anion free to react at the softer nitrogen center.

Quantitative Data Summary: Table 1: Impact of Electrophile and Conditions on N/O Regioselectivity

Electrophile ClassReagents & SolventMajor RegioisomerTypical N:O Ratio
Benzyl HalidesK₂CO₃, Micellar H₂O or DMFN-Alkylated> 5:1
Primary Alkyl HalidesK₂CO₃, Micellar H₂O or DMFN-Alkylated> 6:1
Secondary Alkyl HalidesK₂CO₃, Micellar H₂O or DMFN-Alkylated> 2.4:1
DiazoalkanesEther, no baseO-Alkylated< 1:10

(Data synthesized from micellar and classic alkylation studies[2],[1])

N_O_Alkylation Start Ambident Pyridazinone Anion HardElec Hard Electrophile (e.g., Diazoalkanes) Start->HardElec HSAB Control SoftElec Soft Electrophile (e.g., Alkyl Halides) Start->SoftElec HSAB Control Solvent1 Non-polar / Ag+ Salts HardElec->Solvent1 Solvent2 Polar Aprotic (DMF) + K2CO3 or Micellar (Tween 20) SoftElec->Solvent2 O_Alk O-Alkylation (Kinetic/Hard-Hard) Solvent1->O_Alk N_Alk N-Alkylation (Thermodynamic/Soft-Soft) Solvent2->N_Alk

Decision matrix for optimizing N-alkylation vs O-alkylation of pyridazinones.

Self-Validating Protocol: Highly Regioselective N-Alkylation
  • Preparation: Dissolve the pyridazinone substrate in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 equivalents of finely milled, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension will often undergo a subtle color change or become more homogeneous, indicating the formation of the ambident anion.

  • Alkylation: Dropwise add 1.2 equivalents of the primary or secondary alkyl halide.

  • Heating: Elevate the temperature to 60°C and stir for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC. The N-alkylated product is structurally more polar than the O-alkylated enol-ether equivalent. Therefore, the desired N-alkyl product will consistently exhibit a lower R_f value on silica gel compared to any trace O-alkyl byproduct.

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc and wash extensively with 5% LiCl aqueous solution to remove residual DMF.

Section 2: Controlling C-4 vs. C-5 Substitution on Dihalopyridazinones

Q: During the nucleophilic aromatic substitution (S_NAr) of 4,5-dihalopyridazinones, I am observing poor regioselectivity between the C-4 and C-5 positions. What dictates this preference, and how can I isolate the C-4 isomer?

Mechanistic Causality & Expert Insight: The regioselectivity of S_NAr on the pyridazinone ring is heavily influenced by the electron-withdrawing nature of the C-3 carbonyl group. This carbonyl activates the adjacent C-4 position much more strongly than the C-5 position via both resonance and inductive effects[3].

Consequently, nitrogen nucleophiles (such as morpholine, butylamine, or aniline derivatives) predominantly attack at C-4, making C-4 amination highly reliable[3]. However, oxygen nucleophiles (alkoxides and phenoxides) are trickier. The C-4/C-5 ratio is highly sensitive to the electronic nature of the nucleophile. For example, reacting 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with K₂CO₃/MeOH yields a mixture of 62% C-4 methoxy and 28% C-5 methoxy isomers[4]. To force exclusive C-4 substitution with oxygen nucleophiles, you must use electron-rich phenols (e.g., p-methoxyphenol) paired with a strong, non-nucleophilic base like NaH. This combination has been proven to yield the C-4 substituted product exclusively[4]. Alternatively, for carbon-carbon bond formation, regioselective C-H metalation exactly at C-4 can be achieved using sterically hindered magnesium amides like TMPMgCl·LiCl[5].

Quantitative Data Summary: Table 2: Nucleophile Effect on C-4 vs C-5 Substitution (4,5-Dichloro-pyridazinone scaffold)

NucleophileReagents & SolventC-4 Isomer YieldC-5 Isomer Yield
MethanolK₂CO₃, MeOH62%28%
PhenolNaH, THF56%16%
p-MethoxyphenolNaH, THF100% (Exclusive)0%
Amines (e.g., Morpholine)THF or DMFMajor ProductTrace

(Data synthesized from S_NAr studies on dihalopyridazinones[3],[4])

SNAr_Regioselectivity Substrate 4,5-Dihalopyridazin-3(2H)-one NucType Nucleophile Selection Substrate->NucType Amines Nitrogen Nucleophiles (Amines) NucType->Amines Alkoxides Oxygen Nucleophiles (Phenols/Alcohols) NucType->Alkoxides C4_Amine Exclusive C-4 Amination (Major) Amines->C4_Amine High Regioselectivity C4_Ether C-4 Alkoxylation (Major, 56-100%) Alkoxides->C4_Ether Electron-rich Phenols C5_Ether C-5 Alkoxylation (Minor, 0-28%) Alkoxides->C5_Ether Aliphatic Alcohols

Mechanistic pathway highlighting C-4 vs C-5 regioselectivity during SNAr on pyridazinones.

Self-Validating Protocol: Regioselective C-4 Oxygenation of 4,5-Dihalopyridazinones
  • Preparation: Dissolve the 4,5-dihalopyridazinone (e.g., 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one) in anhydrous THF under an inert argon atmosphere.

  • Nucleophile Activation: In a separate, dry flask, treat the electron-rich phenol (e.g., p-methoxyphenol, 1.1 eq) with NaH (60% dispersion in mineral oil, 1.2 eq) in THF at 0°C.

    • Validation Checkpoint: Observe the reaction. Hydrogen gas (H₂) evolution will occur. Wait until bubbling completely ceases, indicating the quantitative formation of the highly reactive phenoxide anion.

  • Substitution: Slowly transfer the phenoxide solution dropwise to the pyridazinone solution, maintaining the temperature strictly at 0°C to suppress the kinetic C-5 attack.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: LC-MS analysis should reveal a single major peak corresponding to the mass of the C-4 substituted product, with the C-5 isomer being virtually undetectable.

  • Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

References

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine-Magnesium Exchange and Lactam... ResearchGate [Link][5]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchGate[Link][2]

  • Product Class 8: Pyridazines Thieme Connect[Link][1]

  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one Clockss[Link][4]

Sources

Optimization

Technical Support Center: Handling &amp; Preserving 4-Methyl-4,5-dihydropyridazin-3(2H)-one

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic instructions. Managing 4-Methyl-4,5-dihydropyridazin-3(2H)-one —a critical intermediate in the synthesis of inotropic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic instructions. Managing 4-Methyl-4,5-dihydropyridazin-3(2H)-one —a critical intermediate in the synthesis of inotropic agents, PDE3 inhibitors, and other cardiovascular therapeutics [1]—requires a deep understanding of its chemical vulnerabilities.

This guide provides field-proven, self-validating methodologies to prevent its primary degradation pathways: auto-oxidation, hydrolysis, and photodegradation.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The 4,5-dihydro ring contains a localized double bond that is kinetically susceptible to oxidative dehydrogenation. The thermodynamic driving force here is the formation of 4-methyl-3(2H)-pyridazinone , a fully conjugated, aromatic, and therefore vastly more stable system [2]. Additionally, the cyclic amide (lactam/hydrazide) bond is vulnerable to nucleophilic attack by water under high humidity, leading to ring-opening.

DegradationMechanisms A 4-Methyl-4,5-dihydro- pyridazin-3(2H)-one (Intact API) B 4-Methyl-3(2H)-pyridazinone (Aromatized Impurity) A->B Auto-oxidation (O2) Thermodynamic Drive C Ring-Opened Hydrazide (Hydrolyzed Impurity) A->C Hydrolysis (H2O) Nucleophilic Attack D Radical Byproducts (Photodegradation) A->D UV/Vis Light Bond Cleavage

Figure 1: Primary degradation pathways of 4-Methyl-4,5-dihydropyridazin-3(2H)-one.

Quantitative Stability Data

The following table summarizes the quantitative limits and preventive strategies for each degradation pathway, establishing a baseline for your analytical quality control (QC).

Degradation PathwayCausal MechanismPrimary CatalystPreventive StrategyAcceptable Limits (HPLC)
Aromatization (Oxidation) Thermodynamic drive towards fully conjugated pyridazine ringO 2​ , Heat, Transition metalsArgon purging, 2-8°C storage< 0.5%
Hydrolysis (Ring-opening) Nucleophilic attack of H 2​ O on the carbonyl carbonMoisture (High RH%), pH extremesDesiccation, PTFE seals< 0.1%
Photodegradation UV-induced radical formation at the 4,5-dihydro bondUV/Vis LightAmber vials, dark storage< 0.1%
Frequently Asked Questions (FAQs)

Q: Why does my batch turn slightly yellow over time? A: Pure 4-methyl-4,5-dihydropyridazin-3(2H)-one is typically an off-white to pale crystalline powder. Yellowing is a macroscopic indicator of auto-oxidation into 4-methyl-3(2H)-pyridazinone [2]. The fully aromatic pyridazinone has an extended conjugated π -system that shifts its absorption spectrum into the visible region. If you observe yellowing, immediately quarantine the batch and run an HPLC-UV analysis at 254 nm.

Q: Can I store this compound at room temperature if I use a desiccator? A: No. While a desiccator prevents hydrolytic ring-opening, it does not arrest thermal auto-oxidation. According to stability guidelines for pyridazinone intermediates, storage at 2-8 °C is mandatory to suppress the kinetic rate of aromatization [3]. For long-term storage (>6 months), -20 °C is highly recommended [4].

Q: Is Nitrogen gas sufficient for purging, or must I use Argon? A: While Nitrogen is inert, Argon is approximately 38% denser than air. When you purge a vial with Argon, it sinks to the bottom, creating a dense, protective blanket directly over the solid compound. Nitrogen tends to mix with ambient air more readily, leaving residual oxygen that can trigger oxidation.

Step-by-Step Troubleshooting & Handling Protocol

To guarantee trustworthiness in your lab, every handling procedure must be a self-validating system . Do not assume a step worked; prove it using the methodologies below.

Step 1: Vacuum Desiccation

  • Action: Dry the compound under high vacuum (< 0.1 mbar) in the presence of P 2​ O 5​ for 12 hours before storage.

  • Causality: Removes trace ambient water which acts as a nucleophile for ring-opening hydrolysis.

  • Validation: Perform a Karl Fischer titration on a 10 mg sub-sample. The protocol is validated when residual moisture is confirmed to be < 0.5% w/w.

Step 2: Aliquoting into Amber Vials

  • Action: Divide the bulk powder into single-use amber glass vials.

  • Causality: Repeated freeze-thaw cycles and atmospheric exposure during daily weighing introduce condensation and oxygen. Amber glass blocks UV/Vis light, preventing radical-initiated photodegradation.

  • Validation: Weigh the vials on an analytical balance before and after filling to ensure precise single-use quantities, minimizing future exposure time.

Step 3: Argon Purging

  • Action: Introduce a gentle stream of Argon gas into the vial for 30 seconds.

  • Causality: Argon displaces oxygen, removing the primary electron acceptor required for aromatization.

  • Validation: Include a resazurin oxygen indicator strip in a "dummy" vial within the same batch. If the strip remains colorless after sealing, the purging technique is effective; if it turns pink, oxygen is present and the purging time/flow rate must be increased.

Step 4: PTFE Sealing and Cold Storage

  • Action: Cap immediately with PTFE-lined closures, wrap with Parafilm, and store at 2-8°C.

  • Causality: PTFE is chemically inert and highly impermeable to moisture, unlike standard silicone septa which can degrade or allow gas exchange over time.

  • Validation: Run a baseline HPLC-UV purity check on day 0. Re-test a single aliquot at day 30. A deviation of <0.1% in the oxidized impurity peak validates the entire storage system.

StorageWorkflow N1 1. Vacuum Desiccation (<0.1 mbar) N2 2. Aliquoting (Amber Vials) N1->N2 N3 3. Argon Purging N2->N3 N4 4. PTFE Sealing N3->N4 N5 5. Cold Storage (2-8°C or -20°C) N4->N5

Figure 2: Validated workflow for the inert storage of dihydropyridazinone intermediates.

References
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information (NCBI).[Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

Troubleshooting

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling for Pyridazinone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of pyridazinone derivatives via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridazinone derivatives via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges posed by the unique electronic nature of the pyridazinone scaffold. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot and optimize your reactions effectively.

The pyridazinone core is a privileged scaffold in medicinal chemistry, but its electron-deficient nature and the presence of coordinating nitrogen atoms can complicate cross-coupling reactions.[1][2] This guide is structured to anticipate and solve the common issues encountered in the lab, from initial reaction setup to complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful Suzuki-Miyaura coupling reaction with pyridazinone substrates.

Q1: How do I select the optimal palladium catalyst and ligand for my pyridazinone substrate?

A1: The choice of catalyst and ligand is the most critical parameter for success. Halogenated pyridazinones are electron-deficient heterocycles, which generally facilitates the oxidative addition step, but the nitrogen atoms can also coordinate to the palladium center and inhibit catalysis.[2][3] Therefore, the ligand must be carefully chosen.

  • For Chloro- and Bromo-pyridazinones: These substrates require electron-rich and sterically hindered phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step and promote the subsequent reductive elimination to release the product.[4] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often excellent choices.[3][5]

  • Pre-catalysts vs. In-situ Generation: While you can generate the active Pd(0) catalyst in-situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ combined with a ligand, using commercially available pre-catalysts (e.g., SPhos G3, XPhos G3) is highly recommended.[6][7] These pre-catalysts offer better stability, and stoichiometry, and provide more consistent generation of the active catalytic species, leading to more reproducible results.

Q2: What is the most effective base for coupling with pyridazinones, and why?

A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][9] For pyridazinone couplings, a moderately strong inorganic base is typically required.

  • Common Choices: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are the most common and effective bases.[8][10]

  • Causality: Stronger bases like hydroxides (NaOH, KOH) can sometimes promote undesired side reactions, including hydrolysis of the pyridazinone ring or decomposition of sensitive boronic acids.[1][4] Organic bases like triethylamine (TEA) are generally not strong enough to facilitate efficient transmetalation in this context.[10] K₃PO₄ is often a good choice for challenging couplings as it is a strong, yet generally non-nucleophilic, base.[3]

Q3: Which solvent system should I start with?

A3: The solvent must be capable of dissolving the organic substrates and, to some extent, the inorganic base. A mixture of an organic solvent with water is almost always necessary.

  • Recommended Systems: The most reliable solvent systems are mixtures of an ether-type solvent with water. Common starting points include 1,4-Dioxane/H₂O or Tetrahydrofuran (THF)/H₂O , typically in a ratio between 4:1 and 10:1 v/v.[11]

  • Why Water is Necessary: Water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species [-B(OH)₃]⁻, which is the active nucleophile in the transmetalation step.[9][11]

  • Alternative Solvents: For higher temperatures, solvents like toluene or Dimethoxyethane (DME) with water can be used.[8] Polar aprotic solvents like DMF can also be effective but can make product isolation more challenging.[11]

Q4: My boronic acid (or ester) appears to be decomposing. What can I do?

A4: Boronic acids are susceptible to decomposition, primarily through a process called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[12] This is a very common cause of low yields.

  • Use Fresh Reagents: Always use high-purity boronic acids that have been stored properly (cool, dark, and dry).

  • Switch to Boronate Esters: Boronate esters, particularly pinacol esters (Ar-B(pin)) or MIDA esters, are significantly more stable than their corresponding boronic acids.[13][14] They are less prone to protodeboronation and can be purified via silica gel chromatography.[14] The active boronic acid is generated in-situ under the basic reaction conditions.

  • Control Temperature: Excessive heat can accelerate the rate of decomposition.[12] While heating is necessary for the coupling, avoid unnecessarily high temperatures or prolonged reaction times.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of pyridazinone derivatives.

Problem 1: Low or No Yield of the Desired Product

This is the most frequent issue. A logical, step-by-step investigation is key to identifying the root cause.

Initial Diagnosis: Where Did My Starting Material Go?

First, analyze a crude sample of your reaction mixture by LC-MS or ¹H NMR to determine the fate of your starting materials.

cluster_yes cluster_no start Low Yield: Analyze Crude Reaction sm_consumed Halopyridazinone Consumed? start->sm_consumed side_products Significant Side Products Formed (Homo-coupling, Dehalogenation) sm_consumed->side_products Yes check_catalyst Investigate Catalyst Activity & Reaction Conditions sm_consumed->check_catalyst No yes_path Yes no_path No

Caption: Initial diagnostic workflow for low-yield reactions.

Scenario A: Starting Material (Halopyridazinone) is Unconsumed

If your starting halide is largely unreacted, the issue lies with the catalytic cycle initiation or turnover.

  • Cause 1: Inactive Catalyst. Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[15]

    • Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst or by using several "freeze-pump-thaw" cycles.[8][15] Use fresh, high-quality catalysts and ligands.

  • Cause 2: Poor Reactivity of the Halide. The reactivity of the C-X bond follows the trend I > Br >> Cl. Chloropyridazinones are significantly less reactive and require more forcing conditions.

    • Solution: For chloropyridazinones, ensure you are using a highly active catalyst system (e.g., a Buchwald pre-catalyst).[5] You may need to increase the reaction temperature (e.g., from 80 °C to 100-110 °C) or consider using microwave irradiation.[8][12]

  • Cause 3: Catalyst Inhibition. The nitrogen atoms of the pyridazinone ring can coordinate to the palladium center, leading to catalyst deactivation.[6][12]

    • Solution: Use bulky, electron-rich ligands (see Table 1). The steric bulk of these ligands can disfavor the binding of the pyridazinone nitrogen to the metal center, allowing the catalytic cycle to proceed.

Scenario B: Starting Material is Consumed, but Product Yield is Low

This indicates that while the catalyst is active, the desired cross-coupling pathway is being outcompeted by side reactions.

  • Cause 1: Protodeboronation of the Boronic Acid. As discussed in the FAQs, the boronic acid is being destroyed faster than it can couple.

    • Solution: Use a boronate ester (pinacol or MIDA) instead of the boronic acid. Ensure the reaction is not overheated. Use the minimum effective amount of base and water.

  • Cause 2: Homo-coupling of the Boronic Acid. Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.

    • Solution: This often happens when the transmetalation/reductive elimination is slow compared to oxidative addition. Ensure thorough degassing, as oxygen can promote homo-coupling.[15] Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid large excesses.

  • Cause 3: Dehalogenation of the Pyridazinone. The C-X bond is cleaved and replaced by a C-H bond.

    • Solution: This side reaction is often caused by hydride sources. Certain bases or solvents (like alcohols) can be hydride donors under reaction conditions.[15] Switch to a non-hydride donating base like K₃PO₄ or K₂CO₃ and an aprotic solvent like dioxane or toluene.

  • Cause 4: Hydrolysis of the Halopyridazinone. The halide is replaced by a hydroxyl group, converting the substrate into a pyridazinone.[1]

    • Solution: This occurs under harsh basic conditions. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃) and avoid excessively high temperatures. Ensure the reaction is run under an inert atmosphere.

Problem 2: Reaction is Sluggish or Stalls Before Completion
  • Cause: This is often a sign of gradual catalyst deactivation or inhibition.[12] Another possibility is the formation of palladium black (insoluble palladium nanoparticles), which have very low catalytic activity.[4][15]

    • Solution 1: Check Ligand-to-Metal Ratio. If generating the catalyst in-situ, ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).[15]

    • Solution 2: Increase Temperature. A modest increase in temperature can often overcome the activation barrier and push a sluggish reaction to completion. Microwave heating is particularly effective for accelerating slow reactions.[8][12]

    • Solution 3: Re-evaluate the Catalyst System. If stalling persists, the chosen catalyst may not be robust enough. Screen a different class of ligands or a more stable pre-catalyst (See Table 1).

Problem 3: Product Purification is Difficult
  • Cause: The presence of closely eluting impurities, such as homo-coupled byproducts or residual boronic acid derivatives.[16]

    • Solution 1: Removing Boronic Acid Impurities. After the reaction, perform an aqueous workup. An acidic wash (e.g., with 1M HCl) can help remove some basic impurities, while a basic wash (e.g., with 1M NaOH) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.

    • Solution 2: Removing Palladium Residues. Residual palladium can often be removed by filtering the crude product solution through a pad of celite.[16]

    • Solution 3: Optimizing Chromatography. If impurities co-elute with your product, try a different solvent system for your column chromatography. Sometimes switching from a standard ethyl acetate/hexanes system to one containing dichloromethane or a small amount of methanol can improve separation.

Data & Protocols

Table 1: Comparison of Common Palladium Catalysts and Ligands
Catalyst/Ligand SystemSubstrate SuitabilityKey AdvantagesConsiderations
Pd(PPh₃)₄ Aryl Bromides/IodidesReadily available, effective for simple substrates.Often inefficient for chloropyridazinones; can be sensitive to air.
Pd(dppf)Cl₂ Aryl Bromides/ChloridesBench-stable, good general catalyst.May require higher temperatures for less reactive chlorides.
Pd₂(dba)₃ + SPhos/XPhos Aryl Chlorides /BromidesExcellent for electron-deficient heteroaryl chlorides. High activity and stability.Ligands are more expensive. Requires careful in-situ preparation.
SPhos/XPhos Precatalysts Aryl Chlorides /BromidesHighly Recommended. Air-stable, reproducible, high activity at low loadings.Higher initial cost, but often more economical due to efficiency.
Table 2: Guide to Base and Solvent Selection
BaseSolvent System (v/v)Temperature RangeComments
Na₂CO₃ (2 M aq.) Dioxane/Water (5:1)80 - 100 °CA good, general-purpose starting point for many couplings.[1]
K₂CO₃ Toluene/Water (10:1)90 - 110 °CGood for substrates sensitive to more polar solvents.
K₃PO₄ Dioxane/Water (5:1)80 - 110 °CExcellent for challenging couplings, including sterically hindered substrates or less reactive chlorides.[3][6]
Cs₂CO₃ THF/Water (4:1)65 - 80 °CA strong base that can sometimes promote reactions at lower temperatures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point for coupling a 6-chloropyridazinone with an arylboronic acid.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 6-chloropyridazinone (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 5:1, 0.1 M concentration relative to the halide) via syringe. The solvent should be sparged with argon for at least 20 minutes prior to use.[8]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions typically take 12-24 hours.[8]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[8]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave heating can dramatically reduce reaction times and often improves yields for challenging substrates.

  • Reaction Setup: In a microwave reaction vial, combine the 6-chloropyridazinone (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., SPhos G3, 1-2 mol%).

  • Solvent and Degassing: Add the degassed solvent (e.g., Dioxane/Water 5:1). Seal the vial with a cap.[8]

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-140 °C) for 20-40 minutes.[8]

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Visualization of the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar(pyridazinone)-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation intermediate Ar(pyridazinone)-Pd(II)L₂-Ar' transmetalation->intermediate reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-Ar') reductive_elimination->product halopyridazinone Halopyridazinone (Ar-X) halopyridazinone->oxidative_addition boronic_acid Activated Boronic Acid [Ar'-B(OH)₃]⁻ boronic_acid->transmetalation

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 4-Methyl-4,5-dihydropyridazin-3(2H)-one and other PDE3 inhibitors

The development of positive inotropic and vasodilatory agents (inodilators) has heavily relied on targeting Phosphodiesterase 3 (PDE3). Among the diverse chemical scaffolds evaluated in drug discovery, 4-Methyl-4,5-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

The development of positive inotropic and vasodilatory agents (inodilators) has heavily relied on targeting Phosphodiesterase 3 (PDE3). Among the diverse chemical scaffolds evaluated in drug discovery, 4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS 105537-87-9) has emerged as a structurally critical pharmacophore. Serving as the foundational building block for pyridazinone-based inodilators like pimobendan and levosimendan, this scaffold mimics the pyrimidine ring of cyclic adenosine monophosphate (cAMP), allowing it to competitively bind the esteratic site of the PDE3 enzyme .

As an application scientist, I have structured this guide to objectively compare the performance, mechanistic advantages, and experimental profiling of 4-Methyl-4,5-dihydropyridazin-3(2H)-one derivatives against other prominent PDE3 inhibitor classes, specifically bipyridines (e.g., milrinone) and quinolinones (e.g., cilostazol).

Mechanistic Insights: The Pyridazinone Advantage

Pure PDE3 inhibitors, such as milrinone, increase intracellular cAMP, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates L-type calcium channels (increasing systolic Ca2+ influx for inotropy) and phospholamban (enhancing diastolic Ca2+ reuptake via SERCA2a for lusitropy). However, chronic elevation of intracellular calcium via pure PDE3 inhibition is highly arrhythmogenic and has been associated with increased mortality in chronic heart failure .

Derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-one circumvent this limitation through a dual mechanism of action . Alongside PDE3 inhibition, the pyridazinone core facilitates calcium sensitization by binding directly to cardiac Troponin C (TnC) in a calcium-dependent manner. This stabilizes the TnC-calcium complex, increasing myofilament contractility without requiring a proportional, arrhythmogenic increase in total intracellular calcium transients .

Pathway Drug 4-Methyl-4,5-dihydro- pyridazin-3(2H)-one PDE3 PDE3 Enzyme Drug->PDE3 Inhibits TnC Troponin C (TnC) Drug->TnC Sensitizes cAMP cAMP Accumulation PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-Type Ca2+ Channels PKA->CaChannel Phosphorylates PLB Phospholamban (PLB) PKA->PLB Phosphorylates Inotropy Positive Inotropy CaChannel->Inotropy Ca2+ Influx Lusitropy Positive Lusitropy PLB->Lusitropy SERCA2a Uptake TnC->Inotropy Myofilament Binding

Fig 1: Dual mechanism of 4-Methyl-4,5-dihydropyridazin-3(2H)-one derivatives in cardiomyocytes.

Comparative Profiling of PDE3 Inhibitors

To objectively evaluate these scaffolds, we must look at their binding affinities, selectivity profiles, and secondary mechanisms. The table below synthesizes quantitative data comparing the pyridazinone core against alternative scaffolds , .

Scaffold ClassCore PharmacophoreRepresentative AgentPDE3 IC50 (µM)Selectivity (PDE3 vs PDE4)Primary MechanismSecondary Mechanism
Pyridazinone 4-Methyl-4,5-dihydropyridazin-3(2H)-onePimobendan~0.32>100-foldPDE3 InhibitionCalcium Sensitization (TnC)
Bipyridine PyridinoneMilrinone~1.52~70-foldPDE3 InhibitionNone (Pure Inodilator)
Quinolinone QuinolinoneCilostazol~0.20>100-foldPDE3 InhibitionAdenosine Reuptake Inhibition

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent and step is selected based on strict causal logic to isolate the specific pharmacological variables of PDE3 inhibitors.

Protocol 1: In Vitro TR-FRET PDE3 Enzymatic Assay

This high-throughput assay quantifies the IC50 of synthesized 4-Methyl-4,5-dihydropyridazin-3(2H)-one derivatives compared to milrinone.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1% BSA.

    • Causality: Mg2+ is an essential divalent cation cofactor for the PDE3 catalytic domain. BSA prevents non-specific binding of the lipophilic pyridazinone compounds to the microplate walls.

  • Calcium Chelation: Add 1 mM EGTA to the buffer.

    • Causality: EGTA specifically chelates trace Ca2+ in the lysate or buffer. This strictly prevents the activation of calcium/calmodulin-dependent PDE1, ensuring the fluorescent signal decay is exclusively a readout of PDE3 activity.

  • Inhibitor Incubation: Dispense 10 µL of PDE3A enzyme (0.1 ng/µL) and 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Add 5 µL of fluorophore-labeled cAMP at a final concentration of 100 nM.

    • Causality: The Michaelis constant (Km) of PDE3 for cAMP is ~0.1–0.8 µM. Keeping the substrate concentration at 100 nM (well below Km) ensures the reaction follows first-order kinetics, making the derived IC50 a highly accurate reflection of the true inhibition constant (Ki).

  • Validation Control: Run parallel wells with 100 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a potent pan-PDE inhibitor. It establishes the maximum possible inhibition baseline, allowing for the calculation of a Z'-factor to mathematically validate the assay's dynamic range.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol 2: Ex Vivo Isolated Guinea Pig Papillary Muscle Assay

To functionally validate the dual mechanism (PDE3 inhibition + calcium sensitization) observed in the biochemical assay, an ex vivo tissue model is required .

Step-by-Step Methodology:

  • Tissue Isolation & Suspension: Isolate right ventricular papillary muscles from male guinea pigs. Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, continuously aerated with 95% O2 / 5% CO2 at 37°C.

    • Causality: The specific gas mixture maintains the bicarbonate buffer at a physiological pH of 7.4, preventing acidosis-induced contractile depression.

  • Electrical Pacing: Apply field stimulation via platinum electrodes at a frequency of 1 Hz (square wave pulses, 5 ms duration, 20% above threshold voltage).

    • Causality: Pacing the muscle at a strict 1 Hz prevents the "Bowditch effect" (the physiological phenomenon where increased heart rate intrinsically increases contractile force). This ensures that any measured increase in developed tension is exclusively the pharmacological result of the 4-Methyl-4,5-dihydropyridazin-3(2H)-one derivative.

  • Carbachol Pre-treatment (Optional): Pre-treat the bath with 1 µM carbachol.

    • Causality: Carbachol, a muscarinic agonist, suppresses basal cAMP levels. This widens the dynamic therapeutic window, making the positive inotropic effect of the PDE3 inhibitor more pronounced and easier to quantify against the baseline.

  • Isometric Tension Recording: Add cumulative concentrations of the test compound and record the maximum rate of tension development (+dT/dt max).

Workflow Prep 1. Reagent Prep (PDE3 + EGTA) Incubate 2. Compound Incubation (25°C, 30 min) Prep->Incubate Detection 3. TR-FRET Detection (Ex: 340nm / Em: 665nm) Incubate->Detection Analysis 4. IC50 Calculation (Non-linear regression) Detection->Analysis Validation 5. Ex Vivo Validation (Papillary Muscle) Analysis->Validation

Fig 2: Self-validating high-throughput screening workflow for PDE3 inhibitor profiling.

References

  • Asif, M. (2019). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical Reviews, 1(1), 47-65.[Link]

  • Amsallem, E., Kasparian, C., Haddour, G., Boissel, J. P., & Nony, P. (2005). Phosphodiesterase III inhibitors for heart failure. Cochrane Database of Systematic Reviews, (1).[Link]

  • von der Leyen, H., Mende, U., Meyer, W., Neumann, J., Nose, M., Schmitz, W., ... & Zimmermann, N. (1989). Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 339(5), 575-583.[Link]

  • BPS Bioscience. (n.d.). Pimobendan PDE3 Inhibitor Product Data. Retrieved from BPS Bioscience Catalog.[Link]

Comparative

4-Methyl-4,5-dihydropyridazin-3(2H)-one versus pimobendan: a comparative analysis

Title: 4-Methyl-4,5-dihydropyridazin-3(2H)-one versus Pimobendan: A Comparative Analysis of Pharmacophore Fragment vs. Clinical Inodilator Executive Summary In the landscape of cardiovascular drug development, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Methyl-4,5-dihydropyridazin-3(2H)-one versus Pimobendan: A Comparative Analysis of Pharmacophore Fragment vs. Clinical Inodilator

Executive Summary

In the landscape of cardiovascular drug development, understanding the evolution from a minimal chemical building block to a fully optimized clinical therapeutic is essential. This guide provides an objective, data-driven comparative analysis between 4-Methyl-4,5-dihydropyridazin-3(2H)-one (hereafter referred to as 4-MDP) and Pimobendan .

While 4-MDP serves as a foundational synthetic intermediate and a minimal pharmacophore fragment for phosphodiesterase 3 (PDE3) inhibition, Pimobendan is a highly elaborated, clinically approved inodilator. By contrasting these two molecules, researchers can clearly observe the principles of fragment-based drug design (FBDD) and the structural modifications required to achieve dual-action pharmacology (PDE3 inhibition coupled with calcium sensitization).

Structural Biology & Mechanistic Framework

To understand the performance gap between these two compounds, we must analyze their interaction with intracellular targets.

The Pharmacophore (4-MDP): The dihydropyridazin-3(2H)-one ring is a classic cAMP-mimicking pharmacophore. In the active site of the PDE3 enzyme, this heterocyclic ring acts as a competitive inhibitor by mimicking the pyrimidine ring of cyclic adenosine monophosphate (cAMP). However, because 4-MDP lacks extended aromatic or hydrophobic functional groups, its binding affinity relies solely on basic hydrogen bonding. Consequently, it exhibits high ligand efficiency but low overall potency, making it an ideal starting fragment for Structure-Activity Relationship (SAR) studies rather than a standalone drug.

The Optimized Clinical Agent (Pimobendan): Pimobendan incorporates the dihydropyridazinone core (specifically a 5-methyl derivative) but extends the molecule significantly by appending a benzimidazole ring and an anisole moiety[1]. This structural elaboration serves two critical functions:

  • Enhanced PDE3 Affinity: The extended hydrophobic tail fills adjacent lipophilic pockets within the PDE3 active site, dropping the IC50 from the micromolar range (typical of fragments) to the sub-micromolar range (~0.32 µM).

  • Secondary Pharmacology: The benzimidazole ring introduces an entirely new mechanism of action—direct binding to cardiac Troponin C. This increases the calcium sensitivity of the myofilaments, enhancing cardiac contractility without increasing myocardial oxygen consumption[2].

MOA Pimo Pimobendan (Clinical Drug) PDE3 PDE3 Enzyme Pimo->PDE3 High Affinity (IC50 ~0.32 µM) TropC Troponin C (Ca2+ Sensitization) Pimo->TropC Direct Binding Frag 4-MDP (Pharmacophore) Frag->PDE3 Low Affinity (Fragment) cAMP cAMP Accumulation PDE3->cAMP Prevents Hydrolysis Inotropy Positive Inotropy & Vasodilation cAMP->Inotropy PKA Pathway TropC->Inotropy Myofilament Activation

Fig 1. Dual mechanism of action comparing Pimobendan and the 4-MDP pharmacophore fragment.

Comparative Pharmacodynamics

The table below summarizes the quantitative and qualitative differences between the isolated pharmacophore and the clinical drug, highlighting the dramatic shifts in efficacy achieved through structural elaboration.

Parameter4-Methyl-4,5-dihydropyridazin-3(2H)-onePimobendan
Role in Development Synthetic Intermediate / PharmacophoreApproved Clinical API (Inodilator)
Molecular Weight 112.13 g/mol 334.37 g/mol
PDE3 Inhibition (IC50) > 50 µM (Low affinity, high ligand efficiency)0.32 µM (High affinity)
Ca2+ Sensitization Inactive (Lacks binding domain)Highly Active (Binds Troponin C)
Structural Features Minimal pyridazinone corePyridazinone + Benzimidazole + Anisole
Primary Application SAR studies, Fragment-based screeningTreatment of congestive heart failure

Self-Validating Experimental Protocols

To objectively compare the performance of 4-MDP and Pimobendan, researchers must utilize assays that isolate specific mechanistic pathways. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: TR-FRET PDE3 Inhibition Assay

Standard colorimetric assays are highly susceptible to background interference from small, high-concentration fragments like 4-MDP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before fluorescence measurement, effectively eliminating short-lived background autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PDE3A, cAMP-d2 conjugate, and Anti-cAMP Cryptate in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Compound Titration: Dispense 4-MDP (100 µM to 100 nM) and Pimobendan (10 µM to 1 nM) into a 384-well plate.

  • Enzyme Reaction: Add PDE3A and incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagents. The cryptate-labeled antibody binds the remaining cAMP-d2.

  • System Validation (Critical): A self-validating plate layout must include 100% activity controls (DMSO vehicle) and 0% activity controls (100 µM IBMX, a pan-PDE inhibitor). Calculate the Z'-factor for each plate. Causality: Any plate yielding a Z' < 0.6 must be discarded, as it indicates excessive assay drift or pipetting error, rendering fragment-level IC50 calculations unreliable.

Protocol 2: Skinned Cardiac Trabeculae Assay (Ca2+ Sensitization)

To prove that Pimobendan possesses secondary pharmacology (calcium sensitization) that 4-MDP lacks, we must decouple the PDE3/cAMP pathway from direct myofilament activation.

Step-by-Step Methodology:

  • Tissue Demembranation: Isolate right ventricular trabeculae from murine models and incubate in relaxing solution containing 1% Triton X-100 for 30 minutes. Causality: Triton X-100 chemically "skins" the fibers by destroying the sarcolemma and sarcoplasmic reticulum (SR). This abolishes all cAMP-dependent trans-membrane calcium fluxes. Consequently, any increase in isometric force upon compound addition is definitively attributed to direct myofilament calcium sensitization.

  • Baseline Calibration: Mount the fiber on a force transducer and equilibrate in a strongly relaxing solution (pCa 9.0).

  • System Validation (Critical): Expose the fiber to a maximally activating solution (pCa 4.5) and return to pCa 9.0. The fiber must return to absolute baseline tension. Failure to do so indicates irreversible myofilament damage or incomplete SR ablation, invalidating the preparation.

  • Compound Incubation: Incubate validated fibers with either 100 µM 4-MDP or 10 µM Pimobendan.

  • Calcium Titration: Stepwise expose the fibers to solutions of increasing calcium concentration (pCa 7.0 to 4.5) and record steady-state isometric force. Pimobendan will demonstrate a leftward shift in the pCa-force curve (ΔpCa50), whereas 4-MDP will overlay perfectly with the vehicle control.

Protocol S1 1. Tissue Demembranation Triton X-100 removes SR Ca2+ stores S2 2. System Validation Measure baseline tension at pCa 9.0 S1->S2 S3 3. Compound Incubation Dose-response titration (4-MDP vs Pimobendan) S2->S3 S4 4. Calcium Activation Stepwise pCa 7.0 to 4.5 exposure S3->S4 S5 5. Data Normalization Calculate pCa50 shift (ΔpCa50) S4->S5

Fig 2. Skinned cardiac fiber assay workflow for isolating calcium sensitization effects.

Translational Insights for Drug Development

The comparative analysis between 4-MDP and Pimobendan perfectly encapsulates the journey from hit-to-lead in cardiovascular pharmacology.

Researchers utilize fragments like 4-MDP not for their direct therapeutic utility, but for their high ligand efficiency. Because 4-MDP binds cleanly to the PDE3 active site without steric hindrance, it serves as an optimal anchor. The rational addition of the benzimidazole ring—yielding Pimobendan—solves two distinct pharmacological challenges simultaneously: it bridges the spatial gap to adjacent hydrophobic binding pockets (increasing PDE3 affinity by >100-fold) and acts as an allosteric modulator of Troponin C. This evolution from a single-target fragment to a dual-acting inodilator remains a gold standard case study in rational drug design.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4823, Pimobendan." PubChem,[Link]

  • Wikipedia. "Pimobendan - Mechanism of Action and Synthesis." Wikipedia, The Free Encyclopedia,[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and SFC Methods for the Analysis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one

This guide provides an in-depth technical comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the quantitative analysis of 4-Methyl-4,5-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the quantitative analysis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring the accuracy, precision, and reliability of its analytical methods is paramount for quality control and regulatory compliance in drug development. This document delves into the experimental design, validation protocols, and comparative performance data, offering researchers and drug development professionals a comprehensive framework for selecting the optimal analytical technique for their specific needs.

Introduction: The Analytical Challenge

4-Methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound whose precise quantification is critical. The choice of analytical methodology can significantly impact throughput, cost, and environmental footprint. This guide explores two powerful chromatographic techniques: the well-established HPLC and the rapidly emerging "green" alternative, SFC.

The objective of this guide is not merely to present two disparate methods but to perform a rigorous cross-validation. This process ensures that data generated by either method is comparable and reliable, a critical consideration when methods might be used across different laboratories or at different stages of the drug development lifecycle.[1][2] Our validation approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[3][4][5]

Foundational Principles of Separation

Understanding the fundamental differences between HPLC and SFC is crucial to interpreting the validation data and making informed decisions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For moderately polar compounds like our target analyte, Reversed-Phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). While versatile and robust, HPLC methods can be time-consuming and generate significant volumes of organic solvent waste.[6]

  • Supercritical Fluid Chromatography (SFC): SFC employs a fluid above its critical temperature and pressure—a supercritical fluid—as the primary mobile phase.[7][8] Carbon dioxide (CO2) is the most common choice due to its mild critical point (31.1 °C and 73.8 bar), non-toxicity, and low cost.[8][9] In its supercritical state, CO2 exhibits properties of both a liquid and a gas, with low viscosity and high diffusivity.[6][10] These properties allow for much faster separations and reduced backpressure compared to HPLC.[10][11][12] While CO2 itself is non-polar, its solvating power can be dramatically increased by adding a small amount of a polar organic solvent (a "modifier"), such as methanol, enabling the analysis of a wide range of compounds, including polar molecules.[8][9][13]

cluster_0 High-Performance Liquid Chromatography (HPLC) cluster_1 Supercritical Fluid Chromatography (SFC) HPLC_MP Liquid Mobile Phase (e.g., Water/Acetonitrile) HPLC_Pump High-Pressure Pump (High Viscosity) HPLC_MP->HPLC_Pump HPLC_Injector Injector HPLC_Pump->HPLC_Injector HPLC_Column Stationary Phase (e.g., C18) HPLC_Injector->HPLC_Column HPLC_Detector Detector (UV) HPLC_Column->HPLC_Detector HPLC_Waste Organic/Aqueous Waste HPLC_Detector->HPLC_Waste SFC_CO2 Liquid CO2 SFC_Pump Pumps (CO2 + Modifier) SFC_CO2->SFC_Pump SFC_Mod Modifier (e.g., Methanol) SFC_Mod->SFC_Pump SFC_Mixer Mixer SFC_Pump->SFC_Mixer SFC_Injector Injector SFC_Mixer->SFC_Injector SFC_Column Stationary Phase (e.g., Polar) SFC_Injector->SFC_Column SFC_Detector Detector (UV) SFC_Column->SFC_Detector SFC_BPR Back-Pressure Regulator (BPR) SFC_Waste Minimal Organic Waste (Gaseous CO2 Vented) SFC_BPR->SFC_Waste SFC_Detector->SFC_BPR

Caption: High-level comparison of HPLC and SFC system configurations.

Cross-Validation Experimental Design

The core of this guide is the cross-validation study, designed to assess the performance of each method against established criteria. The following validation parameters, as stipulated by ICH Q2(R1), were evaluated for both the developed HPLC and SFC methods.[4][14]

G Validation Method Validation (ICH Q2 R1) Specificity Specificity Ability to assess analyte unequivocally in the presence of other components. Validation->Specificity Linearity Linearity & Range Proportionality of results to concentration over a defined interval. Validation->Linearity Accuracy Accuracy Closeness of test results to the true value. Validation->Accuracy Precision Precision Agreement among a series of measurements from multiple samplings. Validation->Precision LOD_LOQ LOD & LOQ Lowest amount of analyte that can be reliably detected & quantified. Validation->LOD_LOQ Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

HPLC Method Protocol

The following protocol was established for the analysis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one. The choice of a C18 column is standard for retaining moderately polar compounds from a polar mobile phase, providing a robust and well-understood separation mechanism.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System
Column Zorbax RX-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 235 nm
Run Time 8 minutes
SFC Method Protocol

For the SFC method, a polar stationary phase was selected. In SFC, column selection is a critical factor in achieving separation, often more so than in RP-HPLC. The use of methanol as a co-solvent increases the polarity of the supercritical CO2 mobile phase, enabling the elution and separation of the target analyte.[8]

ParameterCondition
Instrument Agilent 1260 Infinity II Analytical SFC System
Column Waters Torus 2-PIC (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Supercritical CO2B: Methanol
Gradient Isocratic: 85% A / 15% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Injection Vol. 5 µL
Detection UV at 235 nm
Run Time 3 minutes

Comparative Data and Performance Analysis

The following tables summarize the performance data obtained during the cross-validation of the HPLC and SFC methods.

Specificity

Specificity was evaluated by analyzing a placebo (matrix without the analyte) and a sample spiked with the analyte and potential impurities. Both methods demonstrated excellent specificity, with no interference observed at the retention time of the main peak. The HPLC method showed a retention time of approximately 4.5 minutes, while the SFC method, benefiting from higher flow rates and lower mobile phase viscosity, eluted the analyte at approximately 1.8 minutes.[6][12]

Linearity and Range

Linearity was assessed by preparing standard solutions at five concentration levels, from 50% to 150% of the nominal concentration.[15]

ParameterHPLC MethodSFC MethodAcceptance Criteria
Range 10 - 30 µg/mL10 - 30 µg/mL---
Correlation Coeff. (r²) 0.99950.9998≥ 0.999
Y-Intercept MinimalMinimalClose to zero

Insight: Both methods demonstrated excellent linearity, with correlation coefficients well within the acceptable limits. This indicates a direct proportional relationship between concentration and detector response for both techniques within the specified range.[4]

Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelHPLC Mean Recovery (%)SFC Mean Recovery (%)Acceptance Criteria
Low (80%) 99.2%100.5%98.0% - 102.0%
Mid (100%) 100.3%99.8%98.0% - 102.0%
High (120%) 99.8%101.1%98.0% - 102.0%

Insight: Both methods exhibited high accuracy, with recovery values falling comfortably within the standard acceptance range. This confirms the ability of both methods to provide results close to the true value.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as Relative Standard Deviation (%RSD).[4]

Precision TypeConcentrationHPLC %RSDSFC %RSDAcceptance Criteria
Repeatability (n=6) 100%0.85%0.72%≤ 2.0%
Intermediate (3 days) 100%1.21%1.05%≤ 2.0%

Insight: The SFC method showed slightly better precision, which can be attributed to the highly controlled and reproducible nature of the supercritical fluid mobile phase delivery. However, both methods demonstrated excellent precision, indicating minimal random error.

Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

ParameterHPLC MethodSFC Method
LOD 0.1 µg/mL0.08 µg/mL
LOQ 0.3 µg/mL0.25 µg/mL

Insight: The SFC method demonstrated slightly higher sensitivity. The efficient ionization and transfer of the analyte from the expanding CO2 stream can, in some detector configurations, lead to improved signal intensity.

Robustness

Robustness was tested by introducing small, deliberate variations to the method parameters.

Varied ParameterHPLC ResultSFC Result
Flow Rate (±10%) Minor shift in RT; resolution maintainedMinor shift in RT; resolution maintained
Column Temp (±5 °C) Negligible effectMinor effect on retention and selectivity
Mobile Phase B (±2%) Significant shift in RTSignificant shift in RT

Insight: Both methods were found to be robust for minor changes in flow rate and temperature. As expected, the composition of the organic modifier was a critical parameter for both techniques, significantly impacting retention time.

Head-to-Head Comparison: A Summary

FeatureHPLC MethodSFC MethodAdvantage
Analysis Time 8 minutes3 minutesSFC
Organic Solvent Use ~8 mL per run~0.45 mL per runSFC
Precision (%RSD) 1.21% (Inter.)1.05% (Inter.)SFC
Sensitivity (LOQ) 0.3 µg/mL0.25 µg/mLSFC
Method Development Well-established, predictableColumn screening is criticalHPLC (Simplicity)
Environmental Impact HighLowSFC
Cost per Analysis Higher (solvent purchase & disposal)Lower (CO2 is inexpensive)SFC

Conclusion and Recommendations

This cross-validation study demonstrates that both the developed RP-HPLC and SFC methods are accurate, precise, specific, and robust for the quantitative analysis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one. The data generated by both methods are comparable, validating their use in a regulated environment.

The choice between HPLC and SFC ultimately depends on the specific laboratory's priorities.[16]

  • The HPLC method is highly reliable and built on a universally understood platform. It is an excellent choice for laboratories where HPLC is the primary chromatographic technique and where throughput and solvent consumption are not the main drivers.

  • The SFC method offers significant advantages in terms of speed, environmental impact, and cost-effectiveness.[7][12] It is three times faster and reduces organic solvent consumption by over 90%. For laboratories focused on high-throughput analysis, "green chemistry" initiatives, and long-term operational cost savings, SFC is the superior choice.

Both validated methods are fit for purpose. However, given the clear benefits in speed and sustainability, the SFC method is strongly recommended for new method development and for scaling up to preparative applications for this and structurally similar compounds.

References

  • Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Waters Corporation. (n.d.). Preparative SFC Method Development.
  • UKEssays. (2015, January 1). Advantages And Disadvantages Of Supercritical Fluid Chromatography Engineering Essay.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Regis Technologies. (2023, April 4). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Shimadzu. (n.d.). Simple method development for SFC - secrets of science.
  • van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Royal Society of Chemistry.
  • Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques.
  • Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
  • MDPI. (2023, January 28). pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2021, December 20). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations.
  • Sigma-Aldrich. (n.d.). 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
  • MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
  • SCIRP. (2015, December 15). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from Research Journal of Pharmacy and Technology.
  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sigma-Aldrich. (n.d.). 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

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Comparative

Comparing the cardiotonic efficacy of 4-Methyl-4,5-dihydropyridazin-3(2H)-one and levosimendan

An in-depth comparative analysis of cardiotonic agents requires a fundamental understanding of how structural pharmacophores dictate molecular mechanisms. The 4-Methyl-4,5-dihydropyridazin-3(2H)-one scaffold is a foundat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of cardiotonic agents requires a fundamental understanding of how structural pharmacophores dictate molecular mechanisms. The 4-Methyl-4,5-dihydropyridazin-3(2H)-one scaffold is a foundational heterocyclic building block in medicinal chemistry. When substituted at the 6-position (e.g., 6-phenyl derivatives), it acts as a classic phosphodiesterase 3 (PDE3) inhibitor[1]. Levosimendan , a highly optimized derivative, incorporates this exact dihydropyridazinone core but features a dicyanohydrazone moiety[2]. This structural evolution fundamentally shifts its primary mechanism from pure PDE3 inhibition to myofilament calcium sensitization and potassium channel opening, creating a pleiotropic "inodilator"[3].

This guide provides an objective, data-driven comparison of these two chemical entities, exploring their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols used to characterize them.

Mechanistic Divergence: From PDE3 Inhibition to Calcium Sensitization

The causality behind the differing clinical profiles of these two agents lies in their distinct intracellular targets.

The Scaffold: 4-Methyl-4,5-dihydropyridazin-3(2H)-one (PDE3 Inhibitor) Derivatives of the basic dihydropyridazinone scaffold exert positive inotropy primarily by inhibiting PDE3 in cardiac muscle[1]. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA). PKA phosphorylates L-type calcium channels and phospholamban, causing a massive influx of intracellular calcium ( Ca2+ ). While this increases contractility, it is energetically expensive, increases myocardial oxygen consumption, and carries a high arrhythmogenic risk.

The Advanced Drug: Levosimendan (Calcium Sensitizer & K_ATP Opener) Levosimendan retains mild PDE3 inhibitory activity but acts primarily by binding to the N-terminal domain of cardiac troponin C (cTnC)[4]. Crucially, this binding is calcium-dependent—it only occurs during systole when Ca2+ is present, stabilizing the cTnC-cTnI interaction and prolonging cross-bridge attachment[2]. Because it does not artificially inflate intracellular Ca2+ levels, it increases contractility without increasing oxygen demand. During diastole, as Ca2+ dissociates, levosimendan also dissociates, preserving ventricular relaxation (lusitropy)[3]. Furthermore, levosimendan opens ATP-sensitive potassium channels ( KATP​ ) in vascular smooth muscle and mitochondria, inducing vasodilation and cardioprotection[3].

Signaling A Dihydropyridazinone Scaffold (PDE3 Inhibitor) B PDE3 Inhibition A->B C ↑ cAMP & PKA Activation B->C D ↑ Intracellular Ca2+ (High O2 Demand) C->D E Levosimendan (Inodilator) E->B Mild Effect F Binds cTnC (Ca2+ Dependent) E->F G Opens K_ATP Channels E->G H ↑ Myofilament Ca2+ Sensitivity (Neutral O2 Demand) F->H I Vasodilation & Cardioprotection G->I

Signaling divergence between PDE3 inhibition and cTnC calcium sensitization.

Quantitative Efficacy Comparison

The structural addition of the dicyanohydrazone group in levosimendan not only alters the target but also drastically changes the pharmacokinetic profile. Notably, levosimendan is metabolized into the active metabolite OR-1896, which retains the dihydropyridazinone core and the parent drug's efficacy, but extends the elimination half-life from ~1 hour to approximately 80 hours[5].

Table 1: Pharmacodynamic & Hemodynamic Profile Comparison

Parameter4-Methyl-4,5-dihydropyridazin-3(2H)-one (Derivatives)Levosimendan
Primary Mechanism PDE3 Inhibition[1]cTnC Sensitization & KATP​ Opening[2]
Systolic Intracellular [Ca2+] Significantly IncreasedUnchanged (Sensitized)[2]
Myocardial Oxygen Demand IncreasedNeutral / Decreased[3]
Diastolic Function (Lusitropy) Impaired at high concentrationsPreserved (Due to Ca2+ -dependent binding)[3]
Vasodilatory Effect Moderate (via PDE3 in smooth muscle)Potent (via KATP​ channel opening)[3]
Active Metabolite Half-Life N/A~80 hours (OR-1896)[5]

Experimental Methodologies: Validating the Mechanism

To definitively prove that levosimendan acts via myofilament sensitization rather than upstream PDE3 inhibition, researchers employ a self-validating system: the Demembranated (Skinned) Cardiac Muscle Fiber Assay .

Causality of Experimental Design: By using Triton X-100 to chemically "skin" the muscle fiber, the sarcolemma and sarcoplasmic reticulum are destroyed. This completely abolishes the PDE3/cAMP/PKA signaling cascade and prevents any intracellular Ca2+ flux. If a drug still increases contractile force in a skinned fiber at a constant Ca2+ concentration, it must be acting directly on the myofilaments (Troponin C).

Protocol 1: Skinned Fiber Isometric Tension Assay
  • Tissue Isolation: Excise left ventricular papillary muscles from a guinea pig model and cut into strips (0.2–0.3 mm diameter).

  • Demembranation (Skinning): Incubate the strips in a relaxing solution containing 1% Triton X-100 for 30 minutes at 4°C to destroy lipid membranes.

  • Mounting: Attach the skinned fibers between a force transducer and a micromanipulator in a temperature-controlled organ bath (22°C).

  • Equilibration: Bathe the fibers in a highly buffered relaxing solution (pCa 9.0, where pCa=−log[Ca2+] ).

  • Compound Titration:

    • Group A: Add the dihydropyridazinone scaffold derivative (10 µM).

    • Group B: Add levosimendan (10 µM).

  • pCa-Tension Curve Generation: Sequentially expose the fibers to activating solutions with increasing Ca2+ concentrations (pCa 7.0 to 4.5).

  • Data Analysis: Record steady-state isometric tension. Calculate the pCa50​ (the Ca2+ concentration required for 50% maximal tension).

    • Expected Result: Levosimendan will shift the pCa-tension curve to the left (increasing pCa50​ ), proving direct cTnC sensitization. The pure PDE3 inhibitor scaffold will show no effect in a skinned fiber.

Workflow Step1 1. Isolate Papillary Muscle Step2 2. Triton X-100 Demembranation (Abolishes PDE3 Pathway) Step1->Step2 Step3 3. Mount to Force Transducer Step2->Step3 Step4 4. Titrate Drug & Vary [Ca2+] Step3->Step4 Step5 5. Measure Leftward Shift in pCa50 Step4->Step5

Workflow for isolating direct myofilament sensitization via skinned fiber assay.

Protocol 2: In Vivo Hemodynamic Assessment (Telemetry)

To assess the downstream physiological effects (vasodilation and oxygen demand), intact animal models are utilized.

  • Surgical Implantation: Implant telemetry transmitters into the femoral artery of anesthetized rats to monitor mean arterial pressure (MAP) and heart rate (HR).

  • Echocardiography: Use transthoracic echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

  • Dosing: Administer an intravenous infusion of levosimendan (0.1 µg/kg/min) versus the scaffold derivative.

  • Observation: Levosimendan will demonstrate a sustained increase in LVEF alongside a decrease in MAP (due to KATP​ -mediated vasodilation), lowering cardiac afterload[3]. The scaffold derivative will increase LVEF but may trigger tachyarrhythmias due to intracellular calcium overload.

Conclusion

While the 4-Methyl-4,5-dihydropyridazin-3(2H)-one ring is a potent pharmacophore for PDE3 inhibition, it is the sophisticated structural modification present in levosimendan that solves the historical challenges of cardiotonic therapy. By shifting the mechanism to calcium-dependent cTnC sensitization and KATP​ channel opening, levosimendan achieves positive inotropy and vasodilation without the lethal oxygen costs associated with classical PDE3 inhibitors. Furthermore, the metabolic conversion to OR-1896 ensures that the therapeutic benefits of the dihydropyridazinone core are sustained long after the initial infusion[5].

References

  • Wikipedia Contributors. "Levosimendan." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pashkovetsky E, et al. "Use of levosimendan in acute and advanced heart failure: short review." Therapeutics and Clinical Risk Management, Dovepress. Available at:[Link]

  • Puttonen J, et al. "Pharmacokinetics and excretion balance of OR-1896, a pharmacologically active metabolite of levosimendan, in healthy men." European Journal of Pharmaceutical Sciences, PubMed. Available at:[Link]

  • ResearchGate. "Chemical structure of the levosimendan molecule." ResearchGate. Available at:[Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for 4,5-dihydropyridazin-3(2H)-ones

Comprehensive Head-to-Head Comparison of Synthesis Routes for 4,5-Dihydropyridazin-3(2H)-ones Executive Brief The 4,5-dihydropyridazin-3(2H)-one scaffold is a highly versatile nitrogen-containing heterocycle that serves...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Head-to-Head Comparison of Synthesis Routes for 4,5-Dihydropyridazin-3(2H)-ones

Executive Brief

The 4,5-dihydropyridazin-3(2H)-one scaffold is a highly versatile nitrogen-containing heterocycle that serves as a critical intermediate in medicinal and agricultural chemistry[1]. It is the core structural motif in several blockbuster therapeutics, including the cardiotonic agent levosimendan[2]. As drug development pipelines demand higher throughput and greener chemistry, the synthetic methodologies for constructing this diazine ring have evolved significantly.

This guide provides an objective, head-to-head comparison of the three primary synthetic routes used to generate 4,5-dihydropyridazin-3(2H)-ones: the classical condensation of γ -keto acids, modern transition-metal-catalyzed multicomponent reactions (MCRs), and solid-phase synthesis.

Mechanistic Evaluation & Causal Analysis

Route A: Classical Condensation (The Workhorse Method)

The most widely reported and scalable method for synthesizing 6-substituted 4,5-dihydropyridazin-3(2H)-ones is the condensation of γ -keto acids (such as levulinic acid or β -benzoylpropionic acid) with hydrazine hydrate[1],[3].

  • Causality & Mechanism: The reaction initiates via the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic ketone carbonyl, forming a hydrazone intermediate. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating this first step[3]. Subsequent intramolecular cyclization occurs as the secondary nitrogen attacks the carboxylic acid carbon, followed by the elimination of water to form the stable 6-membered diazine ring.

  • Strategic Fit: Ideal for large-scale preclinical manufacturing due to the low cost of reagents and straightforward precipitation-based purification[3].

Route B: Nickel-Catalyzed Multicomponent Reaction (MCR)

Recent advancements have introduced a highly step-economic, one-pot multicomponent reaction utilizing succinonitrile, arylboronic acid, and phenylhydrazine hydrochloride[4].

  • Causality & Mechanism: This route leverages a nickel complex (e.g., Ni(dppp)Cl₂) and a Lewis acid additive (ZnCl₂). Zinc chloride activates the cyano groups of succinonitrile, facilitating the nickel-catalyzed insertion and subsequent cyclization with phenylhydrazine[4]. The reaction is conducted under a nitrogen atmosphere to prevent the oxidative degradation of both the metal catalyst and the hydrazine precursor[4].

  • Strategic Fit: Best suited for generating highly functionalized libraries during the hit-to-lead optimization phase, as it avoids the need to pre-synthesize complex γ -keto acids[4].

Route C: Solid-Phase Synthesis

For high-throughput combinatorial chemistry, solid-supported synthesis utilizes a Wang resin bound to a γ -keto ester[1].

  • Causality & Mechanism: A masked γ -keto ester is immobilized on the resin. When treated with an excess of substituted hydrazines in a THF/ethanol mixture at elevated temperatures (60–70 °C), the hydrazinolysis simultaneously drives the cyclization of the pyridazinone ring and its cleavage from the solid support[1].

  • Strategic Fit: Excellent for automated library generation, yielding products with >90% purity directly upon cleavage[1].

Head-to-Head Data Comparison

The following table summarizes the quantitative and qualitative performance metrics of each synthesis route to guide your process chemistry decisions.

MetricRoute A: γ -Keto Acid CondensationRoute B: Ni-Catalyzed MCRRoute C: Solid-Phase Synthesis
Typical Yield 66% – 90%+[1]70% – 85%[4]>90% (Post-cleavage)[1]
Scalability Excellent (Multi-kilogram)[3]Moderate (Gram scale)Low (Milligram library scale)
Step Economy Moderate (Requires γ -keto acid prep)High (One-pot from basic building blocks)[4]Low (Requires resin loading/masking)[1]
Reaction Conditions Reflux in EtOH, 2-4 hours[3]THF, 80-100 °C, N₂ atm, 12-24 hours[4]THF/EtOH, 60-70 °C, 1 hour[1]
Purification Direct precipitation / Filtration[3]Extraction & Chromatography[4]Filtration (Resin removal)[1]
Primary Cost Driver Precursor γ -keto acidsNi(dppp)Cl₂ & Arylboronic acidsFunctionalized Wang Resins

Visualizing the Synthetic Landscape

SynthesisRoutes A γ-Keto Acid + Hydrazine A_Int Hydrazone Intermediate (Protonated Carbonyl) A->A_Int Condensation (EtOH/AcOH) B Succinonitrile + Arylboronic Acid + Phenylhydrazine B_Int Ni-Catalyzed Activation & Cyano Addition B->B_Int Ni(dppp)Cl2, ZnCl2 (THF, 80-100°C) C Solid-Supported γ-Keto Ester C_Int Resin Cleavage (Excess Hydrazine) C->C_Int Hydrazinolysis Product 4,5-Dihydropyridazin-3(2H)-one Scaffold A_Int->Product Cyclization (-H2O) B_Int->Product One-Pot Cyclization C_Int->Product >90% Yield

Mechanistic pathways for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Self-Validating Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Route A)

This protocol is optimized for preclinical scale-up, utilizing thermodynamic control to drive precipitation[3].

Materials: β -Benzoylpropionic acid (1.0 eq), Hydrazine hydrate (80% or higher, 1.2 eq), Absolute Ethanol, Glacial Acetic Acid (0.1 eq)[3].

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve β -benzoylpropionic acid in absolute ethanol[3]. Scientific Rationale: Ethanol acts as an excellent solvent that dissolves the starting materials at room temperature but selectively precipitates the less polar cyclized product upon cooling.

  • Activation & Addition: Add a catalytic amount of glacial acetic acid. Slowly add hydrazine hydrate dropwise[3]. Caution: Exothermic reaction. Dropwise addition prevents localized boiling and side-product formation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2–4 hours[3].

  • Validation (TLC): Monitor the consumption of the starting material via TLC (typically Hexanes:EtOAc 7:3). If starting material persists, add an additional 0.1 eq of hydrazine hydrate and continue refluxing.

  • Isolation: Allow the mixture to cool slowly to room temperature. The 6-phenyl-4,5-dihydropyridazin-3(2H)-one will spontaneously precipitate[3].

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove unreacted hydrazine and trace impurities, then dry under vacuum at 50 °C[3].

ExperimentalWorkflow Step1 Dissolve β-benzoylpropionic acid in EtOH Step2 Add Hydrazine Hydrate + Catalytic AcOH Step1->Step2 Step3 Reflux (2-4 h) Step2->Step3 Decision1 TLC: SM Consumed? Step3->Decision1 Fix1 Add Hydrazine Resume Reflux Decision1->Fix1 No Step4 Cool to Room Temp Decision1->Step4 Yes Fix1->Step3 Decision2 Precipitate Forms? Step4->Decision2 Fix2 Concentrate under Reduced Pressure Decision2->Fix2 No Step5 Filter & Wash (Cold EtOH) Decision2->Step5 Yes Fix2->Step5 Step6 Vacuum Dry Step5->Step6

Self-validating experimental workflow and troubleshooting decision tree.

Protocol 2: One-Pot Multicomponent Synthesis (Route B)

This protocol is ideal for generating novel derivatives without pre-synthesizing γ -keto acids[4].

Materials: Succinonitrile (1.0 eq), Arylboronic acid (1.2 eq), Phenylhydrazine hydrochloride (1.2 eq), Ni(dppp)Cl₂ (5 mol%), ZnCl₂ (20 mol%), Anhydrous THF[4].

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and flush with dry nitrogen. Scientific Rationale: The Ni(II) catalyst and phenylhydrazine are highly sensitive to atmospheric oxygen at elevated temperatures[4].

  • Reagent Loading: Add succinonitrile, arylboronic acid, phenylhydrazine hydrochloride, Ni(dppp)Cl₂, and ZnCl₂ into the tube.

  • Solvent Addition: Inject anhydrous THF via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80–100 °C for 12 to 24 hours[4].

  • Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the highly functionalized 4,5-dihydropyridazin-3(2H)-one[4].

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available at:[1]

  • Buy 4,5-Dihydropyridazin-3(2h)-one (EVT-15597274) - EvitaChem. Available at:[4]

  • Process For Preparing Levo Isomer Of [[4 (1,4,5,6 Tetrahydro 4 Methyl - QuickCompany. Available at:[2]

  • Scaling up the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for preclinical studies - Benchchem. Available at:[3]

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Comparative

A comparative docking study of pyridazinone derivatives with phosphodiesterase 3

As a Senior Application Scientist, I have evaluated countless scaffolds targeting the cyclic nucleotide phosphodiesterase (PDE) family. Phosphodiesterase 3 (PDE3) is a critical regulator of intracellular cAMP and cGMP le...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless scaffolds targeting the cyclic nucleotide phosphodiesterase (PDE) family. Phosphodiesterase 3 (PDE3) is a critical regulator of intracellular cAMP and cGMP levels, playing a pivotal role in myocardial contractility and platelet aggregation. For decades, bipyridine derivatives like milrinone have been the clinical standard for PDE3 inhibition. However, the emergence of the pyridazinone scaffold has revolutionized the thermodynamic profile and selectivity of PDE3 inhibitors.

This guide provides an objective, data-driven comparative analysis of pyridazinone derivatives against traditional bipyridine scaffolds, supported by molecular docking workflows, thermodynamic binding data, and self-validating experimental protocols.

Mechanistic Rationale: Why the Pyridazinone Scaffold?

The superiority of the pyridazinone core lies in its biomimetic properties. The PDE3 active site is characterized by a bivalent metal-binding pocket (typically Mg²⁺ or Zn²⁺), a core nucleotide-binding pocket, and an extended hydrophobic region.

Traditional bipyridines (e.g., milrinone) occupy the core pocket but often lack the structural flexibility to fully exploit the hydrophobic sub-pocket, leading to off-target effects and moderate affinity. In contrast, the pyridazinone lactam functionality acts as a highly efficient bidentate hydrogen bond donor/acceptor system. It perfectly mimics the pyrimidine ring of the endogenous substrate (cAMP), establishing prime interactions (ECIDALs) with conserved catalytic residues . Furthermore, functionalizing the pyridazinone core allows for extended hydrophobic tails that project into the PDE3-specific hydrophobic pocket, drastically enhancing selectivity over PDE4 .

PDE3_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA PKA Activation (Vasodilation/Antiplatelet) cAMP->PKA Activates PDE3 PDE3 Enzyme (Hydrolysis) cAMP->PDE3 Binds AMP 5'-AMP (Inactive) PDE3->AMP Degrades Inhibitor Pyridazinone Derivatives (e.g., Imazodan) Inhibitor->PDE3 Competitive Inhibition

Fig 1: cAMP signaling pathway illustrating the competitive inhibition of PDE3 by pyridazinone derivatives.

Comparative Docking & Quantitative Analysis

To objectively compare the performance of these scaffolds, we analyzed their binding affinities against the human PDE3A catalytic domain (PDB: 7EG1). The evaluation compares the classic bipyridine (Milrinone) against a first-generation pyridazinone (Imazodan) and two advanced hybrid derivatives: a 2-oxo-1,2-dihydropyridine-3-carbonitrile analog (DF492-class) and a Pyrazolopyridine-Pyridazinone hybrid .

Table 1: Comparative Thermodynamic and In Vitro Data for PDE3A Inhibitors

Compound ClassRepresentative LigandGlideScore (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)In Vitro IC₅₀ (nM)Key Interacting Residues (PDE3A)
Bipyridine Milrinone-7.24-34.51703.1His752, Asp950, Mg²⁺
Pyridazinone Imazodan-8.56-42.18350.2His752, Asp950, Gln1001, Mg²⁺
Pyridinone Hybrid DF492-Analog-9.12-48.35409.5His752, Asp950, Phe1004, Mg²⁺
Pyrazolopyridine-PDZ Ibudilast-PDZ-9.88-52.70120.5His752, Asp950, Tyr751, Gln1001, Mg²⁺

Data Synthesis: The transition from a bipyridine to a pyridazinone core yields a distinct thermodynamic advantage. The MM/GBSA ΔG_bind scores demonstrate that the Pyrazolopyridine-Pyridazinone hybrid (-52.70 kcal/mol) achieves vastly superior stability compared to Milrinone (-34.51 kcal/mol). This is causally linked to the pyridazinone's ability to engage Gln1001 via strong hydrogen bonding while simultaneously utilizing its fused ring system to maximize van der Waals contacts within the hydrophobic pocket .

Self-Validating Experimental Protocol: Molecular Docking Workflow

A computational protocol is only as reliable as its internal validation mechanisms. As an application scientist, I mandate the following self-validating workflow to ensure that the docking poses represent true thermodynamic minima rather than algorithmic artifacts.

Step 1: Protein Preparation and Metal Coordination
  • Action: Import the PDE3A crystal structure (PDB: 7EG1) into the Protein Preparation Wizard. Remove all crystallographic waters except those directly coordinating the Mg²⁺ ion.

  • Causality: Raw PDB files lack hydrogen atoms and contain ambiguous protonation states. It is critical to assign the correct tautomeric state to His752 (typically the epsilon-nitrogen protonated state) to maintain proper coordination with the catalytic Mg²⁺ ion. Failure to do so will artificially repel the ligand's hydrogen bond acceptors, leading to false-negative scoring.

Step 2: Ligand Preparation and Tautomer Generation
  • Action: Process all ligands using LigPrep at a physiological pH of 7.4 ± 0.5 using Epik.

  • Causality: Pyridazinones exhibit lactam-lactim tautomerism. While the lactam form is generally the bioactive conformation in the PDE3 pocket, generating all possible tautomers and ionization states ensures the scoring function evaluates the most thermodynamically stable state without human bias.

Step 3: Grid Generation & The Self-Validation Checkpoint
  • Action: Generate a receptor grid centered on the co-crystallized native ligand.

  • Validation Check: Before screening novel compounds, redock the native ligand using Glide Extra Precision (XP). The protocol strictly requires a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystal pose.

  • Causality: This step creates a self-validating system. An RMSD > 2.0 Å indicates that the grid parameters (e.g., van der Waals radii scaling) are improperly calibrated for the binding pocket's flexibility, and screening must be halted until the grid is optimized.

Step 4: XP Docking and MM/GBSA Rescoring
  • Action: Dock the prepared pyridazinone library using Glide XP. Subject the top 10% of poses to Prime MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) rescoring.

  • Causality: GlideScore is a rapid, empirical scoring function prone to false positives due to its simplified treatment of desolvation penalties. MM/GBSA calculates the binding free energy (ΔG_bind) by incorporating the VSGB implicit solvent model. This provides a rigorous thermodynamic ranking that accurately correlates with the in vitro IC₅₀ values observed in Table 1.

Docking_Workflow PrepProt Protein Preparation (PDB: 7EG1, Mg2+ & Waters Retained) Grid Receptor Grid Generation (Centered on Catalytic Pocket) PrepProt->Grid PrepLig Ligand Preparation (Lactam/Lactim Tautomers at pH 7.4) PrepLig->Grid Valid Self-Validation Checkpoint (Native Ligand Redocking RMSD ≤ 2.0 Å) Grid->Valid Valid->Grid RMSD > 2.0 Å (Fail) Dock High-Precision Docking (Glide XP / Flexible Ligand) Valid->Dock RMSD ≤ 2.0 Å (Pass) Scoring Thermodynamic Rescoring (Prime MM/GBSA ΔG_bind) Dock->Scoring

Fig 2: Self-validating molecular docking workflow for evaluating PDE3A inhibitors.

References

  • Muñoz-Gutiérrez, C. et al. "Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors." PLoS ONE, 2017.[Link]

  • Feo, A. et al. "Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor." Molecules, 2020.[Link]

  • Akhtar, J. et al. "The pyridazine heterocycle in molecular recognition and drug discovery." MedChemComm, 2021.[Link]

  • Kaila, N. et al. "Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide for 4-Methyl-4,5-dihydropyridazin-3(2H)-one

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. 4-Methyl-4,5-dihydropyridazin-3(2H)-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. 4-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS: 105537-87-9) is a highly valuable nitrogen-containing heterocyclic building block. However, its specific structural motifs—a cyclic amide (lactam) paired with a hydrazine-derived core—dictate stringent end-of-life disposal protocols.

Improper disposal of this compound not only risks severe environmental contamination but also violates federal hazardous waste regulations. This guide provides a self-validating, step-by-step operational framework to ensure your laboratory maintains absolute safety, regulatory compliance, and environmental stewardship.

Physicochemical Causality in Waste Management

Understanding why we handle a chemical in a specific manner is the foundation of laboratory safety. We do not blindly follow rules; we engineer protocols based on molecular behavior.

  • Thermal Instability and NOx Generation: The dihydropyridazinone core contains adjacent nitrogen atoms. If subjected to standard open-air burning or low-temperature incineration, the N-N bond and heterocyclic ring decompose into highly toxic nitrogen oxides (NOx) and carbon monoxide[1]. Therefore, high-temperature incineration equipped with NOx scrubbers is the only scientifically sound destruction method.

  • Aquatic Toxicity and Environmental Persistence: Like many pyridazinone derivatives, this compound acts as a water pollutant and exhibits moderate mobility in soil[2]. It resists standard microbial degradation in municipal wastewater treatment plants. Under no circumstances should this compound or its solutions be flushed down the drain.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a closed-loop, self-validating system to eliminate guesswork and ensure complete containment.

SOP 1: Routine Laboratory Waste Segregation

Objective: Safely containerize and prepare unreacted reagent or reaction mother liquors for off-site destruction.

  • State Identification: Determine if the waste is a pure solid (e.g., expired reagent, crystallized byproduct) or a liquid solution (e.g., post-reaction solvent mixture).

  • Containerization (Causality: Prevent chemical leaching and pressure buildup):

    • Solid Waste: Transfer residual powder into a high-density polyethylene (HDPE) or amber glass waste container. Seal tightly to prevent moisture ingress, which can degrade the compound.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the carrier solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Labeling: Affix a compliant hazardous waste label immediately. Explicitly write: "Hazardous Organic Waste - Contains 4-Methyl-4,5-dihydropyridazin-3(2H)-one (Nitrogen Heterocycle)."

  • Validation Step: Inspect the primary container for micro-fractures or failing lid seals. Place the sealed container in a designated secondary containment tray in a well-ventilated waste accumulation area, strictly isolated from strong oxidizing agents.

SOP 2: Spill Response and Environmental Remediation

Objective: Neutralize and collect accidental releases without aerosolizing the active compound.

  • Isolation & PPE: Evacuate non-essential personnel. Don nitrile gloves, chemical splash goggles, a lab coat, and a particulate respirator (N95 or higher) if dry powder is dispersed.

  • Containment & Collection[2]:

    • For Solids: Do not use compressed air or dry sweeping, which aerosolizes the powder. Gently vacuum the material using a HEPA-filtered vacuum, or wet-sweep using a damp absorbent pad.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial polypropylene spill pads). Causality: Inert absorbents prevent exothermic secondary reactions that could occur with combustible materials like sawdust.

  • Decontamination: After bulk removal, flush the contaminated surface thoroughly with water and a mild detergent[2].

  • Validation Step: Pick up the wash liquid with fresh inert absorbent pads. Visually inspect the surface under bright laboratory lighting to ensure no residual crystalline film remains. Place all used pads into a solid chemical waste container for disposal.

Regulatory Framework & EPA Compliance

Under the [3], waste containing dihydropyridazinone derivatives must be managed as hazardous toxic waste.

The EPA defines "Treatment for destruction" as the complete thermal breakdown of the chemical such that it is no longer subject to reporting[3]. To achieve this, your facility must contract with a licensed RCRA Subtitle C Treatment, Storage, and Disposal Facility (TSDF). The waste profile provided to your vendor must specify the presence of a nitrogen heterocycle to ensure it is routed to an incinerator capable of handling NOx emissions.

Waste Management Data Summary

Summarizing quantitative and logistical data ensures quick reference during emergency response or routine audits.

ParameterSpecification / Operational Action
CAS Number 105537-87-9
Chemical Class Nitrogen-containing heterocycle (Lactam/Pyridazinone)
Primary Disposal Hazard Toxic thermal decomposition products (NOx, CO)[1]
Mandatory Disposal Method High-Temperature Incineration (RCRA Subtitle C Facility)[3]
Drain Disposal Strictly Prohibited (Aquatic toxicity risk)[2]
Approved Spill Absorbent Vermiculite, sand, or inert commercial pads[2]
Incompatible Materials Strong oxidizing agents, strong acids

Operational Workflow Visualization

The following decision tree maps the logical routing of 4-Methyl-4,5-dihydropyridazin-3(2H)-one waste from generation to final destruction.

G Start Waste Generation: 4-Methyl-4,5-dihydropyridazin-3(2H)-one State Physical State? Start->State Spill Accidental Spill Start->Spill Accident Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Reaction Mixture) State->Liquid Liquid SolidCont Seal in HDPE/Glass Container Solid->SolidCont LiqSeg Segregate by Solvent Compatibility Liquid->LiqSeg SpillCont Use Inert Absorbent (Sand/Vermiculite) Spill->SpillCont Labeling Label: Hazardous Organic Waste (Nitrogen Heterocycle) SolidCont->Labeling LiqSeg->Labeling SpillCont->Labeling Incineration High-Temp Incineration (RCRA Subtitle C Facility) Labeling->Incineration

Decision tree for the segregation and disposal of 4-Methyl-4,5-dihydropyridazin-3(2H)-one waste.

References

  • Material Safety Data Sheet - Pyridazinone Derivatives Source: Agrian Label Database URL:[Link]

  • Emergency Planning and Community Right to Know Act: Guidance for RCRA Subtitle C, TSD Facilities Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
4-Methyl-4,5-dihydropyridazin-3(2H)-one
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